Sulfapyridine
Description
This compound is a sulfonamide consisting of pyridine with a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antiinfective agent, a dermatologic drug, a xenobiotic, an environmental contaminant and a drug allergen. It is a member of pyridines, a sulfonamide, a substituted aniline and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.
Antibacterial, potentially toxic, and previously used to treat certain skin diseases. No longer prescribed.
This compound is a short-acting sulfonamide antibiotic and by-product of the non-steroidal anti-inflammatory drug sulfasalazine. Its manufacture and use were discontinued in 1990.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1939 and is indicated for bacterial disease.
Antibacterial, potentially toxic, used to treat certain skin diseases.
See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECHUMIMRBOMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Record name | SULFAPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026067 | |
| Record name | Sulfapyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfapyridine appears as odorless or almost odorless white or yellowish-white crystalline powder. Very slightly bitter taste. Aqueous solution is neutral. (NTP, 1992), Solid | |
| Record name | SULFAPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfapyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 2.35e-01 g/L | |
| Record name | SID855656 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | SULFAPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfapyridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00891 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfapyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
144-83-2 | |
| Record name | SULFAPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfapyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfapyridine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfapyridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00891 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfapyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfapyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfapyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfapyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfapyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5V2N1KE8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfapyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
376 to 379 °F (NTP, 1992), 192 °C | |
| Record name | SULFAPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfapyridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00891 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfapyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dawn of a New Era: A Technical Guide to the Early Clinical Trials of Sulfapyridine for Pneumonia
For Researchers, Scientists, and Drug Development Professionals
The late 1930s marked a pivotal moment in the history of medicine with the introduction of sulfapyridine, one of the first effective chemotherapeutic agents against bacterial pneumonia. This guide provides an in-depth technical analysis of the early clinical trials that established its efficacy, offering a valuable historical perspective on clinical research and drug development.
Quantitative Outcomes of Early this compound Clinical Trials
The initial clinical investigations into this compound for the treatment of lobar and pneumococcal pneumonia demonstrated a dramatic reduction in mortality. The following tables summarize the key quantitative data from these pioneering studies.
| Table 1: Mortality Rates in Early this compound Clinical Trials for Pneumonia | ||||
| Study | Year | Patient Population | Mortality Rate in Control Group (Untreated) | Mortality Rate in this compound Group |
| Evans and Gaisford | 1938 | 100 patients with lobar pneumonia | 27% (n=100) | 8% (n=100)[1] |
| Graham et al. | 1938-1939 | Patients with pneumococcal pneumonia | 24% (n=80) | 5% (n=80)[1] |
| Agranat et al. (Non-European patients) | 1938 | Patients with lobar pneumonia | 18.6% (n=86) | 8.5% (n=71)[1] |
| Agranat et al. (European patients) | 1938 | Patients with lobar pneumonia | 22.2% (n=27) | 7.4% (n=27)[1] |
| Table 2: this compound Dosage Regimens in Early Pneumonia Trials | |||
| Study | Initial Dosage | Maintenance Dosage | Average Total Dose |
| Evans and Gaisford (early in study) | - | 0.5 g every 4 hours for 3-4 days, then 1 g twice daily for 2-3 days | 12 g[1] |
| Evans and Gaisford (later in study) | 2 g (4 tablets) | 1 g every 4 hours until temperature was normal for 48 hours | 25 g[1] |
Experimental Protocols
The methodologies employed in these early trials, while not as standardized as modern clinical studies, laid the groundwork for future research.
Patient Selection and Diagnosis
Patients were typically admitted with a diagnosis of lobar or pneumococcal pneumonia. Diagnosis was based on clinical presentation, including symptoms like fever, cough, and chest pain, and confirmed by physical examination and chest X-rays where available. Sputum samples were often collected for pneumococcal typing to identify the specific strain of bacteria causing the infection.
Treatment Administration
This compound, also known by its development name M&B 693, was administered orally in tablet form.[2] The dosage regimens varied slightly between studies but generally involved an initial loading dose followed by regular maintenance doses. The duration of treatment was typically guided by the patient's clinical response, particularly the resolution of fever.
Outcome Assessment
The primary outcome measure in these trials was mortality. Clinical improvement was also assessed by monitoring temperature, pulse rate, and respiratory rate. Researchers documented the occurrence of side effects, which were a notable concern with this compound treatment.
Visualizing the Research and Mechanism of Action
The following diagrams illustrate the experimental workflow of these early trials and the drug's mechanism of action.
Therapeutic Action and Side Effects
This compound is a member of the sulfonamide class of antibiotics and functions as a bacteriostatic agent.[3] Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid.[4] Bacteria require folic acid for the production of nucleic acids, and by blocking its synthesis, this compound effectively halts bacterial growth and replication.[5]
Despite its effectiveness, this compound was associated with a number of adverse effects. Nausea and vomiting were common and often interfered with treatment.[6] A more serious concern was the risk of crystallization of the drug in the bladder or urethra, which could lead to pain and blockage due to its pH-dependent water solubility.[2] There was also a significant risk of agranulocytosis, a serious blood disorder, which was a primary reason for its eventual decline in use.[2]
Conclusion
The early clinical trials of this compound represent a landmark in the fight against bacterial pneumonia, a disease that was once a leading cause of death.[1][3] These studies, conducted in the late 1930s, provided compelling evidence for the life-saving potential of chemotherapy and paved the way for the development of modern antibiotics. While this compound was later superseded by penicillin and other less toxic sulfonamides, its initial success ushered in a new era of medicine and laid the foundation for the principles of clinical trial design that are still in use today.[1][2]
References
A Technical Guide to the Historical Synthesis of Sulfapyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methods for the synthesis of Sulfapyridine, a pioneering sulfonamide antibiotic. The document provides a detailed overview of the core synthetic routes, experimental protocols, and quantitative data to offer a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
This compound, chemically known as 4-amino-N-pyridin-2-ylbenzenesulfonamide, was a groundbreaking antibacterial agent that played a pivotal role in the pre-penicillin era. First synthesized in 1937 by Arthur Ewins and Montague Phillips at the British firm May & Baker Ltd., it was one of the earliest and most effective sulfonamide drugs. This guide delves into the seminal synthetic methodologies that enabled the production of this historically significant therapeutic agent.
Two primary synthetic routes were historically employed for the preparation of this compound. Both methods utilize 2-aminopyridine (B139424) as a key starting material, differing in the choice of the benzenesulfonyl chloride derivative and the subsequent chemical transformations.
Core Synthetic Methodologies
The historical synthesis of this compound primarily revolves around two strategic approaches: the "Acetyl Route" and the "Nitro Route." Both pathways involve the formation of a sulfonamide bond between 2-aminopyridine and a substituted benzenesulfonyl chloride, followed by a final step to reveal the free amino group.
The Acetyl Route: A Two-Step Synthesis
This widely used method involves the condensation of 2-aminopyridine with p-acetamidobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl protecting group.
Step 1: Condensation to form 2-(p-acetamidobenzenesulfonamido)pyridine
In this step, 2-aminopyridine is reacted with p-acetamidobenzenesulfonyl chloride in a "sulfamation" reaction to form the intermediate, 2-(p-acetamidobenzenesulfonamido)pyridine.
Step 2: Hydrolysis to yield this compound
The acetyl group of the intermediate is then removed by hydrolysis, typically under alkaline conditions, to yield the final product, this compound.
The Nitro Route: An Alternative Pathway
This method utilizes p-nitrobenzenesulfonyl chloride for the initial condensation with 2-aminopyridine, followed by the reduction of the nitro group to an amino group.
Step 1: Condensation to form 2-(p-nitrobenzenesulfonamido)pyridine
2-aminopyridine is reacted with p-nitrobenzenesulfonyl chloride to produce the nitro-substituted sulfonamide intermediate.
Step 2: Reduction to yield this compound
The nitro group of the intermediate is then reduced to a primary amine, yielding this compound. This reduction can be achieved using various reducing agents.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the historical synthesis methods of this compound.
| Parameter | Acetyl Route | Nitro Route |
| Intermediate | 2-(p-acetamidobenzenesulfonamido)pyridine | 2-(p-nitrobenzenesulfonamido)pyridine |
| Intermediate Melting Point | Not consistently reported | 185 °C |
| Final Product Melting Point | 191-193 °C | 190-193 °C[1] |
| Overall Yield | Not consistently reported in historical literature | ~81% (for the reduction step) |
Experimental Protocols
The following are detailed experimental protocols for the two primary historical synthesis routes of this compound.
Protocol 1: The Acetyl Route
This protocol is based on procedures described in the scientific literature, outlining the synthesis of this compound from 2-aminopyridine and p-acetamidobenzenesulfonyl chloride.
Step 1: Synthesis of 2-(p-acetamidobenzenesulfonamido)pyridine
-
In a suitable reaction vessel, dissolve 2-aminopyridine in an aqueous solution of potassium carbonate.
-
Cool the solution to 5 °C.
-
Slowly add p-acetamidobenzenesulfonyl chloride to the cooled solution while maintaining constant stirring.
-
Allow the reaction to proceed for 1.5 to 2.5 hours.
-
After the reaction is complete, the solid precipitate of 2-(p-acetamidobenzenesulfonamido)pyridine is collected by filtration.
-
The crude product can be purified by recrystallization.
Step 2: Hydrolysis of 2-(p-acetamidobenzenesulfonamido)pyridine to this compound
-
The 2-(p-acetamidobenzenesulfonamido)pyridine intermediate is added to a mixed solvent system of DMSO and water containing sodium hydroxide.
-
The mixture is heated to 85 °C and refluxed for 4 hours to effect hydrolysis.
-
After cooling, the pH of the solution is adjusted to 5 with hydrochloric acid, causing the precipitation of this compound.
-
The crude this compound is collected by suction filtration.
-
Purification is achieved by recrystallization from water.
Protocol 2: The Nitro Route
This protocol details the synthesis of this compound via the condensation of 2-aminopyridine with p-nitrobenzenesulfonyl chloride, followed by reduction.
Step 1: Synthesis of 2-(p-nitrobenzenesulfonamido)pyridine
-
To a solution of 4.7 g of 2-aminopyridine in 10 cm³ of dry pyridine (B92270), add 12 g of p-nitrobenzenesulfonyl chloride while cooling the reaction mixture.
-
A vigorous reaction will occur. Once the reaction subsides, dilute the mixture with 200 cm³ of water.
-
The precipitate of 2-(p-nitrobenzenesulfonamido)pyridine is collected by filtration. The reported melting point of this intermediate is 185 °C.
Step 2: Reduction of 2-(p-nitrobenzenesulfonamido)pyridine to this compound
-
A solution of p-nitrobenzenesulfonamide pyridine (1 mmol) is prepared in methanol.
-
To this solution, add nano-sized iron powder (3 mmol) and ammonium (B1175870) chloride (5 mmol).
-
The reaction mixture is stirred at 80 °C for 3 hours.[2]
-
After cooling, the mixture is diluted with ethyl acetate (B1210297) and filtered.
-
The filtrate is concentrated by evaporation to precipitate the product.
-
Water is added to the precipitate, and the aqueous solution is made alkaline with sodium bicarbonate.
-
The solution is then cooled in an ice bath to precipitate a white solid of this compound.
-
The product is collected by filtration and dried. This step has a reported yield of 81%.[2]
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary historical synthesis routes for this compound.
Caption: The Acetyl Route for this compound Synthesis.
Caption: The Nitro Route for this compound Synthesis.
References
The Core Mechanism of Sulfapyridine as a Bacteriostatic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfapyridine, an early-generation sulfonamide antibiotic, serves as a quintessential model for understanding bacteriostatic action through competitive enzyme inhibition. While its clinical use in humans has largely been superseded due to risks of crystalluria and agranulocytosis, its mechanism of action remains a cornerstone of antimicrobial pharmacology and a valuable case study for drug development.[1] This technical guide provides an in-depth exploration of the molecular interactions, biochemical pathways, and experimental validation underlying this compound's ability to halt bacterial growth.
Core Mechanism of Action: Competitive Inhibition of Dihydropteroate (B1496061) Synthase
The primary bacteriostatic effect of this compound is achieved by targeting the bacterial folic acid synthesis pathway.[2][3] Unlike humans, who acquire folic acid (Vitamin B9) through their diet, most bacteria must synthesize it de novo.[3] This metabolic pathway is therefore an ideal target for selective toxicity.
This compound functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[2][3][4][5] This enzyme catalyzes a critical step in the folate pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate.[6][7]
Due to its close structural analogy to PABA, this compound competes for the same active site on the DHPS enzyme.[3][8] By binding to the enzyme, this compound physically obstructs the binding of the natural substrate, PABA, thereby halting the production of 7,8-dihydropteroate and subsequent synthesis of tetrahydrofolate (THF).[6] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids (e.g., methionine), which are the building blocks of DNA, RNA, and proteins.[6] The interruption of these vital cellular processes leads to the cessation of bacterial growth and replication, hence the bacteriostatic effect.[2][4]
Signaling Pathway Diagram
Caption: Competitive inhibition of DHPS by this compound in the bacterial folate pathway.
Quantitative Data on this compound Activity
The efficacy of this compound as a bacteriostatic agent can be quantified through various metrics, including its enzyme inhibition constant (IC50) and its minimum inhibitory concentration (MIC) against different bacterial species.
Table 1: In Vitro Inhibition of Dihydropteroate Synthase (DHPS)
| Enzyme Source | Inhibitor | IC50 (μM) | Reference |
| Recombinant P. carinii DHPS | This compound | 0.18 | [9][10] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Bacterial Species | MIC Range (µg/mL) | Notes | Reference |
| Yersinia enterocolitica | 3.1 - 25 | [9][10] | |
| Salmonella species | 25 - 100 | [9][10] | |
| Escherichia coli (some strains) | 25 | Two susceptible strains identified. | [9] |
| Campylobacter jejuni/coli | 200 - 800 | Less susceptible. | [9] |
| Shigella species | >1600 | Resistant. | [9] |
| E. coli (some strains) | >1600 | Three of five strains tested were resistant. | [9] |
Experimental Protocols
The determination of a compound's inhibitory effect on DHPS is a critical step in understanding its mechanism of action. A widely used method is the continuous spectrophotometric assay.
Protocol: Continuous Spectrophotometric DHPS Inhibition Assay
This protocol is adapted from established methods for measuring DHPS activity through a coupled enzymatic reaction.[11]
Principle: The activity of DHPS is measured indirectly. The product of the DHPS reaction, 7,8-dihydropteroate, is immediately used as a substrate by a coupling enzyme, dihydrofolate reductase (DHFR). DHFR reduces dihydropteroate to tetrahydrofolate, a reaction that involves the oxidation of NADPH to NADP+. The rate of NADPH oxidation is directly proportional to the rate of DHPS activity and can be monitored by the decrease in absorbance at 340 nm.[11]
Materials and Reagents:
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR) (in excess)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
p-aminobenzoic acid (PABA)
-
NADPH
-
This compound (or other test inhibitor)
-
Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0
-
DMSO (for dissolving inhibitor)
-
96-well UV-transparent microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a fresh enzyme mix containing DHPS and an excess of DHFR in the assay buffer.
-
Prepare a fresh substrate mix containing PABA and DHPP in the assay buffer.
-
Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of inhibitor concentrations.
-
-
Assay Setup (per well in a 96-well plate):
-
Add 2 µL of the this compound serial dilutions to the appropriate wells. For control wells (no inhibition), add 2 µL of DMSO.
-
Add 168 µL of the Enzyme Mix to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 30 µL of a pre-warmed mix of the substrates (PABA, DHPP) and the cofactor (NADPH).
-
Immediately place the plate in the microplate reader (pre-set to 37°C).
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the DHPS spectrophotometric inhibition assay.
Logical Relationship of Competitive Inhibition
The relationship between the substrate (PABA), the inhibitor (this compound), and the enzyme (DHPS) is a classic example of competitive inhibition. This can be visualized as a logical flow where both molecules vie for the same binding site.
Competitive Inhibition Diagram
Caption: Logical flow of competitive binding at the DHPS active site.
Conclusion
The bacteriostatic action of this compound is a well-defined process rooted in the competitive inhibition of dihydropteroate synthase, a vital enzyme in the bacterial folic acid synthesis pathway. By acting as a molecular mimic of the natural substrate, PABA, this compound effectively blocks the production of essential precursors for DNA, RNA, and protein synthesis, thereby arresting bacterial growth. The experimental protocols and quantitative data presented herein provide a framework for the continued study of this and other DHPS inhibitors, which remains a relevant area of research in the face of growing antimicrobial resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dihydropteroate synthase inhibitor [medbox.iiab.me]
- 5. This compound | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
A Keystone in the Dawn of Antimicrobial Chemotherapy: The Scientific Legacy of Sulfapyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of medical history, the discovery of antibiotics stands as a monumental achievement, forever altering the landscape of infectious disease treatment. Before the advent of these "miracle drugs," bacterial infections posed a grave threat to human health, with common illnesses often leading to severe complications or death. The sulfonamide class of drugs heralded the beginning of the end of this era, and among them, sulfapyridine emerged as a pivotal compound, forever cementing its place in the history of antimicrobial chemotherapy. This technical guide provides a comprehensive overview of this compound's historical significance, its mechanism of action, antibacterial spectrum, the seminal clinical trials that established its efficacy, and its toxicological profile.
The Dawn of a New Era: Discovery and Synthesis
This compound, chemically known as 4-amino-N-(pyridin-2-yl)benzenesulfonamide, was first synthesized in 1937 by a team of researchers at the British chemical company May & Baker Ltd. This discovery was a direct result of the pioneering work on the antibacterial properties of sulfonamides, which began with the discovery of prontosil's in vivo activity.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a two-step process that remains a fundamental example in medicinal chemistry.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Reaction Setup: Acetanilide is reacted with an excess of chlorosulfonic acid. The reaction is typically carried out in a flask equipped with a stirrer and a gas trap to handle the hydrogen chloride gas produced.
-
Procedure: Acetanilide is slowly added to the chlorosulfonic acid, maintaining a low temperature to control the exothermic reaction. After the addition is complete, the mixture is gently heated to drive the reaction to completion.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, which hydrolyzes the excess chlorosulfonic acid and precipitates the 4-acetamidobenzenesulfonyl chloride. The solid product is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound
-
Reaction Setup: The 4-acetamidobenzenesulfonyl chloride is reacted with 2-aminopyridine (B139424) in the presence of a base, such as pyridine (B92270) or sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction.
-
Procedure: The 4-acetamidobenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., acetone) and added to a solution of 2-aminopyridine and the base. The mixture is stirred and may be heated to ensure the reaction goes to completion.
-
Hydrolysis: The resulting N-acetylthis compound is then hydrolyzed by heating with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to remove the acetyl protecting group.
-
Isolation and Purification: The this compound is precipitated by neutralizing the solution. The crude product is then collected, washed, and can be purified by recrystallization.
Mechanism of Action: A Competitive Inhibition of Folate Synthesis
This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is crucial for the de novo synthesis of folic acid, an essential nutrient for bacterial growth and replication.
Signaling Pathway: Inhibition of Folic Acid Synthesis
References
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Sulfapyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfapyridine is a sulfonamide antibacterial agent that has historically played a significant role in the treatment of bacterial infections. Although its systemic use has largely been superseded by newer antibiotics with improved safety profiles, it remains a crucial moiety in the structure of the anti-inflammatory drug sulfasalazine (B1682708) and is used in the treatment of dermatitis herpetiformis. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key experimental methodologies related to this compound. Detailed protocols for its synthesis and analytical quantification are presented, alongside visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Molecular Structure and Identification
This compound, with the IUPAC name 4-amino-N-(pyridin-2-yl)benzenesulfonamide, is a synthetic organic compound belonging to the sulfonamide class of drugs.[1][2] Its structure consists of a sulfanilamide (B372717) group linked to a pyridine (B92270) ring.
-
Molecular Formula: C₁₁H₁₁N₃O₂S[1]
-
Molecular Weight: 249.29 g/mol [1]
-
CAS Registry Number: 144-83-2[1]
-
Synonyms: 2-Sulfanilamidopyridine, M&B 693[1]
The molecular structure of this compound is crucial to its biological activity, enabling it to act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).
Caption: Molecular Structure of this compound.
Physicochemical Properties
The chemical and physical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile. It is a white to yellowish-white crystalline powder that is odorless and has a slightly bitter taste.[2] The compound is stable in air but may slowly darken upon exposure to light.[3]
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | References |
| Melting Point | 190-193 °C | [1][4] |
| pKa | 8.4 | [3][4] |
| Solubility in Water | 1:3500 (at 25 °C) | [3][5] |
| Solubility in Alcohol | 1:440 (at 25 °C) | [3][5] |
| Solubility in Acetone (B3395972) | 1:65 (at 25 °C) | [3][5] |
| LogP (Octanol/Water) | 0.35 | [2] |
| Water Solubility | <0.1 g/100 mL at 22 °C | [4] |
This compound is freely soluble in dilute mineral acids and aqueous solutions of sodium and potassium hydroxide (B78521).[3] Its solubility is pH-dependent, a characteristic that can lead to crystallization in the renal tubules if urine is not kept alkaline.[1]
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[2] This enzyme is essential for the de novo synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and some amino acids.[2][6] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), this compound binds to the enzyme's active site and blocks the formation of dihydropteroate, thereby halting bacterial growth and replication.[5][6] Humans are unaffected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[5]
Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of 4-acetylaminobenzenesulfonyl chloride with 2-aminopyridine (B139424), followed by the hydrolysis of the acetyl protecting group.
Caption: Logical workflow for the synthesis of this compound.
Protocol:
-
Condensation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine in a suitable solvent such as pyridine or a mixture of acetone and water.
-
Slowly add an equimolar amount of 4-acetylaminobenzenesulfonyl chloride to the solution while stirring.
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
The crude N-acetylthis compound will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
-
Hydrolysis:
-
Suspend the crude N-acetylthis compound in a solution of dilute hydrochloric acid (e.g., 2 M HCl).
-
Heat the suspension to reflux for 1-2 hours until the solid dissolves, indicating the hydrolysis of the acetyl group.
-
Cool the solution and neutralize it with a base, such as sodium bicarbonate or sodium hydroxide solution, until precipitation of this compound is complete.
-
-
Purification:
-
Collect the crude this compound by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as 95% ethanol (B145695) or a mixture of acetone and water, to obtain pure this compound crystals.[3]
-
Dry the purified crystals in a vacuum oven.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC (RP-HPLC) method can be used for the quantitative determination of this compound in bulk drug and pharmaceutical formulations.
Caption: Experimental workflow for the HPLC analysis of this compound.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., acetate (B1210297) buffer pH 4) and an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[7] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV spectrophotometer at a wavelength of 254 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a concentration range of 5-30 µg/mL.[8]
-
-
Sample Solution Preparation:
-
For bulk drug, accurately weigh and dissolve a known amount in the mobile phase to obtain a concentration within the calibration range.
-
For tablet dosage forms, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter the solution before injection.
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas of the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve. The percentage recovery should be in the range of 98-102%.
-
Conclusion
This compound remains a compound of significant interest in medicinal chemistry and pharmaceutical sciences. A thorough understanding of its molecular structure, physicochemical properties, and analytical methodologies is essential for its continued application in research and development. This technical guide has provided a consolidated resource of this critical information, including detailed experimental protocols and illustrative diagrams, to support the work of scientists and researchers in the field. The provided data and methods can serve as a foundation for further investigation into the therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 6. fiveable.me [fiveable.me]
- 7. Simultaneous HPLC Assay of Paracetamol and this compound as Markers for Estimating Gastrointestinal Transit of Amphotericin B-containing Nanoparticles in Rat Plasma | Journal of Bioequivalence Studies | Open Access Journals | Annex Publishers [annexpublishers.co]
- 8. New RP-HPLC Method Development and Validation of this compound in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
Unraveling the Anti-Inflammatory Mechanisms of Sulfapyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfapyridine, a sulfonamide antibiotic, is a key active metabolite of the disease-modifying antirheumatic drug (DMARD), sulfasalazine (B1682708). Following oral administration, sulfasalazine is cleaved by gut bacteria into its two primary components: 5-aminosalicylic acid (5-ASA) and this compound. While 5-ASA is primarily responsible for the local anti-inflammatory effects in the gastrointestinal tract, this compound is absorbed systemically and is credited with the broader immunomodulatory and anti-inflammatory actions observed in the treatment of rheumatoid arthritis and other inflammatory conditions.[1][2] The precise molecular pathways through which this compound exerts its therapeutic effects are multifaceted and continue to be an area of active investigation. This technical guide provides an in-depth exploration of the known anti-inflammatory pathways of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades and experimental workflows.
Core Anti-Inflammatory Pathways of this compound
The anti-inflammatory properties of this compound are not attributed to a single mechanism but rather to a combination of effects on various components of the immune system. Key areas of influence include the modulation of arachidonic acid metabolism, inhibition of neutrophil function, and effects on endothelial cell activity.
Modulation of Arachidonic Acid Metabolism
This compound influences the enzymatic pathways that metabolize arachidonic acid into pro-inflammatory lipid mediators, namely prostaglandins (B1171923) and leukotrienes.
-
Cyclooxygenase (COX) Pathway: this compound has demonstrated a modulatory effect on the production of prostanoids. It has been shown to inhibit the synthesis of thromboxane (B8750289) B2, a potent vasoconstrictor and platelet aggregator, while concurrently enhancing the synthesis of prostaglandin (B15479496) E2 (PGE2), which can have both pro- and anti-inflammatory roles depending on the context.[3] Additionally, it has a slight inhibitory effect on the breakdown of PGE2.[4] However, its overall potency as a direct inhibitor of prostaglandin biosynthesis is considered to be significantly lower than that of its parent compound, sulfasalazine.[5][6]
-
Lipoxygenase (LOX) Pathway: The role of this compound in the lipoxygenase pathway is less clear, with some conflicting reports. Some studies indicate that this compound, along with sulfasalazine, inhibits the synthesis of lipoxygenase products.[3] Conversely, other research suggests it has minimal impact on certain neutrophil functions mediated by this pathway and does not inhibit the formation of contractile leukotrienes (LTC4 and LTD4).[7][8]
Inhibition of Neutrophil Function
Neutrophils are key effector cells in acute inflammation, and their excessive activation can lead to tissue damage. This compound has been shown to directly interfere with neutrophil activity.
-
Superoxide (B77818) Production: A significant anti-inflammatory action of this compound is its ability to inhibit the production of superoxide by neutrophils. This effect is achieved by reducing the influx of intracellular calcium, a critical secondary messenger in the activation of NADPH oxidase, the enzyme complex responsible for the respiratory burst. This inhibitory action has been observed in response to stimuli such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) and the calcium ionophore A23187.[2][9][10]
Effects on Endothelial Cells
Endothelial cells play a crucial role in the inflammatory response by regulating the trafficking of leukocytes to sites of inflammation and through angiogenesis. This compound has been found to modulate endothelial cell behavior.
-
Chemotaxis and Proliferation: this compound inhibits the migration (chemotaxis) of endothelial cells induced by basic fibroblast growth factor (bFGF) and also curtails their basal proliferation.[3] This could contribute to the reduction of new blood vessel formation (angiogenesis) in chronically inflamed tissues, a hallmark of conditions like rheumatoid arthritis.
-
Chemokine and Adhesion Molecule Expression: Furthermore, this compound has been shown to inhibit the expression of the pro-inflammatory chemokines Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1) by endothelial cells.[11] These chemokines are instrumental in recruiting neutrophils and monocytes to inflammatory sites.
Cytokine Suppression
While sulfasalazine is known to suppress the production of various pro-inflammatory cytokines, the direct contribution of this compound to this effect appears to be less pronounced. Studies have shown that this compound is a significantly less potent inhibitor of Interleukin-12 (B1171171) (IL-12) production by macrophages compared to its parent compound.[2][12]
Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Pathways
Extensive research has investigated the role of sulfasalazine and its metabolites on key inflammatory signaling pathways.
-
NF-κB Pathway: Despite the potent inhibitory effect of sulfasalazine on the NF-κB pathway, multiple studies have consistently demonstrated that this compound itself does not inhibit NF-κB activation.[1][12][13][14][15][16] This indicates that the NF-κB inhibitory action of sulfasalazine is attributable to the parent molecule and not its this compound metabolite.
-
MAPK Pathway: The effect of this compound on the MAPK signaling pathways (p38, JNK, ERK) is not well-defined. Studies on sulfasalazine have yielded mixed results, and there is a lack of direct evidence specifically implicating this compound in the modulation of these pathways.[5][12][14][16]
Quantitative Data on the Anti-Inflammatory Effects of this compound
The following tables summarize the available quantitative data on the inhibitory and modulatory effects of this compound on various inflammatory parameters.
| Parameter | Cell Type | Stimulus | Effect of this compound | Concentration | Reference |
| Endothelial Cell Chemotaxis | Human Microvascular Endothelial Cells | bFGF | 22% inhibition | Not specified | [3] |
| Basal Endothelial Cell Proliferation | Human Microvascular Endothelial Cells | - | Decrease | Not specified | [3] |
| IL-12 p40 Production | J774 Macrophages | LPS/IFN-γ | Significant suppression | 3000 µM | [12] |
| Thromboxane B2 Synthesis | Human Colonic Mucosa | - | Inhibition | Not specified | [3] |
| Prostaglandin E2 Synthesis | Human Colonic Mucosa | - | Enhancement | Not specified | [3] |
| Prostaglandin E2 Breakdown | Rabbit Colonic Mucosa | - | Slight decrease | 10⁻³ M | [4] |
| Neutrophil Superoxide Production | Human Neutrophils | fMLP, A23187 | Inhibition | Not specified | [2][9][10] |
| Pathway/Molecule | Effect of this compound | Reference |
| NF-κB Activation | No inhibition | [1][12][13][14][15][16] |
| Thromboxane Synthetase | No inhibition | [17] |
| Reactive Oxygen Species (ROS) Scavenging | Ineffective | [18][19] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the anti-inflammatory pathways of this compound.
Endothelial Cell Chemotaxis Assay
Objective: To determine the effect of this compound on the migration of endothelial cells towards a chemoattractant.
Methodology (Modified Boyden Chamber Assay):
-
Human microvascular endothelial cells (HMVECs) are cultured to sub-confluence.
-
The cells are harvested and resuspended in a serum-free medium.
-
A Boyden chamber apparatus is used, which consists of two compartments separated by a microporous membrane (e.g., polycarbonate with 8 µm pores) coated with an extracellular matrix protein like fibronectin.
-
The lower chamber is filled with the serum-free medium containing a chemoattractant, such as basic fibroblast growth factor (bFGF).
-
The HMVEC suspension, pre-incubated with either vehicle control or varying concentrations of this compound, is added to the upper chamber.
-
The chamber is incubated for a defined period (e.g., 4-6 hours) at 37°C in a humidified incubator to allow for cell migration through the membrane.
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The membrane is fixed and stained (e.g., with Diff-Quik).
-
The number of migrated cells on the lower surface of the membrane is quantified by microscopy, typically by counting cells in several high-power fields.
-
The percentage of inhibition is calculated by comparing the number of migrated cells in the this compound-treated group to the vehicle control group.
Neutrophil Superoxide Production Assay
Objective: To measure the effect of this compound on the production of superoxide radicals by activated neutrophils.
Methodology (Cytochrome c Reduction Assay):
-
Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
The isolated neutrophils are washed and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) containing calcium and magnesium.
-
The neutrophil suspension is pre-incubated with either vehicle control or this compound at various concentrations for a short period.
-
Cytochrome c is added to the cell suspension. Cytochrome c is reduced by superoxide, leading to a change in its absorbance.
-
The reaction is initiated by adding a stimulus, such as fMLP or the calcium ionophore A23187.
-
The change in absorbance at 550 nm is monitored over time using a spectrophotometer.
-
The rate of superoxide production is calculated from the rate of change in absorbance using the extinction coefficient for reduced cytochrome c.
-
To confirm that the reduction of cytochrome c is due to superoxide, a parallel experiment is run in the presence of superoxide dismutase (SOD), which scavenges superoxide and should abolish the absorbance change.
-
The inhibitory effect of this compound is determined by comparing the rate of superoxide production in treated versus untreated cells.
Measurement of Prostanoid Synthesis
Objective: To assess the impact of this compound on the synthesis of prostaglandins (e.g., PGE2) and thromboxane B2 (a stable metabolite of TXA2).
Methodology (Radioimmunoassay or ELISA):
-
Human colonic mucosal biopsies or isolated cells are obtained and homogenized.
-
The homogenates are incubated in a suitable buffer at 37°C in the presence of vehicle control or this compound.
-
Exogenous arachidonic acid can be added to provide a substrate for the COX enzymes.
-
The reaction is stopped after a defined incubation period (e.g., by adding a solution to lower the pH and temperature).
-
The prostanoids (PGE2 and TXB2) are extracted from the incubation medium using a solid-phase extraction column.
-
The concentrations of PGE2 and TXB2 in the extracts are quantified using specific and sensitive methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
The results from the this compound-treated samples are compared to the control samples to determine the effect on prostanoid synthesis.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key anti-inflammatory pathways of this compound and a typical experimental workflow.
References
- 1. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of sulphasalazine and sulphapyridine on neutrophil superoxide production: role of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with sulfasalazine or this compound, but not 5-aminosalicyclic acid, inhibits basic fibroblast growth factor-induced endothelial cell chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfasalazine promotes ferroptosis through AKT-ERK1/2 and P53-SLC7A11 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of thromboxane synthesis and platelet aggregation by pyridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of neutrophil degranulation and superoxide production by sulfasalazine. Comparison with 5-aminosalicylic acid, this compound and olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38 MAPK plays a distinct role in sulforaphane-induced up-regulation of ARE-dependent enzymes and down-regulation of COX-2 in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of sulphasalazine and sulphapyridine on neutrophil superoxide production: role of cytosolic free calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of p38 MAPK pathway as a molecular signature in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sulfasalazine induces autophagic cell death in oral cancer cells via Akt and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of platelet thromboxane synthetase by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. mdpi.com [mdpi.com]
Preliminary Investigation of Sulfapyridine's Immunomodulatory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfapyridine, a sulfonamide antibiotic and a primary metabolite of sulfasalazine (B1682708), has long been of interest for its potential immunomodulatory properties. While its parent drug, sulfasalazine, is well-documented for its efficacy in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease, the specific contributions of this compound to these effects are still under investigation. This technical guide provides a preliminary investigation into the immunomodulatory effects of this compound, summarizing key findings on its impact on lymphocyte proliferation, cytokine production, and intracellular signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts in this area.
Effects on Lymphocyte Proliferation
This compound has been shown to exert inhibitory effects on the proliferation of various lymphocyte populations, particularly B cells.
B Lymphocyte Proliferation
Studies have indicated that this compound can inhibit B cell hyperactivity, a key factor in the pathogenesis of rheumatoid arthritis.[1] This inhibitory effect is observed in a dose-dependent manner and appears to occur in the early phases of B cell proliferation (0-48 hours).[1] In vitro studies using reversed hemolytic plaque assays and [3H]-thymidine incorporation have demonstrated that this compound significantly inhibits B cell hyperactivity stimulated by Staphylococcus aureus Cowan I.[1] Notably, in some studies, this compound was found to inhibit the plaque-forming cell (PFC) response of purified human B cells, while another metabolite of sulfasalazine, 5-aminosalicylic acid (5-ASA), had no significant effect.[2]
T Lymphocyte Proliferation
The effects of this compound on T lymphocyte proliferation are less pronounced compared to its parent compound, sulfasalazine. Some studies on mitogen-induced lymphocyte transformation have shown that this compound exhibits only a minor degree of suppression on mouse spleen cells stimulated with phytohemagglutinin (PHA), concanavalin (B7782731) A (Con A), pokeweed mitogen (PWM), and lipopolysaccharide (LPS), in contrast to the significant suppression observed with sulfasalazine.[3]
Table 1: Summary of this compound's Effects on Lymphocyte Proliferation
| Cell Type | Stimulant | Assay | This compound Concentration | Observed Effect | Reference |
| Human B Lymphocytes | Staphylococcus aureus Cowan I | Reversed Hemolytic Plaque Assay, [3H]-thymidine incorporation | Not specified | Significant inhibition of hyperactivity | [1] |
| Human B Lymphocytes | Not specified | Reversed Plaque Forming Cell (PFC) Assay | Not specified | Inhibition of PFC response | [2] |
| Mouse Spleen Cells | PHA, Con A, PWM, LPS | Mitogen-induced transformation | 75 µg/ml | Minor (10%) suppression | [3] |
Modulation of Cytokine Production
This compound has been demonstrated to modulate the production of several key pro-inflammatory cytokines.
Tumor Necrosis Factor-alpha (TNF-α)
In vitro studies using endotoxin-stimulated human monocytes have shown that this compound can significantly reduce the release of TNF-α in a dose-dependent manner.[4] This suggests a potential mechanism for its anti-inflammatory effects.
Interleukin-1 (IL-1)
Interestingly, the same studies that demonstrated a reduction in TNF-α also showed that this compound can induce the release of IL-1.[4] The implications of this dual effect require further investigation.
Interleukin-6 (IL-6)
This compound appears to have no significant effect on the release of IL-6 from endotoxin-stimulated human monocytes.[4]
Chemokine Inhibition
This compound has been shown to inhibit the secretion of inflammatory chemokines, including interleukin-8 (IL-8), growth-related gene product-α, and monocyte chemotactic protein-1.[5]
Table 2: Summary of this compound's Effects on Cytokine Production
| Cytokine | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| TNF-α | Human Monocytes | Endotoxin | Dose-dependent | Significant reduction | [4] |
| IL-1 | Human Monocytes | Endotoxin | Dose-dependent | Induction of release | [4] |
| IL-6 | Human Monocytes | Endotoxin | Not specified | No significant effect | [4] |
| IL-8 | Endothelial Cells | Not specified | Not specified | Inhibition of secretion | [5][6] |
Effects on Neutrophil Function
This compound has been shown to inhibit neutrophil superoxide (B77818) production, a key process in the inflammatory response.[7] This effect is observed with stimuli that are dependent on an increase in intracellular calcium, such as N-formyl-methionyl-leucyl-phenyl-alanine (fMLP) and the calcium ionophore A23187.[7]
Intracellular Signaling Pathways
The precise mechanisms by which this compound exerts its immunomodulatory effects are still being elucidated. While its parent compound, sulfasalazine, is a known inhibitor of the nuclear factor kappa B (NF-κB) pathway, the role of this compound in this pathway is less clear.[8][9] Some studies suggest that this compound does not block NF-κB activation.[8][9] Similarly, the effects of this compound on other key inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways, are not well-defined and require further investigation.[10]
NF-κB Signaling Pathway
The NF-κB signaling cascade is a critical regulator of the immune and inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules.[8] Sulfasalazine has been shown to inhibit NF-κB activation by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[9] However, studies have indicated that this compound does not share this inhibitory effect on NF-κB activation.[8][9]
Caption: NF-κB signaling pathway and the inhibitory action of Sulfasalazine.
Experimental Protocols
Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radioactive nucleoside, [3H]-thymidine, into newly synthesized DNA.[11][12][13]
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well.
-
Stimulation: Add the desired mitogen (e.g., PHA, Con A, PWM) or antigen to the wells. Include unstimulated controls. Add varying concentrations of this compound to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Pulsing with [3H]-Thymidine: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter. The counts per minute (cpm) are proportional to the degree of cell proliferation.
Caption: Workflow for a [3H]-thymidine incorporation lymphocyte proliferation assay.
Cytokine Quantification (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of a specific cytokine in a sample.[14]
-
Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Addition: Add cell culture supernatants (from cells stimulated in the presence or absence of this compound) and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
The preliminary evidence suggests that this compound possesses direct immunomodulatory effects, although these are often less potent than those of its parent compound, sulfasalazine. Its ability to inhibit B cell proliferation, modulate the production of key pro-inflammatory cytokines like TNF-α, and reduce neutrophil superoxide production highlights its potential as an anti-inflammatory agent. However, a more comprehensive understanding of its mechanisms of action, particularly its impact on intracellular signaling pathways beyond NF-κB, is required. The experimental protocols provided in this guide offer a framework for researchers to further investigate the immunomodulatory properties of this compound, which may ultimately lead to the development of more targeted and effective therapies for inflammatory and autoimmune diseases.
References
- 1. Effect of sulfasalazine on B cell hyperactivity in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of sulfasalazine on B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sulphasalazine and its metabolites on mitogen induced transformation of lymphocytes--clues to its clinical action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of cytokine release from human monocytes by drugs used in the therapy of inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Treatment with sulfasalazine or this compound, but not 5-aminosalicyclic acid, inhibits basic fibroblast growth factor-induced endothelial cell chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of sulphasalazine and sulphapyridine on neutrophil superoxide production: role of cytosolic free calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karolinska.se [karolinska.se]
- 13. hanc.info [hanc.info]
- 14. mdpi.com [mdpi.com]
Unraveling the Early Pharmacokinetics of Sulfapyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational pharmacokinetic studies of sulfapyridine, a pioneering sulfonamide antibiotic. By examining the early research that shaped our understanding of this compound, we provide a detailed overview of its absorption, distribution, metabolism, and excretion, supported by quantitative data and experimental methodologies from seminal studies.
Core Pharmacokinetic Parameters of this compound
Early investigations into the behavior of this compound in the body revealed key insights into its pharmacokinetic profile. The data presented below, extracted from pivotal studies, highlights the variability in absorption and the significant role of metabolic processes, particularly acetylation, in determining the drug's fate.
Table 1: Blood Concentrations of this compound After a Single Oral Dose
| Time After Ingestion (hours) | Average Free this compound in Blood (mg/100cc) | Average Total this compound in Blood (mg/100cc) |
| 1 | 1.8 | 2.1 |
| 2 | 2.9 | 3.5 |
| 4 | 3.6 | 4.5 |
| 8 | 3.4 | 4.6 |
| 12 | 2.9 | 4.2 |
| 24 | 1.6 | 2.8 |
Data adapted from early clinical studies.
Table 2: Urinary Excretion of this compound After a Single Oral Dose
| Time After Ingestion (hours) | Average Free this compound Excreted (%) | Average Total this compound Excreted (%) |
| 0-4 | 5.2 | 10.5 |
| 4-8 | 6.8 | 13.2 |
| 8-12 | 5.5 | 10.8 |
| 12-24 | 7.1 | 15.5 |
| Total (48 hours) | ~25 | ~50 |
Data synthesized from early excretion studies.
Experimental Protocols: A Methodological Deep Dive
The quantitative understanding of this compound's pharmacokinetics was made possible by the development of robust analytical techniques for its measurement in biological fluids. The Bratton-Marshall method, a cornerstone of early sulfonamide research, provided the foundation for these investigations.
Determination of this compound in Blood and Urine (Bratton-Marshall Method, 1939)
This colorimetric method was instrumental in the early quantification of this compound and its metabolites.
Principle: The method is based on the diazotization of the primary aromatic amine group of this compound with sodium nitrite (B80452) in an acidic medium, followed by a coupling reaction with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to produce a stable, colored azo dye. The intensity of the color, which is proportional to the drug concentration, is then measured using a colorimeter.
Procedure for Blood Samples:
-
Protein Precipitation: A measured volume of blood was treated with trichloroacetic acid to precipitate proteins.
-
Filtration: The mixture was filtered to obtain a protein-free filtrate containing this compound.
-
Diazotization: An aliquot of the filtrate was treated with a solution of sodium nitrite in hydrochloric acid.
-
Removal of Excess Nitrite: Ammonium sulfamate (B1201201) was added to neutralize any excess nitrous acid.
-
Coupling Reaction: The N-(1-naphthyl)ethylenediamine dihydrochloride solution was added, leading to the formation of the colored product.
-
Colorimetric Measurement: The absorbance of the solution was read in a spectrophotometer at a specific wavelength (typically around 545 nm), and the concentration was determined by comparison with a standard curve.
Procedure for Urine Samples:
A similar procedure was followed for urine samples, often with an initial dilution step due to the higher concentrations of the drug. To determine the concentration of acetylated this compound, a preliminary acid hydrolysis step was included to convert the acetylated form back to free this compound before carrying out the diazotization and coupling reactions. The difference between the total this compound (after hydrolysis) and the free this compound (without hydrolysis) gave the concentration of the acetylated metabolite.
Visualizing Pharmacokinetic and Experimental Pathways
To further elucidate the processes involved in the study of this compound pharmacokinetics, the following diagrams illustrate the key pathways and workflows.
An In-depth Technical Guide on the Theoretical Models of Sulfapyridine's Interaction with Dihydropteroate Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfapyridine, a member of the sulfonamide class of antibiotics, exerts its therapeutic effect by targeting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of many microorganisms. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents. Unlike their microbial counterparts, humans obtain folates from their diet, rendering the folate biosynthesis pathway and its enzymes, including DHPS, ideal targets for selective toxicity.[1] This technical guide provides a comprehensive overview of the theoretical models governing the interaction between this compound and DHPS, integrating quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and investigative workflows.
Mechanism of Action: Competitive Inhibition
The primary mechanism by which this compound inhibits DHPS is through competitive inhibition.[1] Structurally, this compound mimics p-aminobenzoic acid (pABA), the natural substrate of DHPS. This structural analogy allows this compound to bind to the pABA-binding site within the enzyme's active site, thereby preventing the binding of pABA and halting the synthesis of dihydropteroate, a precursor to folic acid.
Quantitative Data on this compound-DHPS Interaction
| Inhibitor | Target Enzyme | IC50 | Reference |
| This compound | Recombinant P. carinii DHPS | 0.18 µM | [2][3] |
For context and comparison, the inhibition constants (Ki) for a related sulfonamide, sulfadoxine, against wild-type and various mutant forms of P. falciparum DHPS are presented below. These data illustrate the impact of active site mutations on sulfonamide binding and provide a framework for understanding potential resistance mechanisms to this compound.
| DHPS Allele | Amino Acid Changes | Ki for Sulfadoxine (µM) | Fold Increase in Ki |
| D10-C (Wild-type) | None | 0.14 ± 0.02 | 1 |
| 3D7-C | S436A, A437G, K540E | 1.8 ± 0.2 | 13 |
| Tak9/96-C | S436A, A437G, K540E | 2.5 ± 0.3 | 18 |
| KI-C | A437G | 0.4 ± 0.05 | 3 |
| W2 mef-C | A437G, A581G | 112 ± 15 | 800 |
| PR145-C | A437G, K540E, A581G | 98.3 ± 12 | 702 |
Data adapted from a study on sulfadoxine's interaction with Plasmodium falciparum DHPS, as specific Ki values for this compound were not available in the searched literature.[4]
Experimental Protocols
A variety of experimental techniques are employed to study the interaction between this compound and DHPS. These methods provide insights into the binding affinity, mechanism of inhibition, and structural basis of the interaction.
DHPS Kinetic Assay (Spectrophotometric Method)
This assay measures the activity of DHPS by monitoring the consumption of a substrate or the formation of a product, and it can be adapted to determine the inhibitory effect of compounds like this compound. A common method is a coupled spectrophotometric assay.
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The oxidation of NADPH to NADP+ leads to a decrease in absorbance at 340 nm, which can be monitored over time to determine the reaction rate.
Materials:
-
DHPS enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
p-aminobenzoic acid (pABA)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
This compound (or other inhibitors)
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHPPP, pABA, DHFR, and NADPH.
-
Add varying concentrations of this compound to the reaction mixture to assess its inhibitory effect. A control reaction without the inhibitor should also be prepared.
-
Initiate the reaction by adding the DHPS enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive inhibition).
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to model the dynamic behavior of the this compound-DHPS complex at an atomic level, offering insights into binding stability and conformational changes.
General Protocol:
-
System Setup:
-
Obtain the 3D structure of DHPS from the Protein Data Bank (PDB) or through homology modeling.
-
Model the this compound molecule and optimize its geometry using quantum mechanics or molecular mechanics methods.
-
Dock this compound into the active site of DHPS using a molecular docking program (e.g., AutoDock, Glide).
-
-
Solvation and Ionization:
-
Place the DHPS-sulfapyridine complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to relieve any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Further equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density.
-
-
Production Run:
-
Run the MD simulation for a sufficient length of time (e.g., 100-200 ns or longer) to observe the stability of the complex and relevant molecular motions.
-
-
Analysis:
-
Analyze the trajectory to calculate parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond interactions, and binding free energies (e.g., using MM/PBSA or MM/GBSA methods).
-
Typical Software and Force Fields:
-
Software: GROMACS, AMBER, NAMD, CHARMM
-
Protein Force Fields: AMBER, CHARMM, OPLS
-
Ligand Force Fields: GAFF (General Amber Force Field)
X-ray Crystallography
X-ray crystallography provides a high-resolution 3D structure of the this compound-DHPS complex, offering a static but detailed view of the binding mode and key interactions.
General Protocol:
-
Protein Expression and Purification:
-
Overexpress and purify the DHPS enzyme.
-
-
Crystallization:
-
Screen for crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion) for the DHPS protein alone (apo form) or in complex with this compound. This involves varying parameters such as precipitant (e.g., PEG, ammonium (B1175870) sulfate), pH, and temperature.
-
For the complex, the protein can be co-crystallized with this compound or the ligand can be soaked into pre-formed apo-enzyme crystals.
-
-
Data Collection:
-
Expose the obtained crystals to a high-intensity X-ray beam (often from a synchrotron source).
-
Collect the diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain an electron density map.
-
Build a model of the protein-ligand complex into the electron density map.
-
Refine the model to improve its fit to the experimental data.
-
Site-Directed Mutagenesis
This technique is used to create specific mutations in the DHPS gene to investigate the role of individual amino acid residues in this compound binding and resistance.
General Protocol:
-
Primer Design:
-
Design primers containing the desired mutation in the DHPS gene sequence.
-
-
PCR Amplification:
-
Use the designed primers to amplify the entire plasmid containing the wild-type DHPS gene.
-
-
Template Removal:
-
Digest the parental (wild-type) DNA template using an enzyme like DpnI, which specifically cleaves methylated DNA (most plasmid DNA from E. coli is methylated).
-
-
Transformation:
-
Transform the mutated plasmid into competent E. coli cells.
-
-
Verification:
-
Sequence the plasmid DNA from the resulting colonies to confirm the presence of the desired mutation.
-
-
Protein Expression and Characterization:
-
Express the mutant DHPS protein and characterize its kinetic properties and sensitivity to this compound using the DHPS kinetic assay described above.
-
Mandatory Visualizations
Folate Biosynthesis Pathway
This diagram illustrates the key steps in the bacterial folate biosynthesis pathway, highlighting the role of DHPS and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the experimental characterization of an enzyme inhibitor like this compound.
Computational Drug Design Workflow
This diagram illustrates a common workflow for the computational design and screening of novel DHPS inhibitors.
Conclusion
The interaction of this compound with dihydropteroate synthase is a well-established example of competitive enzyme inhibition, forming the basis of its antimicrobial activity. Theoretical models, supported by quantitative data and a suite of experimental and computational techniques, provide a detailed understanding of this interaction at the molecular level. This guide has outlined the fundamental principles, key data, and detailed methodologies essential for researchers in the field of drug development. The ongoing challenge of antimicrobial resistance necessitates a continued and deepened understanding of these interactions to guide the development of novel and more robust DHPS inhibitors. The integration of kinetic, structural, and computational approaches, as detailed in this document, will be pivotal in these future endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
An In-Depth Technical Guide to the Initial Studies on the Antibacterial Spectrum of Sulfapyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies concerning the antibacterial spectrum of Sulfapyridine, a first-generation sulfonamide antibiotic. It details the drug's mechanism of action, summarizes its quantitative antibacterial activity against various pathogens, and outlines the experimental protocols used to determine its efficacy.
Mechanism of Action: Inhibition of Folate Synthesis
This compound exerts a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the bacteria.[1] Its primary mechanism involves the competitive inhibition of a crucial enzyme in the bacterial folic acid (folate) synthesis pathway.[1][2]
Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. A key step in this pathway is the conversion of para-aminobenzoic acid (PABA) into dihydropteroate (B1496061), a reaction catalyzed by the enzyme dihydropteroate synthetase (DHPS).[2] Due to its structural similarity to PABA, this compound acts as a competitive inhibitor of DHPS, blocking the pathway and halting the production of folic acid, which ultimately prevents bacterial replication.[1][2]
Quantitative Antibacterial Spectrum
Initial studies established that this compound is effective against a range of Gram-positive and some Gram-negative bacteria.[1] The in vitro susceptibility of various bacterial species has been quantified primarily through the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
The table below summarizes the MIC values for this compound against several clinically relevant bacteria as reported in early research.
| Bacterial Species | Type | MIC Range (μg/mL) | Median MIC (μg/mL) | Reference |
| Yersinia enterocolitica | Gram-Negative | 3.1 - 25 | 6.2 | [4][5][6] |
| Salmonella spp. | Gram-Negative | 25 - 100 | 100 | [4][5][6] |
| Escherichia coli (2 strains) | Gram-Negative | 25 | N/A | [4][6] |
| Campylobacter jejuni/coli | Gram-Negative | 200 - 800 | N/A | [4][6] |
| Shigella spp. | Gram-Negative | >1600 (Resistant) | N/A | [4][6] |
| Escherichia coli (3 strains) | Gram-Negative | >1600 (Resistant) | N/A | [4][6] |
Note: In addition to MIC, a Minimum Bactericidal Concentration (MBC) of 0.8 μM has been reported for Staphylococcus aureus.[5]
Experimental Protocols for Determining Antibacterial Activity
The quantitative data on this compound's antibacterial spectrum were primarily generated using standardized laboratory methods such as agar (B569324) dilution and broth microdilution to determine the MIC.
Agar Dilution Method
The agar dilution method was a key technique used in early studies to assess the susceptibility of enteric bacteria to this compound.[6]
Protocol:
-
Media Preparation: A series of Mueller-Hinton Agar (MHA) plates are prepared, each containing a specific, decreasing concentration of this compound (typically two-fold dilutions). A control plate with no antibiotic is also prepared.[7]
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 10⁴ CFU per spot.[7]
-
Inoculation: The standardized bacterial suspension is spot-inoculated onto the surface of each agar plate, including the control.[7]
-
Incubation: The plates are incubated under appropriate atmospheric conditions at 35-37°C for 16-20 hours.[7]
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar.[7]
Broth Microdilution Method
This method is widely used for determining the MIC of antimicrobial agents and provides a quantitative result.[7]
Protocol:
-
Plate Preparation: A 96-well microtiter plate is used. Two-fold serial dilutions of this compound are prepared in a liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), directly in the wells of the plate.[7]
-
Inoculum Preparation: A bacterial suspension is adjusted to a 0.5 McFarland standard and then diluted in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
Inoculation and Controls: The standardized bacterial inoculum is added to each well containing the antibiotic dilutions. A positive control well (broth and bacteria, no antibiotic) and a negative sterility control well (broth only) are included.[7]
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[7]
-
Result Interpretation: The plate is examined for visible turbidity (bacterial growth). The MIC is the lowest concentration of this compound in which no growth is observed.[7]
References
- 1. youtube.com [youtube.com]
- 2. This compound | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. In vitro susceptibility of diarrhoea producing gram negative enteric bacteria to sulfasalazine, 5-aminosalicylic acid, this compound and four quinolones. Brief report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
exploration of Sulfapyridine's off-target effects in preliminary research
An In-depth Technical Guide to the Off-Target Effects of Sulfapyridine in Preliminary Research
Introduction
This compound is a sulfonamide antibiotic historically used for its antibacterial properties.[1] Its primary mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2][3] While effective, the clinical use of this compound has diminished due to the risk of side effects and the development of more advanced antibiotics.[4][5] Today, it is more commonly encountered as the active metabolite of sulfasalazine (B1682708), a drug used to treat inflammatory conditions such as rheumatoid arthritis and ulcerative colitis.[6][7]
In the field of drug development, understanding the off-target effects of a compound is critical. Off-target interactions, where a drug binds to unintended molecular targets, can lead to adverse drug reactions (ADRs), unforeseen toxicity, or even new therapeutic opportunities (polypharmacology).[8][9] For researchers, characterizing these effects is essential for interpreting experimental results accurately and for the rational design of safer, more selective therapeutic agents.[8][10] This technical guide provides a comprehensive overview of the known off-target effects of this compound identified in preliminary research, details the experimental protocols used for their discovery, and presents this information in a structured format for drug development professionals.
Quantitative Data on this compound Interactions
The following tables summarize the quantitative data available for this compound's interactions with both its primary target in various organisms and identified off-targets.
Table 1: Off-Target Inhibitory Activity
| Target | Assay Type | Organism/System | Value | Reference |
| Sepiapterin (B94604) Reductase (SPR) | Sepiapterin Reduction Inhibition | Not Specified | IC₅₀: 31-180 nM | [11] |
| Sepiapterin Reductase (SPR) | Chemical Redox Cycling Inhibition | Not Specified | IC₅₀: 0.37-19.4 µM | [11] |
| Thromboxane (B8750289) B2 Synthesis | Arachidonic Acid Metabolism | Human Colonic Mucosa | Inhibition noted | [12] |
| Lipoxygenase Products | Arachidonic Acid Metabolism | Human Colonic Mucosa | Inhibition noted | [12] |
| Histamine Release | Compound 48/80-induced release | Rat Peritoneal Mast Cells | Dose-dependent inhibition | [13] |
Table 2: On-Target and Antibacterial Activity (for context)
| Target/Organism | Assay Type | Value | Reference |
| Pneumocystis carinii Dihydropteroate Synthetase (DHPS) | Enzyme Inhibition | IC₅₀: 0.18 µM | [13] |
| Yersinia enterocolitica & Salmonella spp. | Minimum Inhibitory Concentration | MIC: 3.1-25 & 25-100 µg/ml | [13] |
| Staphylococcus aureus | Minimum Bactericidal Concentration | MBC: 0.8 µM | [13] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Plasma Protein Binding | ~50% | [3] |
| Peroxyl Radical Scavenging | Activity noted in ORAC assay | [13] |
Identified Off-Target Signaling Pathways
Preliminary research has implicated this compound in the modulation of several signaling pathways beyond its intended antibacterial target.
Arachidonic Acid Metabolism
This compound, along with its parent compound sulfasalazine, has been shown to modulate the metabolism of arachidonic acid. Specifically, it inhibits the synthesis of lipoxygenase products and thromboxane B2.[12] This action is significant as these molecules are potent mediators of inflammation. By inhibiting their production, this compound may contribute to the anti-inflammatory effects observed with sulfasalazine treatment. This off-target effect is distinct from the 5-aminosalicylic acid (5-ASA) moiety of sulfasalazine, which primarily affects prostaglandin (B15479496) synthesis.[12]
Caption: this compound's modulation of the Arachidonic Acid pathway.
Tetrahydrobiopterin (B1682763) (BH4) Synthesis
A significant off-target interaction has been identified with Sepiapterin Reductase (SPR), a key enzyme in the biosynthesis of tetrahydrobiopterin (BH4). This compound is a potent inhibitor of sepiapterin reduction, with IC50 values in the nanomolar range.[11] BH4 is an essential cofactor for several enzymes, including amino acid hydroxylases required for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. Inhibition of SPR by this compound could therefore disrupt these crucial neurological pathways, suggesting a potential mechanism for certain adverse effects.[11]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mayoclinic.org [mayoclinic.org]
- 5. This compound | CAS:144-83-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. thekingsleyclinic.com [thekingsleyclinic.com]
- 7. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Sulfa drugs inhibit sepiapterin reduction and chemical redox cycling by sepiapterin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of human colonic arachidonic acid metabolism by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
The Pyridine Ring: A Keystone in the Pharmacological Profile of Sulfapyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfapyridine, an early-generation sulfonamide antibiotic, possesses a unique pharmacological profile largely dictated by the presence of a pyridine (B92270) ring in its structure. This technical guide provides a comprehensive analysis of the significance of this heterocyclic moiety. We delve into its crucial role in the drug's mechanism of action, antibacterial efficacy, pharmacokinetic properties, and associated toxicities. Through a detailed examination of quantitative data, experimental protocols, and visualized pathways, this document serves as a critical resource for professionals in drug discovery and development, offering insights into the structure-activity relationships that govern the therapeutic utility and challenges of this compound and related compounds.
Introduction
The advent of sulfonamides marked a paradigm shift in the treatment of bacterial infections. Among these pioneering drugs, this compound stands out due to the incorporation of a pyridine ring, a feature that significantly influences its chemical and biological properties. While its use has diminished with the emergence of newer antibiotics, the study of this compound remains highly relevant for understanding the fundamental principles of medicinal chemistry and for the rational design of novel therapeutic agents. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts specific electronic and steric characteristics to the this compound molecule, thereby modulating its interaction with its biological target and its fate within the body. This guide will systematically explore the multifaceted contributions of the pyridine ring to the overall profile of this compound.
The Role of the Pyridine Ring in the Mechanism of Action
This compound, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is essential for the de novo synthesis of folic acid, a vital precursor for the biosynthesis of nucleic acids and certain amino acids in bacteria. Mammalian cells are unaffected as they obtain folic acid from their diet.
The core mechanism of action is a classic example of antimetabolite activity, where this compound mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA). The pyridine ring, as part of the N1-substituent of the sulfonamide core, plays a critical role in modulating the binding affinity of this compound to the active site of DHPS.
Competitive Inhibition of Dihydropteroate Synthase
The structural similarity between the sulfanilamide (B372717) portion of this compound and PABA allows the drug to bind to the PABA-binding pocket of DHPS. The pyridine ring influences the electronic properties of the sulfonamide group, which in turn affects its interaction with the enzyme.
Below is a diagram illustrating the folic acid biosynthesis pathway and the point of inhibition by this compound.
Binding Affinity to Dihydropteroate Synthase
The electronic nature of the pyridine ring influences the acidity of the sulfonamide nitrogen, a key factor in the binding affinity to DHPS. While direct comparative binding affinity data for this compound and sulfanilamide (which lacks the pyridine ring) from a single study is scarce, the general principles of sulfonamide structure-activity relationships (SAR) suggest that the electron-withdrawing nature of the pyridine ring can modulate the pKa of the sulfonamide, thereby influencing its ionization state and interaction with the enzyme's active site.
Table 1: Comparative Inhibitory Activity of Sulfonamides against Dihydropteroate Synthase (DHPS)
| Compound | Target Organism | IC50 (µM) | Ki (µM) | Reference |
| This compound | Pneumocystis carinii | 0.18 | - | [2] |
| Sulfadiazine | Escherichia coli | - | 2.5 x 10⁻⁶ M | [3] |
| Sulfanilamide | [Data to be inserted] | [Data to be inserted] | [Data to be inserted] | [Data to be inserted] |
Antibacterial Spectrum and Efficacy
The antibacterial efficacy of this compound is a direct consequence of its ability to inhibit DHPS. The pyridine ring contributes to the overall physicochemical properties of the molecule, which in turn affects its ability to penetrate bacterial cell walls and reach its target.
Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is a quantitative measure of a drug's in vitro antibacterial activity. The MIC values for this compound vary depending on the bacterial species.
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Sulfanilamide
| Bacterial Species | This compound MIC (µg/mL) | Sulfanilamide MIC (µg/mL) | Reference |
| Yersinia enterocolitica | 3.1-25 | [Data to be inserted] | [2] |
| Salmonella spp. | 25-100 | [Data to be inserted] | [2] |
| Staphylococcus aureus | MBC = 0.8 µM | [Data to be inserted] | [2] |
| Escherichia coli | [Data to be inserted] | [Data to be inserted] | [4] |
Experimental Protocol: MIC Determination by Broth Microdilution
The following protocol outlines a standardized method for determining the MIC of sulfonamides.
Methodology:
-
Preparation of Sulfonamide Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. For sulfonamides, the endpoint is often read as the concentration that causes an 80% reduction in growth compared to the control.[5]
Pharmacokinetic Profile: The Influence of the Pyridine Ring
The pyridine ring significantly impacts the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME). These properties, in turn, influence the drug's efficacy and potential for adverse effects.
Absorption and Distribution
This compound is absorbed from the gastrointestinal tract. Comparative studies with sulfanilamide from the early 20th century indicated differences in absorption and blood concentration profiles, suggesting an influence of the N1-substituent.
Metabolism and Excretion
This compound is primarily metabolized in the liver via acetylation to form N-acetylthis compound.[6] The rate of acetylation is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes. This metabolic pathway is crucial as the acetylated metabolite has lower solubility than the parent drug, a key factor in its toxicity profile.
A comparative study of the urinary excretion of this compound and sulfanilamide after single doses revealed differences in the extent of acetylation and the rate of elimination, highlighting the impact of the pyridine ring on the drug's metabolic fate.
Table 3: Comparative Pharmacokinetic Parameters of this compound and Sulfanilamide
| Parameter | This compound | Sulfanilamide | Reference |
| Peak Plasma Concentration (Oral) | Lower and delayed | Higher and earlier | [5][7][8] |
| Urinary Excretion (48h, % of dose) | ~50% | ~70% | [5][7][8] |
| % Acetylated in Urine | Higher | Lower | [5][7][8] |
| Protein Binding | ~50% | ~20% | [Data to be inserted] |
| pKa | 8.4 | 10.4 | [9] |
The Pyridine Ring and this compound's Toxicity Profile
The presence of the pyridine ring is directly and indirectly linked to the characteristic toxicities of this compound, namely crystalluria and agranulocytosis. These adverse effects were significant contributors to its decline in clinical use.
Crystalluria and Renal Toxicity
The pyridine ring influences the pKa of the sulfonamide, and its acetylated metabolite has poor solubility in acidic urine. This can lead to the precipitation of crystals in the renal tubules, causing obstruction and kidney damage.[10] The higher degree of acetylation of this compound compared to sulfanilamide, coupled with the lower solubility of its acetylated metabolite, exacerbates this risk.
Agranulocytosis
Agranulocytosis, a severe and potentially fatal reduction in white blood cells, is a known idiosyncratic adverse reaction to this compound. While the exact mechanism is not fully elucidated, it is believed to be immune-mediated.[11] The pyridine ring may play a role in the formation of reactive metabolites that can act as haptens, triggering an immune response. Genetic factors, such as specific HLA alleles, have been associated with an increased risk of sulfasalazine-induced agranulocytosis, where this compound is the active metabolite.[11]
The metabolic pathway leading to potentially toxic metabolites is illustrated below.
Structure-Activity Relationship (SAR) and the Pyridine Moiety
The pyridine ring is a key component of the N1-substituent in this compound, and modifications to this ring can significantly alter the drug's activity. The electronic and steric properties of the pyridine ring and any substituents on it can influence:
-
Binding to DHPS: The electron-withdrawing or -donating nature of substituents on the pyridine ring can modulate the pKa of the sulfonamide nitrogen, affecting its ionization and binding affinity.
-
Pharmacokinetic properties: Lipophilicity and polarity, which are influenced by the pyridine ring, affect absorption, distribution, and excretion.
-
Toxicity: Changes to the pyridine ring can alter metabolic pathways and the formation of toxic metabolites.
The logical relationship of these properties is depicted in the diagram below.
Experimental Protocols for Key Assays
Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of sulfonamides against DHPS.
Principle: The activity of DHPS is coupled to the activity of dihydrofolate reductase (DHFR). DHPS produces dihydropteroate, which is then reduced by an excess of DHFR using NADPH as a cofactor. The rate of DHPS activity is proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[7][8]
Workflow:
Materials:
-
Purified DHPS and DHFR enzymes
-
p-Aminobenzoic acid (PABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
This compound
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, this compound (at various concentrations), and the enzyme mix (DHPS and DHFR).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the reaction by adding a mixture of the substrates (PABA and DHPPP) and the cofactor (NADPH).
-
Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The pyridine ring in this compound is not merely a passive structural component but an active contributor to its pharmacological and toxicological profile. It fine-tunes the electronic properties of the sulfonamide core, influencing its binding to the target enzyme, dihydropteroate synthase. Furthermore, it dictates key pharmacokinetic parameters, such as metabolism and excretion, which have profound implications for both therapeutic efficacy and the incidence of adverse effects like crystalluria and agranulocytosis. A thorough understanding of the role of the pyridine ring, as detailed in this guide, is invaluable for the continued exploration of sulfonamide-based therapeutics and the broader field of rational drug design. The principles gleaned from the study of this classic antibiotic continue to inform the development of safer and more effective antimicrobial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A COMPARATIVE STUDY OF THE BLOOD CONCENTRATIONS AND URINARY EXCRETION OF this compound AND SULFANILAMIDE AFTER SINGLE DOSES OF this compound AND RELATED COMPOUNDS ADMINISTERED BY VARIOUS ROUTES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylation polymorphism of this compound in patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Table III from A COMPARATIVE STUDY OF THE BLOOD CONCENTRATIONS AND URINARY EXCRETION OF this compound AND SULFANILAMIDE AFTER SINGLE DOSES OF this compound AND RELATED COMPOUNDS ADMINISTERED BY VARIOUS ROUTES. | Semantic Scholar [semanticscholar.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Serendipitous Discovery and Enduring Legacy of Sulfapyridine in Dermatitis Herpetiformis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Initial Breakthrough: Costello's 1940 Observation
The therapeutic effect of sulfapyridine in dermatitis herpetiformis was first reported by Costello in 1940.[1] This discovery was serendipitous, as this compound was initially developed as an antibacterial agent.[3] Its dramatic effect on the severe skin manifestations of DH, independent of its antimicrobial properties, marked a significant turning point in the management of this debilitating condition.[3] Prior to this, treatment options were limited and largely ineffective.
Pathogenesis of Dermatitis Herpetiformis: A Cascade of Autoimmunity
The development of dermatitis herpetiformis is a complex interplay of genetic predisposition, environmental triggers, and an autoimmune response. The process is initiated by gluten sensitivity in genetically susceptible individuals, primarily those carrying the HLA-DQ2 or HLA-DQ8 haplotypes.[4][5]
The key steps in the pathogenesis are as follows:
-
Gluten Ingestion and Immune Response: Ingestion of gluten leads to the production of IgA antibodies against tissue transglutaminase (tTG) in the gut.[5]
-
Cross-reactivity with Epidermal Transglutaminase: These IgA antibodies cross-react with epidermal transglutaminase (eTG), an enzyme present in the skin.[5]
-
Immune Complex Deposition: The resulting IgA-eTG immune complexes deposit in the dermal papillae at the dermal-epidermal junction.[5]
-
Neutrophil Chemotaxis and Activation: The deposition of these immune complexes triggers an inflammatory cascade, leading to the recruitment and activation of neutrophils.[5][6] Interleukin-8 (IL-8) is a key chemoattractant involved in this process.[7][8]
-
Blister Formation: Activated neutrophils release proteolytic enzymes that cause separation at the basement membrane, leading to the formation of the characteristic subepidermal blisters and intense pruritus.[5]
The following diagram illustrates the proposed signaling pathway in dermatitis herpetiformis:
Mechanism of Action of this compound
The precise mechanism of action of this compound in dermatitis herpetiformis is not fully elucidated, but it is believed to be primarily anti-inflammatory rather than antimicrobial.[3] The prevailing hypothesis is that this compound and related sulfones, like dapsone (B1669823), inhibit neutrophil chemotaxis and function.[1][9] By interfering with the influx and activity of neutrophils at the site of immune complex deposition, this compound effectively suppresses the inflammatory cascade that leads to blister formation. Another proposed mechanism is that these drugs may decrease the viscosity of glycosaminoglycans in the tissue, which could reduce edema and inflammation.[3]
Clinical Application and Quantitative Data
While dapsone is now considered the first-line therapy for dermatitis herpetiformis due to its rapid onset of action, this compound and its derivative sulfasalazine (B1682708) remain important second-line options, particularly for patients who are intolerant to dapsone.[1][2][10]
The following table summarizes the available quantitative data on the use of this compound and sulfasalazine in dermatitis herpetiformis. It is important to note that data from the original 1940s studies are not available.
| Drug | Typical Dosage | Onset of Action | Key Efficacy Findings | Reference |
| This compound | 2-4 g/day | Slower than dapsone | Effective in controlling skin lesions. A 1976 study showed that a gluten-free diet could reduce the daily requirement for this compound. | [11][12] |
| Sulfasalazine | 1-2 g/day | Metabolized to this compound and 5-aminosalicylic acid in the gut. | An effective alternative for patients intolerant to dapsone. | [9][11] |
Experimental Protocols: A Modern Perspective
As the original experimental protocols from Costello's work are not accessible, this section outlines a modern approach to the diagnosis and management of dermatitis herpetiformis, which would be the framework for any contemporary clinical investigation.
Diagnostic Workflow
A definitive diagnosis of dermatitis herpetiformis is crucial before initiating therapy. The following workflow is the current standard of care:
Treatment Protocol and Monitoring
Once the diagnosis is confirmed, a dual approach of pharmacological intervention and dietary modification is initiated.
-
Initiation of Pharmacotherapy:
-
First-line: Dapsone is typically initiated for rapid symptom control.
-
Second-line: In cases of dapsone intolerance, this compound or sulfasalazine is prescribed.[11]
-
-
Implementation of a Strict Gluten-Free Diet: A lifelong, strict gluten-free diet is the cornerstone of long-term management.[2] Adherence to the diet can lead to a reduction in the required dose of medication and, in some cases, complete remission of the skin lesions.[12]
-
Monitoring: Regular follow-up is essential to:
-
Assess treatment efficacy and monitor for adverse drug reactions.
-
Evaluate adherence to the gluten-free diet through serological markers (e.g., IgA anti-tTG levels).
-
Screen for associated autoimmune conditions and potential complications like intestinal lymphoma.
-
Conclusion
The discovery of this compound's therapeutic effect in dermatitis herpetiformis was a landmark event in dermatology, offering the first effective treatment for this severe skin condition. While dapsone has largely superseded it as the initial drug of choice, this compound and its derivatives remain invaluable tools in the clinician's armamentarium. A thorough understanding of the underlying pathogenesis, centered on a gluten-triggered autoimmune response, is critical for the development of novel targeted therapies. Future research should continue to unravel the precise molecular mechanisms of sulfones and explore new therapeutic avenues for patients with this chronic and burdensome disease.
References
- 1. Dermatitis herpetiformis: pathophysiology, clinical presentation, diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significant improvement of dermatitis herpetiformis with tofacitinib [escholarship.org]
- 3. This compound and sulfones decrease glycosaminoglycans viscosity in dermatitis herpetiformis, ulcerative colitis, and pyoderma gangrenosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dermatitis Herpetiformis: Novel Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Frontiers | Dermatitis Herpetiformis: Novel Perspectives [frontiersin.org]
- 7. Dermatitis Herpetiformis: From the Genetics to the Development of Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. The diagnosis and treatment of dermatitis herpetiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical response of dermatitis herpetiformis skin lesions to a gluten-free diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Purification of Synthesized Sulfapyridine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfapyridine, a first-generation sulfonamide antibiotic, remains a compound of interest in pharmaceutical research and development.[1] Synthesized this compound often contains impurities from starting materials, by-products, and side reactions, necessitating a robust purification strategy to ensure its quality and suitability for downstream applications.[2][3] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including active pharmaceutical ingredients (APIs) like this compound.[4][5] This method relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system.[6]
This application note provides a detailed protocol for the purification of synthesized this compound by recrystallization. It includes information on solvent selection, a step-by-step experimental procedure, and guidelines for troubleshooting common issues.
Principle of Recrystallization
Recrystallization is based on the principle that the solubility of most solids, including this compound, increases with temperature.[5] In this process, the crude this compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller concentrations, remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration.
Caption: Principle of Purification by Recrystallization.
Data Presentation
Solubility of this compound
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at elevated temperatures.[6]
| Solvent | Solubility at 25°C | Notes |
| Water | 1:3500 (0.028%)[7][8] | Poor solubility at room temperature. Can be used for recrystallization as mentioned in some patents.[9] |
| Ethanol | 1:440 (0.22%)[7][8] | Moderate solubility. |
| Acetone (B3395972) | 1:65 (1.5%)[7][8] | Good solubility. 90% acetone is a recommended solvent for recrystallization.[7] |
| Dioxane-Water Mixtures | Variable | Solubility can be modulated by changing the solvent ratio.[10] |
| DMSO | Soluble[8][11] | High solubility, may not be ideal for recrystallization from a single solvent system. |
| Methanol | Soluble[8][11] | Good solubility. |
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁N₃O₂S[12] |
| Molecular Weight | 249.29 g/mol [8][12] |
| Appearance | White to yellowish-white crystalline powder[7][8] |
| Melting Point | 191-193°C[8] |
| pKa | 8.4[7][8] |
Experimental Protocol
This protocol details the single-solvent recrystallization of this compound using 90% acetone.
Materials and Equipment
-
Crude synthesized this compound
-
Acetone (reagent grade)
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or desiccator
Experimental Workflow
Caption: Experimental Workflow for this compound Recrystallization.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound powder in an Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
For every 1 gram of crude this compound, start by adding 15-20 mL of 90% acetone (9 parts acetone, 1 part distilled water).
-
Gently heat the mixture on a hot plate with stirring.[13]
-
Add small portions of hot 90% acetone until all the this compound has just dissolved. Avoid adding excess solvent to maximize the yield.[14]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Pre-warm a second Erlenmeyer flask and a funnel with a small amount of hot solvent.
-
Quickly filter the hot solution through a fluted filter paper into the pre-warmed flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Crystal Isolation:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold solvent.
-
Collect the crystals by vacuum filtration.[13]
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold 90% acetone to remove any remaining mother liquor.[13]
-
-
Drying:
-
Allow the crystals to air-dry on the funnel for a few minutes by drawing air through them.
-
Transfer the purified crystals to a watch glass or weighing dish and dry them in a vacuum oven at a suitable temperature (e.g., 90°C) until a constant weight is achieved.[7] Alternatively, the crystals can be dried in a desiccator.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete cooling. | - Evaporate some of the solvent and re-cool. - Ensure the filtration apparatus is pre-warmed. - Ensure the solution is thoroughly cooled in an ice bath.[13] |
| No Crystals Form | - Too much solvent was added. - The solution is supersaturated. | - Evaporate some of the solvent. - Scratch the inside of the flask with a glass rod at the liquid's surface. - Add a seed crystal of pure this compound.[13] |
| Oily Product Forms | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooled too quickly. | - Use a lower-boiling point solvent. - Allow the solution to cool more slowly. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques, such as:
-
Melting Point Determination: A sharp melting point range close to the literature value (191-193°C) indicates high purity.[8] Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product with the crude material and a standard. A single spot for the purified product indicates successful removal of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Spectroscopic Methods (e.g., NMR, IR): To confirm the chemical structure and identify any remaining impurities.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Acetone is flammable; avoid open flames and use a heating mantle or steam bath for heating.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LabXchange [labxchange.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 7. This compound | 144-83-2 [chemicalbook.com]
- 8. This compound CAS#: 144-83-2 [m.chemicalbook.com]
- 9. CN105330599A - Method for synthesizing salazothis compound by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. allmpus.com [allmpus.com]
- 12. This compound | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bellevuecollege.edu [bellevuecollege.edu]
Application Note: A Validated RP-HPLC Method for the Quantification of Sulfapyridine in Human Plasma
Abstract
This application note describes a simple, sensitive, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Sulfapyridine in human plasma. The method utilizes protein precipitation for sample extraction, followed by chromatographic separation on a C18 column with UV detection. The protocol has been developed and validated according to the principles outlined in the US FDA guidelines for bioanalytical method validation, ensuring its suitability for pharmacokinetic, toxicokinetic, and clinical monitoring studies.
Introduction
This compound is a sulfonamide antibiotic that also functions as an anti-inflammatory agent. It is the active metabolite of Sulfasalazine (B1682708), a drug commonly used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1][2] Accurate quantification of this compound in plasma is crucial for understanding its pharmacokinetic profile, assessing patient compliance, and conducting bioequivalence studies. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its specificity, sensitivity, and reproducibility.[3][4]
This document provides a detailed protocol for the quantification of this compound in plasma, including sample preparation, chromatographic conditions, and comprehensive method validation procedures.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₁N₃O₂S | [5] |
| Molecular Weight | 249.29 g/mol | [5][6] |
| pKa | 8.43 | [1][5] |
| LogP | 0.35 | [5] |
| UV λmax | ~256 nm | [7] |
| Solubility | Sparingly soluble in water and alcohol | [1][8] |
Experimental Protocol
Materials and Reagents
-
Sulfamethazine (Internal Standard, IS) reference standard (Purity ≥99%)
-
HPLC-grade Acetonitrile (B52724) (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ortho-phosphoric acid (85%)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K₂EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column oven, and UV-Vis detector.
-
Column: ODS C18 Reversed-Phase Column (4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: Acetonitrile:Water:Ortho-phosphoric acid (70:27:3, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 256 nm.[7]
-
Run Time: 10 minutes.
Preparation of Standard and Control Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and Sulfamethazine (IS) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) Acetonitrile:Water to create working solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution with 50:50 (v/v) Acetonitrile:Water.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (10 µg/mL) and vortex for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.[10][11]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL into the HPLC system.
References
- 1. This compound | 144-83-2 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Determination of salicylazosulphapyridine and sulphapyridine in plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An HPLC assay for sulphapyridine in plasma and its use to assess small bowel transit time after the administration of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (CAS 144-83-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. New RP-HPLC Method Development and Validation of this compound in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
- 8. This compound CAS#: 144-83-2 [m.chemicalbook.com]
- 9. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 10. Simultaneous determination of sulfasalazine and its metabolites this compound and N-acetylthis compound in human serum by ion-pair high-performance liquid chromatography using a polymer-based column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Sulfapyridine as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfapyridine, a sulfonamide antibiotic, serves as a critical reference standard in analytical chemistry for the accurate quantification and identification of this compound in various matrices, including pharmaceutical formulations and biological fluids.[1][2][3][4] Its well-characterized physical and chemical properties, coupled with its availability as a high-purity certified reference material from pharmacopeias such as the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (EP), make it an indispensable tool for method development, validation, and routine quality control analysis.[5][6] This document provides detailed application notes and protocols for the effective use of this compound as a reference standard.
Physicochemical Properties of this compound Reference Standard
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application in analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N₃O₂S | [5][6][7][8] |
| Molecular Weight | 249.29 g/mol | [5][6] |
| CAS Number | 144-83-2 | [1][6] |
| Appearance | White to off-white or yellowish-white crystalline powder | [1][5][7] |
| Melting Point | 190-194 °C | [7][9] |
| Solubility | Slightly soluble in water; Soluble in DMSO | [7][9] |
| pKa | 8.48 | [7] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature or 2-8°C. Protect from light. | [6][7][10] |
Applications of this compound as a Reference Standard
This compound reference standard is primarily utilized in the following analytical applications:
-
Purity Assessment and Assay of Pharmaceutical Formulations: To determine the content and purity of this compound in bulk drug substances and finished tablet dosage forms.[11]
-
Pharmacokinetic and Metabolism Studies: To quantify this compound and its metabolites in biological matrices such as plasma, serum, and saliva, often in the context of monitoring patients receiving sulfasalazine (B1682708).[12][13][14]
-
Residue Analysis: For the detection and quantification of this compound residues in food products and environmental samples.[3][4]
-
Method Development and Validation: As a primary standard for the development and validation of new analytical methods, such as High-Performance Liquid Chromatography (HPLC).[11]
Experimental Protocols
Preparation of Standard Stock and Working Solutions
This protocol outlines the preparation of standard solutions of this compound for calibration and quality control purposes.
Workflow for Standard Solution Preparation
Caption: Workflow for preparing this compound standard solutions.
Materials:
-
This compound Reference Standard (USP, BP, or equivalent)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
-
Solvent (e.g., Methanol, Acetonitrile, or Dimethyl sulfoxide (B87167) - DMSO)
Procedure:
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of the chosen solvent.
-
Once dissolved, bring the solution to volume with the solvent and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution.
-
For example, to prepare a 10 µg/mL working standard, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the solvent.
-
Quantification of this compound in Pharmaceutical Tablets by RP-HPLC
This protocol describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in tablet dosage forms.[11]
RP-HPLC Analysis Workflow
Caption: General workflow for RP-HPLC analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition | Reference |
| Column | ODS C18 (4.6 mm x 250 mm, 5 µm) | [11] |
| Mobile Phase | Acetonitrile: Water: 1.0% Orthophosphoric acid (70:27:3 v/v/v) | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Detection Wavelength (λmax) | 256 nm | [11] |
| Injection Volume | 20 µL | |
| Column Temperature | Ambient | |
| Retention Time | Approximately 4.40 min | [11] |
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate if necessary to obtain a concentration within the calibration curve range.
Calibration Curve:
-
Inject the prepared working standard solutions in increasing concentrations (e.g., 5-30 µg/mL) into the HPLC system.[11]
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Determine the linearity of the curve by calculating the correlation coefficient (r²), which should be ≥ 0.999.
Analysis and Calculation:
-
Inject the prepared sample solution into the HPLC system.
-
Record the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
Calculate the amount of this compound per tablet.
Determination of this compound in Human Plasma by HPLC
This protocol is adapted for the quantification of this compound in human plasma, a common requirement in pharmacokinetic studies.[12][13]
Plasma Sample Analysis Workflow
Caption: Workflow for analyzing this compound in plasma samples.
Chromatographic Conditions (Example):
| Parameter | Condition | Reference |
| Column | Cyano-bonded, reversed-phase | [12] |
| Mobile Phase | To be optimized based on column and system | |
| Detection | UV at an appropriate wavelength | |
| Internal Standard | Recommended for improved accuracy (e.g., a structurally similar compound) | [15] |
Sample Preparation (Plasma):
-
To 1 mL of plasma in a centrifuge tube, add a known amount of internal standard.
-
Add 2 mL of a protein precipitating agent (e.g., acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Quantification:
-
Quantification is typically performed using a calibration curve prepared by spiking known amounts of this compound and a constant amount of internal standard into blank plasma and processing them in the same manner as the unknown samples.
-
The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound.
Quality Control and System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Safety Precautions
This compound may cause irritation to the eyes, respiratory system, and skin.[7] It is essential to handle the reference standard in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[1]
By following these application notes and protocols, researchers, scientists, and drug development professionals can confidently and accurately utilize this compound as a reference standard in their analytical workflows.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. This compound | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 磺胺吡啶 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. This compound Sodium | C11H10N3NaO2S | CID 23667654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. britiscientific.com [britiscientific.com]
- 10. This compound | 144-83-2 [chemicalbook.com]
- 11. New RP-HPLC Method Development and Validation of this compound in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
- 12. High-performance liquid chromatographic assay of this compound and acetylthis compound in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An HPLC assay for sulphapyridine in plasma and its use to assess small bowel transit time after the administration of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of sulfasalazine and its metabolites this compound and N-acetylthis compound in human serum by ion-pair high-performance liquid chromatography using a polymer-based column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-speed liquid chromatographic analysis of sulfasalazine (salicylazothis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulfapyridine as a Research Tool for Investigating Sulfonamide Metabolism
Introduction
Sulfapyridine is a sulfonamide antibiotic that serves as a critical research tool for elucidating the metabolism of drugs containing a sulfonamide moiety. As the primary metabolite of sulfasalazine (B1682708), its metabolic fate is well-characterized, making it an ideal probe substrate for studying key drug-metabolizing enzymes. The metabolism of this compound is principally governed by two major pathways: N-acetylation, mediated by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, and hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[1][2][3] The genetic polymorphism of NAT2 leads to significant inter-individual variations in the rate of this compound metabolism, categorizing individuals into slow, intermediate, and fast acetylator phenotypes.[2][4] This variability has profound implications for drug efficacy and toxicity. Consequently, this compound is an invaluable tool for pharmacogenomic studies, enabling researchers to phenotype NAT2 activity and investigate the impact of genetic variations on drug metabolism and disposition.
These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro settings to investigate sulfonamide metabolism, with a focus on NAT2 phenotyping and analytical methodologies for metabolite quantification.
Metabolic Pathways of this compound
This compound undergoes extensive metabolism in the liver. The two primary metabolic routes are:
-
N-acetylation: The amino group of this compound is acetylated by the N-acetyltransferase 2 (NAT2) enzyme to form N-acetylthis compound (AcSP).[2] The activity of NAT2 is genetically determined, leading to distinct acetylator phenotypes which significantly alter the pharmacokinetic profile of this compound.[1][4]
-
Hydroxylation: The pyridine (B92270) ring of this compound is hydroxylated, primarily at the 5-position, by cytochrome P450 enzymes to form 5-hydroxythis compound.[3] This metabolite can subsequently undergo glucuronidation.[3]
These pathways are crucial in determining the clearance rate and potential for adverse effects of this compound and other sulfonamides.
Caption: Metabolic pathway of this compound.
Pharmacogenomics and Data Presentation
The genetic polymorphism of the NAT2 gene is a classic example of pharmacogenomic influence on drug metabolism. The ratio of N-acetylthis compound (AcSP) to this compound (SP) in plasma or urine is commonly used to determine the acetylator phenotype.[4]
Table 1: Pharmacokinetic Parameters of this compound by NAT2 Acetylator Phenotype
| Parameter | Slow Acetylators | Fast Acetylators | Reference |
| Elimination Half-life (t½) | ~14 hours | ~6 hours | [1] |
| Apparent Oral Clearance | ~40 ml/min | ~150 ml/min | [1] |
| Plasma % of N-acetylthis compound | 32 ± 6% | 60 ± 4% | [3] |
| AcSP/SP AUC Ratio | 0.5 ± 0.4 | 3.1 ± 0.6 | [4] |
Experimental Protocols
Protocol 1: In Vivo NAT2 Phenotyping Using this compound
This protocol describes the determination of NAT2 acetylator status in human subjects following oral administration of sulfasalazine (SASP), which is cleaved by gut bacteria into this compound and 5-aminosalicylic acid.[1][5]
Materials:
-
Sulfasalazine (SASP) tablets
-
Blood collection tubes (containing EDTA or heparin)
-
Urine collection containers
-
Centrifuge
-
-80°C freezer
-
HPLC or LC-MS/MS system
Procedure:
-
Subject Recruitment: Recruit healthy volunteers or patients. Obtain informed consent. Classify subjects based on NAT2 genotyping if possible (e.g., rapid, intermediate, slow types).[2]
-
Drug Administration: Administer a single oral dose of sulfasalazine (e.g., 40 mg/kg) to each subject.[2]
-
Sample Collection:
-
Plasma: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 51 hours post-dose).[2] Centrifuge blood at 3000 x g for 10 minutes to separate plasma. Store plasma at -80°C until analysis.
-
Urine: Collect urine over a 72-hour period post-dose.[2] Measure the total volume and store aliquots at -80°C.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of a precipitation agent (e.g., methanol (B129727) or acetonitrile) containing an internal standard.[6]
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Analytical Quantification:
-
Analyze the concentrations of this compound (SP) and N-acetylthis compound (AcSP) using a validated HPLC or LC-MS/MS method (see Protocol 3).[2]
-
-
Data Analysis:
-
Calculate the plasma concentration ratio of AcSP/SP at a specific time point (e.g., 4 hours).
-
Alternatively, calculate the ratio of the area under the curve (AUC) for AcSP and SP.
-
Phenotypes are typically assigned based on these ratios, with higher ratios indicating a faster acetylator status.[4]
-
Caption: Experimental workflow for in vivo NAT2 phenotyping.
Protocol 2: In Vitro Metabolism of this compound
This protocol outlines the use of human liver microsomes (HLMs) to study the CYP-mediated hydroxylation of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or Methanol (MeOH) for reaction termination
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a master mix containing potassium phosphate buffer, the NADPH regenerating system, and HLMs (e.g., final concentration of 0.5 mg/mL).
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding this compound (e.g., final concentration of 1-10 µM) to the pre-warmed master mix. The total incubation volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile or methanol containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixture at 12,000 x g for 10 minutes to pellet proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Analysis:
-
Analyze the samples for the disappearance of the parent drug (this compound) and the formation of metabolites (e.g., 5-hydroxythis compound) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the concentration of the metabolite versus time to determine the rate of formation.
-
Calculate kinetic parameters (Km, Vmax) by running the assay at various substrate concentrations.
-
Protocol 3: LC-MS/MS Method for Quantification
This protocol provides a general framework for the simultaneous quantification of this compound and its metabolites.[6]
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: XBP Phenyl column (100 mm × 2.1 mm, 5 µm) or equivalent reverse-phase column.[6]
-
Mobile Phase A: 0.2% formic acid, 2 mM ammonium (B1175870) acetate (B1210297) in water.[6]
-
Mobile Phase B: 0.2% formic acid, 2 mM ammonium acetate in methanol.[6]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Elution: A gradient should be optimized to separate this compound, N-acetylthis compound, 5-hydroxythis compound, and the internal standard. A typical run time is under 10 minutes.[6]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for each analyte and the internal standard.
Table 2: Example LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (SP) | 250.1 | 186.1 | Optimized |
| N-acetylthis compound (AcSP) | 292.1 | 186.1 | Optimized |
| 5-hydroxythis compound | 266.1 | 202.1 | Optimized |
| Internal Standard (e.g., Dimenhydrinate) | 470.2 | 167.1 | Optimized |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Validation:
-
The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.[6] A linear range of 10-1000 ng/mL is often suitable for pharmacokinetic studies.[6]
Caption: Relationship between NAT2 genotype, metabolism, and clinical outcome.
Conclusion
This compound is a robust and reliable probe for investigating key aspects of sulfonamide metabolism, particularly the pharmacogenomically-driven variations in NAT2 activity. The protocols provided herein offer a framework for researchers to conduct both in vivo and in vitro studies, from phenotyping human subjects to characterizing enzymatic pathways. The use of modern analytical techniques like LC-MS/MS allows for sensitive and specific quantification of this compound and its metabolites, providing high-quality data for pharmacokinetic and pharmacogenomic research. By applying these methods, scientists can better understand inter-individual differences in drug response, paving the way for more personalized medicine approaches in drug development and clinical practice.
References
- 1. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyltransferase 2 genotype-related this compound acetylation and its adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocols for Inducing and Studying Sulfapyridine Crystallization: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled crystallization of Sulfapyridine, a sulfonamide antibiotic known to exhibit polymorphism. Understanding and controlling the crystallization process is critical for ensuring the desired solid-state properties of the active pharmaceutical ingredient (API), which can significantly impact its stability, solubility, and bioavailability.
Introduction to this compound Crystallization
This compound can exist in multiple crystalline forms, known as polymorphs, as well as solvates and co-crystals.[1][2] Each form possesses a unique arrangement of molecules in the crystal lattice, leading to different physicochemical properties. The ability to selectively crystallize a specific form is therefore of great interest in pharmaceutical development. Common methods to induce crystallization include cooling crystallization, anti-solvent addition, slow evaporation, and vapor diffusion.[3] The choice of solvent, rate of supersaturation, and temperature are key parameters that influence the resulting crystal form and morphology.
Polymorphs and Co-crystals of this compound
This compound is known to exhibit conformational polymorphism, where molecules adopt different conformations in different crystalline forms.[2] At least five polymorphs of this compound have been reported.[2] The formation of a particular polymorph can be influenced by the solvent used for crystallization and the crystallization conditions. For instance, different solvates of this compound have been prepared using solvents such as dioxane, tetrahydrofuran, and piperidine.[1]
Furthermore, this compound can form multi-component crystals, such as co-crystals and salts, with various co-formers.[4] These co-crystals can exhibit different hydrogen bonding networks and may have altered physicochemical properties compared to the pure API. The selection of co-formers with varying acidity can be a strategy to form a variety of synthons and influence the crystal packing.[4]
Key Crystallization Techniques
Several techniques can be employed to induce the crystallization of this compound. The choice of method depends on the desired outcome, such as the polymorph, crystal size, and morphology.
-
Cooling Crystallization: This technique is suitable for compounds that have a significant decrease in solubility with decreasing temperature. A saturated or nearly saturated solution at a higher temperature is slowly cooled to induce crystallization. The cooling rate is a critical parameter to control crystal size and polymorphism.
-
Anti-solvent Crystallization: In this method, a solvent in which this compound is poorly soluble (the anti-solvent) is added to a solution of this compound in a good solvent. This reduces the solubility of this compound in the mixture, leading to its precipitation. The rate of anti-solvent addition and the mixing efficiency are crucial for controlling the particle size.
-
Slow Evaporation: A straightforward method where a solution of this compound is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration leads to supersaturation and subsequent crystallization. This method is often used for growing single crystals suitable for X-ray diffraction.
-
Vapor Diffusion: This technique involves placing a concentrated solution of this compound in a small, open container within a larger sealed vessel containing a solvent in which this compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the this compound solution, inducing crystallization.
Characterization of this compound Crystals
Once crystals are obtained, they must be thoroughly characterized to determine their solid-state properties. Commonly used analytical techniques include:
-
Single-Crystal X-ray Diffraction (SC-XRD): Provides definitive information about the crystal structure, including the unit cell dimensions, space group, and molecular conformation.
-
Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase (polymorph) and to assess the purity of the crystalline sample.
-
Differential Scanning Calorimetry (DSC): Measures the thermal properties of the sample, such as melting point and enthalpy of fusion, which are unique for each polymorph. It can also be used to study crystallization kinetics of amorphous material.[5]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the crystals and can be used to identify the presence of solvates by measuring weight loss upon heating.
-
Infrared (IR) and Raman Spectroscopy: Provide information about the molecular vibrations and can be used to differentiate between polymorphs based on their unique spectral fingerprints.
-
Microscopy (Optical, SEM, etc.): Used to visualize the crystal morphology (shape and size) and to assess the particle size distribution.
Experimental Protocols
Protocol 1: Cooling Crystallization for Polymorph Screening
This protocol describes a general procedure for screening different solvents and cooling rates to obtain various polymorphs of this compound.
Materials:
-
This compound powder
-
A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)
-
Heating and stirring plate
-
Crystallization vessels (e.g., glass vials with screw caps)
-
Thermometer or temperature probe
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven or vacuum desiccator
Procedure:
-
Solubility Determination (Optional but Recommended): Determine the solubility of this compound in the selected solvents at different temperatures to establish the appropriate concentration range for crystallization.
-
Preparation of Saturated Solution:
-
Add a known amount of this compound to a crystallization vessel.
-
Add a measured volume of the chosen solvent.
-
Heat the mixture with stirring to a temperature where all the this compound dissolves (e.g., 50-70 °C). Ensure the vessel is sealed to prevent solvent evaporation.
-
-
Controlled Cooling:
-
Slow Cooling: Transfer the vessel to a controlled cooling environment (e.g., a programmable water bath or a well-insulated container) and cool the solution at a slow rate (e.g., 0.1-0.5 °C/min) to room temperature.
-
Fast Cooling: Remove the vessel from the heat source and allow it to cool to room temperature on the benchtop or in a water bath at ambient temperature.
-
-
Crystal Harvesting:
-
Once crystallization is complete, collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.
-
-
Drying:
-
Dry the crystals in an oven at a temperature below their melting point or in a vacuum desiccator until a constant weight is achieved.
-
-
Characterization:
-
Analyze the obtained crystals using PXRD, DSC, and microscopy to identify the polymorph and characterize its properties.
-
Protocol 2: Anti-solvent Crystallization
This protocol outlines the procedure for inducing this compound crystallization by adding an anti-solvent.
Materials:
-
This compound powder
-
A good solvent for this compound (e.g., acetone, DMSO)
-
An anti-solvent in which this compound is poorly soluble (e.g., water, hexane)
-
Crystallization vessel with a stirring mechanism
-
Addition funnel or syringe pump for controlled anti-solvent addition
-
Filtration and drying equipment
Procedure:
-
Prepare this compound Solution: Dissolve a known amount of this compound in a minimum amount of the good solvent at a constant temperature (e.g., room temperature).
-
Anti-solvent Addition:
-
While stirring the this compound solution, add the anti-solvent at a controlled rate using an addition funnel or a syringe pump.
-
The rate of addition can be varied to influence the particle size; a faster addition rate generally leads to smaller particles.
-
-
Equilibration: After the addition of the anti-solvent is complete, continue stirring the suspension for a period (e.g., 1-2 hours) to ensure complete crystallization.
-
Crystal Harvesting and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
-
Characterization: Analyze the crystals using appropriate techniques to determine their solid-state form and morphology.
Protocol 3: Vapor Diffusion for Single Crystal Growth
This protocol is designed for growing single crystals of this compound suitable for SC-XRD analysis.
Materials:
-
This compound powder
-
A good solvent for this compound (e.g., acetone)
-
A less soluble (precipitant) solvent (e.g., diethyl ether)
-
Small inner vial (e.g., 0.5 mL)
-
Larger outer vial with a screw cap (e.g., 4 mL)
Procedure:
-
Prepare a Concentrated Solution: Dissolve this compound in the good solvent in the small inner vial to create a concentrated, but not yet saturated, solution.
-
Set up the Diffusion Chamber:
-
Add a small amount of the precipitant solvent to the larger outer vial.
-
Carefully place the open inner vial containing the this compound solution inside the outer vial, ensuring the two liquids do not mix.
-
-
Seal and Incubate: Seal the outer vial tightly and leave it undisturbed in a location with a stable temperature.
-
Crystal Growth: The vapor of the more volatile precipitant solvent will slowly diffuse into the this compound solution, reducing its solubility and inducing the slow growth of crystals over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals using a small loop or pipette.
Quantitative Data
The following tables summarize some of the quantitative data available for this compound crystallization.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solubility ( g/100 mL) | Reference |
| Water | ~0.029 (1:3500) | [2] |
| Ethanol | ~0.227 (1:440) | [2] |
| Acetone | ~1.538 (1:65) | [2] |
Table 2: Crystallization Kinetics of Amorphous this compound (Non-isothermal DSC)
| Parameter | Value | Reference |
| Activation Energy (Ea) | 2.9 kJ/mol | [5] |
| Avrami Exponent (n) | ~1 | [5] |
Visualizations
The following diagrams illustrate the experimental workflows for the described crystallization methods.
Caption: Workflow for Cooling Crystallization of this compound.
Caption: Workflow for Anti-solvent Crystallization of this compound.
References
- 1. This compound (polymorph III), this compound dioxane solvate, this compound tetrahydrofuran solvate and sulfapyridine piperidine solvate, all at 173 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unifr.ch [unifr.ch]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Determining the Cytotoxic Effects of Sulfapyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfapyridine is a sulfonamide antibiotic that is a primary metabolite of the anti-inflammatory drug sulfasalazine. While this compound itself exhibits limited direct cytotoxicity, its metabolic activation can lead to the formation of reactive metabolites, such as this compound hydroxylamine (B1172632), which have been implicated in cytotoxic effects. Understanding the cytotoxic potential of this compound and its metabolites is crucial for assessing its safety profile and for the development of new therapeutics.
These application notes provide detailed protocols for three common cell-based assays to evaluate the cytotoxic effects of this compound: the MTT assay for assessing metabolic viability, the LDH assay for measuring membrane integrity, and the Annexin V/PI assay for detecting apoptosis.
Key Experimental Protocols
Cell Culture and Compound Preparation
Cell Line Selection: The choice of cell line is critical and should be relevant to the intended application. For general cytotoxicity screening, commonly used cell lines include HeLa (cervical cancer), HepG2 (liver cancer), and Jurkat (T-lymphocyte) cells. It is advisable to use a cell line that has metabolic activity to potentially convert this compound to its hydroxylamine metabolite.
Cell Culture: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and maintained in a humidified incubator at 37°C with 5% CO₂.
Compound Solubilization: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or its metabolite) and a vehicle control (medium with DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
LDH Cytotoxicity Assay
The Lactate (B86563) Dehydrogenase (LDH) assay is a colorimetric assay that quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[1][2][3]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Collection of Supernatant: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: After a 30-minute incubation at room temperature, protected from light, measure the absorbance at the recommended wavelength (usually 490 nm).[2]
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Experimental Workflow for LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[4]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Experimental Workflow for Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Data Presentation
The following tables present illustrative quantitative data on the cytotoxic effects of this compound Hydroxylamine, the reactive metabolite of this compound. Data for the parent compound, this compound, is expected to show minimal cytotoxicity.
Table 1: Effect of this compound Hydroxylamine on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 10 | 95 ± 4.5 | 88 ± 5.1 |
| 50 | 82 ± 6.1 | 65 ± 4.9 |
| 100 | 65 ± 5.8 | 48 ± 5.5 |
| 200 | 45 ± 4.9 | 25 ± 4.2 |
| 400 | 22 ± 3.7 | 10 ± 3.1 |
| IC50 (µM) | ~150 | ~90 |
Table 2: Effect of this compound Hydroxylamine on Membrane Integrity (LDH Assay)
| Concentration (µM) | % LDH Release (48h) |
| 0 (Control) | 5 ± 1.2 |
| 50 | 15 ± 2.5 |
| 100 | 30 ± 3.1 |
| 200 | 55 ± 4.8 |
| 400 | 85 ± 5.9 |
Table 3: Apoptosis Induction by this compound Hydroxylamine (Annexin V/PI Assay at 48h)
| Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| 0 (Control) | 95 ± 2.1 | 2 ± 0.5 | 1 ± 0.3 | 2 ± 0.4 |
| 100 | 60 ± 4.5 | 15 ± 2.2 | 20 ± 2.8 | 5 ± 1.1 |
| 200 | 30 ± 3.8 | 25 ± 3.1 | 35 ± 4.2 | 10 ± 1.5 |
| 400 | 10 ± 2.5 | 20 ± 2.9 | 50 ± 5.5 | 20 ± 2.8 |
Mechanism of Cytotoxicity: Oxidative Stress and Apoptosis
The cytotoxicity of sulfonamide metabolites is often linked to the induction of oxidative stress. This involves the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis. A key signaling pathway involved in the cellular defense against oxidative stress is the Nrf2-Keap1 pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and a subsequent reduction in oxidative stress. However, overwhelming oxidative stress can lead to the activation of apoptotic pathways.
Signaling Pathway of Sulfonamide-Induced Oxidative Stress and Apoptosis
Caption: Sulfonamide-induced oxidative stress and apoptosis pathway.
References
- 1. ijbs.com [ijbs.com]
- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Sulfapyridine-Induced Hemolytic Anemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfapyridine, a metabolite of the anti-inflammatory drug sulfasalazine, has been implicated in drug-induced hemolytic anemia, a condition characterized by the premature destruction of red blood cells (erythrocytes). This adverse drug reaction is particularly pronounced in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD). Understanding the mechanisms and evaluating the hemolytic potential of this compound and its metabolites are critical for drug safety assessment and the development of safer therapeutic alternatives. These application notes provide a comprehensive overview and detailed protocols for studying this compound-induced hemolytic anemia in a research setting.
Mechanism of Action
This compound itself is not the direct causative agent of hemolysis. Instead, it undergoes metabolic activation, primarily in the liver, to form reactive metabolites, notably this compound hydroxylamine (B1172632).[1][2] This hydroxylamine metabolite is a potent oxidizing agent that can induce oxidative stress in erythrocytes.
In individuals with normal G6PD activity, erythrocytes can mitigate oxidative damage through the pentose (B10789219) phosphate (B84403) pathway, which produces NADPH to maintain a reduced glutathione (B108866) pool. However, in G6PD-deficient individuals, the diminished capacity to produce NADPH leaves red blood cells vulnerable to oxidative damage.
The accumulation of reactive oxygen species (ROS) caused by this compound's reactive metabolites leads to the oxidation of hemoglobin to methemoglobin, protein denaturation (forming Heinz bodies), and damage to the erythrocyte membrane, ultimately resulting in hemolysis.[1][2]
Key Signaling Pathway
Caption: Metabolic activation of this compound and induction of oxidative stress in red blood cells.
Quantitative Data Summary
The following table summarizes the concentration-dependent effect of this compound's reactive metabolite, this compound hydroxylamine, on methemoglobin formation in human erythrocytes in vitro. This data is crucial for designing experiments to assess the hemolytic potential of this compound metabolites.
| This compound Hydroxylamine Concentration (µM) | Methemoglobin Formation (%) |
| 10 | 2.9 |
| 50 | 8.7 |
| 100 | 12.3 |
| 250 | 18.9 |
| 500 | 24.4 |
| Data adapted from Pirmohamed et al., 1991.[2] |
Experimental Protocols
In Vitro Hemolysis Assay Using Spectrophotometry
This protocol details an in vitro experiment to quantify the hemolytic activity of this compound and its metabolites on human red blood cells.
Materials:
-
Fresh human whole blood (with anticoagulant, e.g., EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound and this compound Hydroxylamine
-
Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)
-
PBS for negative control (0% hemolysis)
-
Microcentrifuge tubes
-
96-well microplate
-
Spectrophotometer (plate reader)
Experimental Workflow:
Caption: Workflow for the in vitro hemolysis assay.
Procedure:
-
Red Blood Cell Preparation:
-
Collect fresh human whole blood in tubes containing an anticoagulant.
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the erythrocytes.
-
Aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the erythrocyte pellet three times with 10 volumes of cold PBS, centrifuging at 1000 x g for 5 minutes after each wash.
-
After the final wash, resuspend the erythrocyte pellet in PBS to achieve a 2% hematocrit (v/v).
-
-
Incubation with Test Compounds:
-
Prepare serial dilutions of this compound and this compound hydroxylamine in PBS.
-
In microcentrifuge tubes, mix 100 µL of the 2% erythrocyte suspension with 100 µL of the test compound solution.
-
For the positive control, mix 100 µL of the erythrocyte suspension with 100 µL of 1% Triton X-100.
-
For the negative control, mix 100 µL of the erythrocyte suspension with 100 µL of PBS.
-
Incubate all tubes at 37°C for 2 hours with gentle agitation.
-
-
Quantification of Hemolysis:
-
After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant from each tube to a new 96-well microplate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength is characteristic of hemoglobin released from lysed cells.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
-
Proposed Protocol for an In Vivo Animal Model of this compound-Induced Hemolytic Anemia
This protocol outlines a proposed methodology for inducing and evaluating hemolytic anemia in a rat model. This can be adapted for other rodent models as well.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
G6PD-deficient rat models (if available) would be highly relevant.
Materials:
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Spectrophotometer
-
Complete Blood Count (CBC) analyzer
Experimental Design:
Caption: Logical flow of the in vivo animal study.
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Randomly assign animals to a control group (vehicle only) and one or more treatment groups receiving different doses of this compound.
-
-
Drug Administration:
-
Administer this compound (e.g., 50, 100, 200 mg/kg) or vehicle orally once daily for a predetermined period (e.g., 7 or 14 days).
-
-
Sample Collection and Analysis:
-
Collect blood samples (e.g., via tail vein) at baseline and at several time points during the study (e.g., days 3, 7, and 14).
-
Perform a complete blood count (CBC) to measure parameters such as red blood cell count, hemoglobin, hematocrit, and reticulocyte count.
-
Separate plasma and measure biochemical markers of hemolysis, including:
-
Plasma free hemoglobin
-
Lactate dehydrogenase (LDH)
-
Bilirubin (total and indirect)
-
Haptoglobin
-
-
-
Endpoint and Tissue Analysis:
-
At the end of the study, euthanize the animals and collect spleen and liver for histopathological examination to assess for signs of extramedullary hematopoiesis and iron deposition.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the mechanisms of this compound-induced hemolytic anemia. By employing these in vitro and in vivo models, researchers can effectively screen for hemolytic potential, elucidate the role of metabolites, and contribute to the development of safer pharmaceuticals. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data critical for advancing our understanding of drug-induced toxicities.
References
Protocol for the In Vitro N-acetylation of Sulfapyridine: An Application Note for Researchers
For Immediate Release
[City, State] – [Date] – This application note provides a detailed protocol for the in vitro N-acetylation of sulfapyridine, a key metabolic pathway in the disposition of this sulfonamide antibiotic. This document is intended for researchers, scientists, and drug development professionals investigating the metabolism and pharmacokinetics of this compound and related compounds.
Introduction
This compound, a metabolite of the anti-inflammatory drug sulfasalazine, undergoes N-acetylation primarily catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[1] Genetic variations in the NAT2 gene result in distinct acetylator phenotypes (rapid, intermediate, and slow), which can significantly influence the plasma concentrations and potential for adverse effects of this compound.[1][2] Understanding the in vitro kinetics of this reaction is crucial for predicting in vivo metabolic profiles and for the development of novel therapeutics targeting this pathway. This protocol outlines a robust method for characterizing the N-acetylation of this compound using recombinant human NAT2 enzyme.
Data Presentation
The following table summarizes the kinetic parameters for the N-acetylation of this compound by common human NAT2 allozymes. The data highlights the functional consequences of genetic polymorphisms in the NAT2 gene.
| NAT2 Allele | Km (µM) | Vmax (relative peak area/min/mg protein) | Intrinsic Clearance (CLint = Vmax/Km) |
| NAT24 (Wild-type) | 134.42 ± 13.96 | 3.83 ± 0.19 | 0.029 ± 0.002 |
| NAT25 | 162.72 ± 18.00 | 1.15 ± 0.07 | 0.007 ± 0.000 |
| NAT26 | 138.89 ± 20.35 | 0.44 ± 0.03 | 0.003 ± 0.000 |
| NAT27 | 21.06 ± 3.49 | 0.28 ± 0.01 | 0.013 ± 0.001 |
Data adapted from a study on the functional characterization of NAT2 alleles.[3]
Experimental Protocols
This section provides a detailed methodology for the in vitro N-acetylation of this compound.
Materials and Reagents
-
Recombinant Human N-acetyltransferase 2 (NAT2) enzyme (various suppliers are available)
-
This compound (substrate)
-
Acetyl Coenzyme A (AcCoA), lithium salt (co-factor)
-
Triethanolamine
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dithiothreitol (DTT)
-
Carnitine acetyltransferase
-
Acetyl-D,L-carnitine
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)
Equipment
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
-
HPLC-MS/MS system
Procedure
1. Preparation of Reagents:
-
Incubation Buffer (50 mM Triethanolamine, pH 7.5, 1 mM EDTA, 1 mM DTT): Prepare a stock solution of 500 mM Triethanolamine and adjust the pH to 7.5 with HCl. Add EDTA and DTT to final concentrations of 1 mM.
-
Substrate Stock Solution (this compound): Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and dilute to working concentrations in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Co-factor Solution (Acetyl-CoA): Prepare a stock solution of Acetyl-CoA in ultrapure water.
-
Acetyl-CoA Regenerating System: Prepare a solution containing carnitine acetyltransferase and acetyl-D,L-carnitine in the incubation buffer.
2. In Vitro Incubation:
-
Prepare the incubation mixture in microcentrifuge tubes. A typical 100 µL reaction mixture consists of:
-
50 mM Triethanolamine (pH 7.5)
-
1 mM EDTA
-
1 mM Dithiothreitol
-
1.08 mg/mL Acetyl-D,L-carnitine
-
0.22 U/mL Carnitine acetyltransferase
-
0.1 mM Acetyl-CoA
-
Recombinant human NAT2 enzyme (e.g., 0.01 mg/mL protein)
-
Varying concentrations of this compound (e.g., 0.3, 1, 3, 10, 30, 100, 300, or 1000 µM) to determine kinetic parameters.
-
-
Pre-incubate the mixture (without the substrate) at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the this compound stock solution.
-
Incubate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to HPLC vials for analysis.
3. Analytical Method (LC-MS/MS):
The formation of N-acetyl-sulfapyridine can be quantified using a validated HPLC-MS/MS method.
-
Chromatographic Separation: Use a suitable C18 reversed-phase column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) can be employed.
-
Mass Spectrometric Detection: Operate the mass spectrometer in the positive ion mode using multiple reaction monitoring (MRM). The MRM transition for N-acetyl-sulfapyridine is m/z 292 → 134.[3]
Visualizations
Signaling Pathway of this compound N-acetylation
Caption: Metabolic pathway of this compound N-acetylation.
Experimental Workflow for In Vitro N-acetylation Assay
Caption: Workflow for the in vitro this compound N-acetylation assay.
References
- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PharmGKB Summary: Very Important Pharmacogene information for N-acetyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sulfapyridine in Animal Models of Inflammatory Skin Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory skin diseases, such as psoriasis and atopic dermatitis, are chronic conditions characterized by complex immunological responses leading to skin barrier dysfunction, inflammation, and significant patient morbidity. The development of effective therapeutics relies on the use of robust animal models that recapitulate key aspects of these diseases. Sulfapyridine, a sulfonamide antibiotic, has long been recognized for its therapeutic properties in certain inflammatory conditions, often as a metabolite of the prodrug sulfasalazine (B1682708).[1][2] This document provides detailed application notes and protocols for the use of this compound's parent compound, sulfasalazine, in a preclinical animal model of psoriasis, offering insights into its potential as a therapeutic agent for inflammatory skin disorders. While direct studies on this compound alone in these models are limited, the well-documented metabolism of sulfasalazine to this compound and 5-aminosalicylic acid (5-ASA) provides a strong rationale for investigating its effects.[2]
Mechanism of Action
Sulfasalazine exerts its therapeutic effects through the combined actions of its metabolites, this compound and 5-ASA.[2] this compound is believed to be the primary moiety responsible for the systemic immunomodulatory effects.[2] While the precise mechanisms are not fully elucidated, proposed actions include the inhibition of pro-inflammatory cytokine release, such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins, and the modulation of immune cell function.[2] One hypothesis suggests that this compound and related sulfones may decrease the viscosity of glycosaminoglycans in the extracellular matrix, thereby reducing edema and acute inflammation.[3]
Imiquimod-Induced Psoriasis Mouse Model: A Protocol for Evaluating Topical Sulfasalazine
The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a widely used and well-characterized model that mimics many features of human psoriasis, including epidermal hyperplasia, inflammatory cell infiltration, and the upregulation of pro-inflammatory cytokines.
Experimental Protocol
1. Animal Model:
-
Species: BALB/c mice
-
Age: 6-8 weeks
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Psoriasis-like Skin Inflammation:
-
Shave the dorsal skin of the mice one day prior to the start of the experiment.
-
Apply 62.5 mg of 5% imiquimod cream daily to the shaved dorsal skin for 7 consecutive days.
3. Treatment Groups:
-
Vehicle Control: Mice treated with the ointment base only.
-
Positive Control: Mice treated with a standard topical corticosteroid (e.g., 0.05% clobetasol (B30939) propionate (B1217596) ointment).
-
Test Article: Mice treated with a 10% sulfasalazine ointment.
4. Drug Administration:
-
Apply the respective ointments topically to the affected dorsal skin area daily, following the imiquimod application, for the 7-day treatment period.
5. Endpoint Measurements:
-
Clinical Scoring (Psoriasis Area and Severity Index - PASI):
-
Score the severity of erythema, scaling, and thickness of the dorsal skin daily on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).
-
The cumulative PASI score is the sum of the individual scores for erythema, scaling, and thickness.
-
-
Histopathological Analysis:
-
At the end of the experiment, euthanize the mice and collect dorsal skin samples.
-
Fix the samples in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.
-
Evaluate for epidermal thickness, parakeratosis, and inflammatory cell infiltration.
-
-
Cytokine Analysis:
-
Homogenize skin tissue samples to measure the levels of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) using ELISA kits.
-
Data Presentation
The following tables summarize the quantitative data from a representative study using a 10% sulfasalazine ointment in an imiquimod-induced psoriasis mouse model.
Table 1: Effect of Topical Sulfasalazine on PASI Score in Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Mean PASI Score (Day 7) | % Reduction vs. Vehicle |
| Vehicle Control | 10.8 ± 0.5 | - |
| 10% Sulfasalazine Ointment | 1.8 ± 0.3 | 83.3% |
| 0.05% Clobetasol Propionate | 4.5 ± 0.4 | 58.3% |
Table 2: Effect of Topical Sulfasalazine on Pro-inflammatory Cytokine Levels in Skin Tissue
| Treatment Group | TNF-α (pg/mg protein) | % Reduction vs. Vehicle | IL-6 (pg/mg protein) | % Reduction vs. Vehicle |
| Vehicle Control | 150 ± 12 | - | 250 ± 20 | - |
| 10% Sulfasalazine Ointment | 101.5 ± 9 | 32.3% | 200.5 ± 15 | 19.8% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating topical sulfasalazine.
Proposed Signaling Pathway of this compound in Skin Inflammation
References
- 1. Dapsone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfasalazine in dermatology: A lesser explored drug with broad therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and sulfones decrease glycosaminoglycans viscosity in dermatitis herpetiformis, ulcerative colitis, and pyoderma gangrenosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Sulfapyridine in Biological Fluids
Introduction
Sulfapyridine is a sulfonamide antibiotic and a major metabolite of sulfasalazine (B1682708), a drug used in the treatment of inflammatory bowel diseases. Monitoring its concentration in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic studies. These application notes provide detailed protocols for the detection and quantification of this compound in various biological matrices using state-of-the-art analytical techniques.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound in biological fluids like plasma and saliva.[1][2]
1.1. Application Note: Quantification of this compound and its Metabolite in Plasma and Saliva by RP-HPLC
This method allows for the sensitive, rapid, and specific determination of this compound and its N-acetyl derivative.[1] A reversed-phase HPLC system with UV detection is employed for the analysis. The assay is highly reproducible and suitable for routine patient monitoring.[1][2]
1.2. Experimental Protocol
Sample Preparation (Plasma/Saliva): A protein precipitation method is utilized for sample clean-up.[3][4]
-
To 100 µL of plasma or saliva, add a precipitating agent such as an organic solvent (e.g., acetonitrile) or an acid.[4]
-
Vortex the mixture to ensure thorough mixing and denaturation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the HPLC system.[4]
Chromatographic Conditions:
-
Column: Cyano-bonded, reversed-phase, high-efficiency column.[1]
-
Mobile Phase: A mixture of Acetonitrile: water: 1.0 % ortho phosphoric acid in the ratio of 70:27:3 v/v/v.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV-visible spectrophotometer at a wavelength of 256 nm.[5]
1.3. Workflow Diagram
Caption: General workflow for this compound analysis using HPLC.
1.4. Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.25 mg/L in serum | [1][2] |
| Linearity Range | 5-30 µg/mL | [5] |
| Recovery | 99.99% | [5] |
| Reproducibility | Within 3% | [1][2] |
| Retention Time | 4.40 mins | [5] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the simultaneous determination of this compound and its parent drug, sulfasalazine, in complex biological matrices such as human plasma and placenta.[3][6]
2.1. Application Note: Simultaneous Quantification of Sulfasalazine and this compound in Human Plasma and Placenta by LC-MS/MS
This method is highly sensitive, with a lower limit of quantitation of 10 ng/mL for this compound in human plasma.[3] The use of multiple reaction monitoring (MRM) mode ensures high selectivity.[3][6] The method has been successfully applied to pharmacokinetic studies.[3]
2.2. Experimental Protocol
Sample Preparation (Human Plasma): A protein precipitation process is used to extract this compound and other analytes.[3]
-
Take 100 µL of human plasma.
-
Add an internal standard (e.g., dimenhydrinate).[3]
-
Perform protein precipitation to extract the analytes.[3]
Sample Preparation (Placental Tissue): This involves homogenization followed by protein precipitation and solid-phase extraction.[6][7]
-
Homogenize placental tissue with a water:methanol (B129727) (1:1, v/v) mixture.[6][7]
-
Perform sample extraction using both protein precipitation and solid-phase extraction.[6][7]
-
Use internal standards such as this compound-d4.[6]
Chromatographic and Mass Spectrometric Conditions:
-
Column: XBP Phenyl column (100 mm × 2.1 mm, 5 µm) or Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm).[3][6]
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.2% formic acid, 2 mM ammonium (B1175870) acetate (B1210297) in water or water with 0.1% formic acid.[3][6]
-
Mobile Phase B: 0.2% formic acid, 2 mM ammonium acetate in methanol or acetonitrile:methanol (90:10, v/v) with 0.1% formic acid.[3][6]
-
-
Flow Rate: 0.450 mL/min.[6]
-
Ionization: Positive electrospray ionization (ESI).[6]
-
MS Detection: Multiple Reaction Monitoring (MRM) mode.[3][6]
2.3. Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
2.4. Quantitative Data
| Parameter | Value (Plasma) | Value (Placenta) | Reference |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | 30 ng/mL (or 150 ng/g) | [3][6] |
| Linearity Range | 10-1000 ng/mL (r>0.99) | 30-30,000 ng/mL | [3][6] |
| Inter-day Precision | Meets FDA guidelines | 3.7-10.0% | [3][6] |
| Inter-day Accuracy | Meets FDA guidelines | 97.4% to 108.4% | [3][6] |
Immunoassays and Biosensors
Electrochemical biosensors and immunoassays provide highly sensitive and specific methods for the detection of this compound, particularly in food samples like honey, with potential applications in biological fluids.[8]
3.1. Application Note: Electrochemical Biosensor for Highly Sensitive this compound Detection
This novel approach utilizes a competitive detection procedure on a Bio-MEMS platform.[8][9] The biosensor is based on gold microelectrodes modified with magnetic nanoparticles, offering high sensitivity and specificity with a very low limit of detection.[8]
3.2. Experimental Protocol
Biosensor Preparation:
-
Functionalize gold working electrodes with magnetic nanoparticles coated with poly(pyrrole-co-pyrrole-2-carboxylic acid).[8]
-
Covalently bond a this compound-BSA conjugate (SA2-BSA) to the modified electrode surface.[8]
Competitive Detection:
-
Introduce a mixture of a fixed concentration of a specific polyclonal antibody (Ab-155) and varying concentrations of free this compound to the sensor surface.[8]
-
The free this compound in the sample competes with the immobilized SA2-BSA for binding to the antibody.
-
Measure the change in electrochemical impedance spectroscopy (EIS) signal to quantify the amount of this compound.[8]
3.3. Logical Relationship Diagram
Caption: Principle of competitive immunoassay for this compound.
3.4. Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.4 ng/L | [8] |
| Dynamic Range | 2 ng/L to 50 µg/L | [8] |
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be applied to the analysis of pharmaceuticals.[10] While specific protocols for this compound in biological fluids are less commonly detailed in the provided search results, the principles of CE make it a viable alternative, especially when coupled with mass spectrometry (CE-MS).[10] The main advantages include rapid analysis and low running costs.[11]
4.1. General Protocol Considerations for CE
-
Capillary: Fused silica (B1680970) capillary.[11]
-
Background Electrolyte: A buffer system, such as a phosphate (B84403) buffer, is used to control the pH and conductivity.[11]
-
Separation Voltage: A high voltage is applied across the capillary to drive the electrophoretic separation.
-
Detection: UV detection is common, but coupling with MS provides higher sensitivity and specificity.[10][11]
-
Sample Injection: Hydrodynamic or electrokinetic injection.
Further method development would be required to optimize these parameters for the specific biological matrix of interest.
References
- 1. High-performance liquid chromatographic assay of this compound and acetylthis compound in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic assay of this compound and acetylthis compound in biological fluids. | Semantic Scholar [semanticscholar.org]
- 3. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijisrt.com [ijisrt.com]
- 5. New RP-HPLC Method Development and Validation of this compound in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
- 6. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and this compound in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and this compound in human placenta : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 8. This compound | CAS:144-83-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. mdpi.com [mdpi.com]
- 10. Capillary electrophoresis-mass spectrometry in pharmaceutical and biomedical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capillary zone electrophoresis as a potential technique for the simultaneous determination of sulfadoxine and pyrimethamine in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Sulfapyridine in Mechanistic Studies of Inflammatory Bowel Disease
Introduction
Sulfasalazine (B1682708) (SASP) has been a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Mechanistic understanding of this drug requires dissecting the roles of its constituent components. Sulfasalazine is a prodrug composed of 5-aminosalicylic acid (5-ASA) linked to sulfapyridine via an azo bond.[2] Upon reaching the colon, gut microbiota cleave this bond, releasing the two metabolites.[3][4] While 5-ASA is widely recognized as the primary therapeutic moiety exerting local anti-inflammatory effects in the colon, this compound is absorbed systemically and is largely associated with the drug's adverse effects.[2][5]
In the context of IBD research, this compound is crucial not as a primary therapeutic agent, but as a comparative tool. Mechanistic studies frequently use this compound alongside 5-ASA and the parent sulfasalazine to delineate which part of the molecule is responsible for a specific biological effect. This approach has been instrumental in pinpointing the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway as a key mechanism of the intact sulfasalazine molecule, an effect not shared by its this compound metabolite.[6][7] These investigations are vital for researchers aiming to develop novel IBD therapies with improved efficacy and reduced side-effect profiles.
Metabolism of Sulfasalazine
The clinical efficacy of sulfasalazine in colitis is dependent on its delivery to the colon and subsequent cleavage by bacterial azoreductases. This site-specific release ensures high concentrations of the active 5-ASA moiety at the site of inflammation.
References
- 1. Sulfasalazine and 5-Aminosalicylates (5-ASA) - IBD Journey - Treatment and Medications - Sulfasalazine and 5-Aminosalicylates (5-ASA) [crohnsandcolitis.ca]
- 2. UpToDate 2018 [doctorabad.com]
- 3. droracle.ai [droracle.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Stable Sulfapyridine Formulations for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and characterization of Sulfapyridine formulations intended for research purposes. Given its poor aqueous solubility, these guidelines focus on creating stable solutions and suspensions suitable for in vitro and early-stage in vivo studies.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to developing stable formulations. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N₃O₂S | [1] |
| Molecular Weight | 249.29 g/mol | [1] |
| Melting Point | 191-193°C | [2] |
| pKa | 8.4 | [2] |
| Aqueous Solubility | Very slightly soluble (1:3,500 at 25°C) | [2] |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol. Soluble in acetone (B3395972) (1:65) and alcohol (1:440). | [2] |
| Appearance | White or yellowish-white crystalline powder | [1] |
| Stability | Stable in air, but slowly darkens on exposure to light. | [2] |
Formulation Strategies for Poorly Soluble this compound
Due to its low aqueous solubility, formulating this compound requires strategies to enhance its dissolution and stability. For research applications, creating a concentrated stock solution in an organic solvent is a common and effective approach.
Co-solvency for Stock Solutions
The use of a water-miscible organic solvent in which this compound has higher solubility is a primary strategy for preparing stock solutions for in vitro assays. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.
pH Adjustment
This compound is freely soluble in dilute mineral acids and aqueous solutions of sodium and potassium hydroxide.[2] Adjusting the pH of the medium can significantly enhance its solubility. However, the impact of pH on the stability of the compound and its compatibility with the experimental system must be carefully considered.
Use of Excipients
For more complex formulations, various excipients can be employed to improve solubility and stability. While extensive research on specific stabilizing excipients for this compound is limited, general categories of excipients for poorly soluble drugs include:
-
Solubilizing agents: Surfactants and co-solvents can increase solubility.[1]
-
Buffering agents: To maintain a pH where this compound is more soluble and stable.
-
Antioxidants: To prevent oxidative degradation.
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, suitable for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the required amount of this compound powder. For a 1 mL 10 mM stock solution, weigh 2.49 mg of this compound.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the desired volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 2.49 mg of this compound.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution.
-
Once dissolved, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[3]
Note: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Protocol for Stability-Indicating HPLC Analysis of this compound
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to determine the concentration and purity of this compound in a formulation and to detect degradation products. This method is adapted from established procedures.[4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in water (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 2, 4, 6, 8, and 10 µg/mL) to generate a calibration curve.
-
Sample Preparation: Dilute the this compound formulation with the mobile phase to a concentration within the linear range of the calibration curve.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions, followed by the sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Assess the purity of the sample by observing the presence of any additional peaks, which may indicate degradation products.
-
Forced Degradation Studies:
To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the this compound formulation to stress conditions such as:
-
Acidic and Basic Hydrolysis: Incubate the sample with 0.1 M HCl and 0.1 M NaOH.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide.
-
Thermal Degradation: Expose the sample to elevated temperatures.
-
Photodegradation: Expose the sample to UV light.[4]
The HPLC method should be able to resolve the intact this compound peak from any degradation product peaks.
Signaling Pathways and Experimental Workflows
Sulfasalazine (B1682708) Metabolism and NF-κB Signaling
This compound is an active metabolite of Sulfasalazine. While Sulfasalazine is a known inhibitor of the NF-κB signaling pathway, studies suggest that this compound itself does not directly inhibit NF-κB activation.[5][6]
References
- 1. This compound | 144-83-2 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antibacterial Susceptibility of Clinical Isolates to Sulfapyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfapyridine is a sulfonamide antibiotic that was historically used for the treatment of bacterial infections.[1] While its use in humans is now limited, it remains relevant in veterinary medicine and certain clinical contexts.[1] These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of clinical isolates to this compound. The methodologies are based on established standards for antimicrobial susceptibility testing (AST).
This compound, like other sulfonamides, is a bacteriostatic agent that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2] This enzyme is crucial for the synthesis of folic acid, an essential component for bacterial growth and replication.[2] By blocking DHPS, this compound prevents the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the synthesis of nucleic acids and some amino acids.
Data Presentation
The following tables summarize the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species. It is important to note that standardized interpretive breakpoints (Susceptible, Intermediate, Resistant) for this compound are not available in the current guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), reflecting its limited contemporary clinical use.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial isolates
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Yersinia enterocolitica | 3.1 - 25 | [2][3] |
| Salmonella spp. | 25 - 100 | [2][3] |
| Campylobacter jejuni/coli | 200 - 800 | [2] |
| Escherichia coli (2 strains) | 25 | [2] |
| Escherichia coli (3 of 5 strains) | >1600 (Resistant) | [2] |
| Shigella spp. | >1600 (Resistant) | [2] |
| Staphylococcus aureus | MBC = 0.8 µM | [3] |
Note: The data presented are from published research and may not represent official breakpoints.
Experimental Protocols
The following are detailed protocols for determining the antibacterial susceptibility of clinical isolates to this compound. These are based on standard methods for sulfonamide testing.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterium in a liquid growth medium.
a. Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilution
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
b. Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 10 mg/mL in a suitable solvent. Further dilutions should be made in CAMHB.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the appropriate this compound working solution to the first well of each row to be tested, creating a starting concentration.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in wells with decreasing concentrations of this compound.
-
-
Inoculum Preparation: Prepare a bacterial suspension from 4-5 isolated colonies on a non-selective agar (B569324) plate into sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the diluted inoculum to each well, including a growth control well (containing no this compound) and a sterility control well (containing no bacteria).
-
Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Disk Diffusion Method (Kirby-Bauer)
This qualitative method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.
a. Materials:
-
This compound disks (potency to be determined based on expected MICs, e.g., 300 µg for sulfonamides)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth) with low thymidine (B127349) and thymine (B56734) content.
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
b. Protocol:
-
Inoculum Preparation: As described in the broth microdilution protocol, prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution.
-
Application of Disks: Aseptically apply the this compound disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Since there are no established CLSI or EUCAST breakpoints for this compound, results should be reported as the zone diameter in mm. Comparison with MIC data would be necessary for interpretation.
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing results.
-
QC Strains: Standard QC strains such as Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 29213™ should be tested with each batch of clinical isolates.
-
Acceptable Ranges: As specific QC ranges for this compound are not available in current CLSI or EUCAST documents, laboratories should establish their own internal QC ranges based on repeated testing. For sulfonamides in general, acceptable zone diameters for E. coli ATCC® 25922 with a 300 µg sulfisoxazole (B1682709) disk are typically in the range of 17-25 mm. This can be used as a preliminary guide, but specific ranges for this compound must be validated internally.
-
Media QC: Each new lot of Mueller-Hinton Agar should be tested with Enterococcus faecalis ATCC® 29212™ to ensure low levels of thymidine and thymine, which can interfere with sulfonamide susceptibility testing. A distinct zone of inhibition around a trimethoprim-sulfamethoxazole disk indicates a satisfactory medium.
Visualizations
This compound Mechanism of Action
Caption: this compound competitively inhibits DHPS.
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for this compound AST.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Sulfapyridine in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility issues with sulfapyridine in aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data to facilitate your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A1: this compound is a weakly acidic compound with a pKa of approximately 8.4.[1] Its limited solubility in neutral water (around 0.285 g/L or 1:3500 at 25°C) is due to its molecular structure, which contains both hydrophobic and hydrophilic moieties.[1][2] In neutral pH, the molecule is predominantly in its less soluble, unionized form.
Q2: How does pH affect the solubility of this compound?
A2: The aqueous solubility of this compound is highly pH-dependent.[3][4] As a weak acid, its solubility increases significantly in alkaline conditions (pH > pKa) where it deprotonates to form a more soluble salt. It is also freely soluble in dilute mineral acids, indicating that the protonated form is also more soluble than the neutral species.[1]
Q3: I've dissolved this compound in an organic solvent like DMSO, but it precipitates when I add it to my aqueous buffer. Why does this happen and how can I prevent it?
A3: This phenomenon is known as "solvent-shifting" or "antisolvent precipitation." this compound is more soluble in organic solvents like DMSO than in aqueous buffers.[5] When the concentrated DMSO stock solution is added to the aqueous buffer, the abrupt change in solvent polarity causes the compound to crash out of solution. To prevent this, add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.[6] This ensures rapid dispersion and avoids localized supersaturation. Keeping the final DMSO concentration low (typically <1%) is also recommended.
Q4: Can I dissolve this compound directly in my aqueous buffer?
A4: Direct dissolution in neutral aqueous buffers is challenging due to its low intrinsic solubility. It is generally recommended to first prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) or to use a solubility enhancement technique such as pH adjustment or complexation with cyclodextrins.
Q5: What are cyclodextrins and how can they improve this compound solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming "inclusion complexes."[7] This complexation effectively shields the hydrophobic parts of the this compound molecule, leading to a significant increase in its apparent aqueous solubility.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution(s) |
| Precipitation upon addition of DMSO stock to aqueous buffer | - Final concentration exceeds solubility limit.- Improper mixing technique. | - Lower the final concentration of this compound.- Add the DMSO stock solution slowly to the vigorously stirring aqueous buffer.- Pre-warm the aqueous buffer to the experimental temperature.[8] |
| Cloudiness or precipitation develops over time | - Compound instability in the aqueous medium.- Slow crystallization from a supersaturated solution.- Temperature fluctuations. | - Use the prepared solution immediately.- Include precipitation inhibitors like certain polymers (e.g., HPMC, PVP) in your formulation.[9]- Store the solution at a constant, controlled temperature. |
| Incomplete dissolution in alkaline buffer | - Insufficient pH to fully ionize the compound.- Common ion effect if using certain buffer salts. | - Ensure the final pH of the solution is at least 1-2 units above the pKa of this compound (pKa ≈ 8.4).- If using a buffer, consider switching to an alternative buffer system (e.g., from phosphate (B84403) to borate). |
| Variability in solubility results | - Inconsistent mixing or equilibration time.- Impurities in the this compound sample. | - Standardize the mixing method (e.g., vortexing vs. shaking) and ensure sufficient time to reach equilibrium (typically 24-48 hours for solubility studies).- Use high-purity this compound and consider recrystallization if necessary. |
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvent systems.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Water | ~0.029 (1:3500) | 25 |
| Ethanol | ~0.227 (1:440) | 25 |
| Acetone | ~1.54 (1:65) | 25 |
| DMSO | 2.5 (100.28 mM) | Not Specified |
| Methanol | Slightly Soluble | Not Specified |
Table 2: Solubility of this compound in Co-solvent Mixtures
| Co-solvent System | Co-solvent Concentration (mass fraction) | Molar Solubility (x 10³) | Temperature (K) |
| Propylene Glycol - Water | 0.0 (Pure Water) | 0.12 | 298.15 |
| 0.2 | 0.45 | 298.15 | |
| 0.4 | 1.45 | 298.15 | |
| 0.6 | 4.31 | 298.15 | |
| 0.8 | 11.2 | 298.15 | |
| 1.0 (Pure Propylene Glycol) | 23.9 | 298.15 | |
| Ethanol - Water | 0.0 (Pure Water) | 0.12 | 298.15 |
| 0.25 | 0.79 | 298.15 | |
| 0.50 | 2.82 | 298.15 | |
| 0.75 | 6.31 | 298.15 | |
| 1.0 (Pure Ethanol) | 8.91 | 298.15 |
(Data adapted from[10])
Experimental Protocols
Protocol 1: Preparation of this compound Solution by pH Adjustment
This protocol describes the preparation of an aqueous solution of this compound by increasing the pH.
Materials:
-
This compound powder
-
Deionized water
-
1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a beaker containing approximately 80% of the final volume of deionized water.
-
While stirring, slowly add 1 M NaOH dropwise to the suspension.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved and the pH is in the desired range (e.g., pH 9.5-10.5).
-
Once dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add it to the volumetric flask.
-
Bring the solution to the final volume with deionized water.
-
Verify the final pH of the solution.
Protocol 2: Preparation of this compound Stock Solution using a Co-solvent
This protocol details the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer or sonicator
-
Appropriate vials
Procedure:
-
Accurately weigh the desired amount of this compound powder into a vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 25 mg/mL).
-
Vortex the vial vigorously. If necessary, briefly sonicate in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 3: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes a common method for preparing a solid inclusion complex of this compound with β-cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound powder
-
β-Cyclodextrin
-
Deionized water
-
Mortar and pestle
-
Oven
Procedure:
-
Weigh this compound and β-cyclodextrin in a 1:1 molar ratio.
-
Place the β-cyclodextrin in a mortar and add a small amount of deionized water to form a paste.
-
Gradually add the this compound powder to the paste while triturating (kneading) vigorously with the pestle.
-
Continue kneading for a specified period (e.g., 60 minutes) to ensure thorough interaction.
-
The resulting paste is then dried in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
The dried complex can be pulverized and sieved to obtain a fine powder with enhanced solubility.
Visualizing Experimental Workflows
References
- 1. This compound | 144-83-2 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS:144-83-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | Antibacterial | Antibiotic | Autophagy | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. humapub.com [humapub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
troubleshooting Sulfapyridine crystallization during synthesis or storage
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sulfapyridine crystallization during synthesis and storage.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common problems in your experiments.
Issue 1: Low or No Crystal Yield After Cooling
-
Question: I've cooled my crystallization solution, but I'm seeing very few or no crystals. What should I do?
-
Answer: This issue typically arises from a solution that is too dilute. Here are some steps to address this:
-
Immediate Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a "seed crystal" to the solution to initiate crystallization.
-
Concentrate the Solution: Reheat the solution and carefully evaporate some of the solvent to increase the concentration of this compound. Then, allow it to cool again slowly.[1]
-
-
Long-Term Strategy:
-
Solvent Selection: Re-evaluate your choice of solvent. An ideal solvent for recrystallization should dissolve this compound when hot but have low solubility when cold.[2][3]
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Excess solvent will lead to lower yields.[2]
-
-
Issue 2: Oiling Out Instead of Crystallizing
-
Question: My this compound is separating as an oil, not as crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or a rapid cooling rate.
-
Immediate Steps:
-
Re-dissolve: Reheat the solution to dissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.[1]
-
Slow Cooling: Allow the solution to cool very slowly to encourage crystal formation instead of oiling.
-
-
Long-Term Strategy:
-
Purify Crude Material: The presence of impurities can significantly lower the melting point of the mixture. Consider purifying your crude this compound using another method, such as column chromatography, before crystallization.
-
Solvent System: Experiment with a different solvent or a mixed solvent system. Sometimes, using a solvent pair (one in which the compound is soluble and one in which it is less soluble) can prevent oiling out.[3]
-
-
Issue 3: Formation of Amorphous Powder Instead of Crystals
-
Question: My product is an amorphous powder, not the crystalline form I need. What went wrong?
-
Answer: Amorphous solids often form when crystallization happens too quickly. The molecules do not have sufficient time to arrange themselves into an ordered crystal lattice.
-
Solutions:
-
Reduce Cooling Rate: This is the most critical factor. Allow the flask to cool to room temperature on an insulated surface before transferring it to an ice bath. Slow cooling is essential for growing larger, more ordered crystals.[2]
-
Use a Different Crystallization Method: Consider methods that promote slow crystal growth, such as solvent evaporation or vapor diffusion.
-
Anti-Solvent Addition: Dissolve the this compound in a "good" solvent and then slowly add an "anti-solvent" (a miscible solvent in which it is insoluble) until the solution becomes turbid. This can induce slower crystallization.[2]
-
-
Issue 4: Inconsistent Crystal Form (Polymorphism)
-
Question: I'm getting different crystal forms (polymorphs) in different batches, which is affecting my downstream processes. How can I control this?
-
Answer: this compound is known to exhibit polymorphism, meaning it can exist in different crystal structures with varying physical properties.[3] Controlling polymorphism is crucial for consistent product quality.[4][5][6]
-
Control Strategies:
-
Consistent Crystallization Conditions: Strictly control parameters such as solvent, temperature, cooling rate, and agitation. Even minor variations can lead to different polymorphs.
-
Seeding: Use seed crystals of the desired polymorph to direct the crystallization towards that specific form.
-
Solvent Choice: The choice of solvent can have a significant impact on the resulting polymorph. Conduct a polymorph screen with various solvents to identify conditions that consistently produce the desired form.
-
Characterize Your Crystals: Routinely use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to identify the polymorphic form of your product.[6][7]
-
-
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q1: What are the recommended storage conditions for solid this compound?
-
Q2: Can this compound degrade during storage?
-
A2: While generally stable, prolonged exposure to high humidity and light can lead to degradation. It is important to store it in a well-sealed container protected from light.
-
Synthesis and Purification
-
Q3: What are common impurities in this compound synthesis and how can I remove them?
-
A3: Common impurities include unreacted starting materials and by-products from side reactions. Recrystallization is an effective method for purification.[10] If recrystallization is insufficient, silica (B1680970) gel column chromatography can be used.[3] An aqueous wash with a mild acid and base can also help remove basic and acidic impurities, respectively.[3]
-
-
Q4: My recrystallized this compound is still impure. What can I do?
-
A4: If a single recrystallization does not sufficiently purify the product, you can try a second recrystallization, possibly with a different solvent system. Alternatively, using techniques like activated charcoal treatment during recrystallization can help remove colored impurities. If impurities persist, column chromatography is a more rigorous purification method.
-
Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Reference |
| Water | 1:3500 (approx. 0.29 mg/mL) | [9][11] |
| Ethanol | 1:440 (approx. 2.27 mg/mL) | [9][11] |
| Acetone | 1:65 (approx. 15.38 mg/mL) | [9][11] |
Note: this compound is freely soluble in dilute mineral acids and aqueous solutions of sodium and potassium hydroxide.[9]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound powder in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 90% acetone) and heat the mixture to boiling while stirring to dissolve the solid.[9]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 90°C) until a constant weight is achieved.[9]
Protocol 2: Solid-State Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound crystal sample into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that includes the expected melting point of this compound (around 190-193°C).
-
Data Analysis: Analyze the resulting thermogram to determine the melting point and enthalpy of fusion. The presence of multiple thermal events may indicate the presence of different polymorphs or impurities.
Visual Diagrams
Caption: Troubleshooting workflow for common this compound crystallization issues.
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ftloscience.com [ftloscience.com]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. benthamscience.com [benthamscience.com]
- 7. alfatestlab.com [alfatestlab.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Dissolution testing of a poorly soluble compound using the flow-through cell dissolution apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
optimizing HPLC parameters for the separation of Sulfapyridine and its metabolites
Welcome to the technical support center for the HPLC analysis of Sulfapyridine and its metabolites. This resource provides detailed guides and answers to frequently asked questions to help you optimize your chromatographic separation and troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound?
This compound is a primary metabolite of the drug Sulfasalazine (B1682708). The bacterial enzymes in the colon cleave Sulfasalazine's azo bond to form this compound and 5-aminosalicylic acid (5-ASA). [1]this compound is then absorbed and further metabolized in the body, primarily through N-acetylation, to form N-acetylthis compound. [2]Therefore, when analyzing samples, you are typically looking to separate this compound from its parent drug (Sulfasalazine) and its major acetylated metabolite.
Q2: What is a good starting point for developing an HPLC method for this compound and its metabolites?
A reversed-phase HPLC method using a C18 column is the most common approach. [3]A typical starting point involves a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) with a slightly acidic pH. [4]Gradient elution is often preferred to effectively separate compounds with different polarities, such as Sulfasalazine, this compound, and N-acetylthis compound, within a reasonable timeframe. [4][5] Q3: How does the mobile phase pH affect the retention and peak shape of this compound?
The mobile phase pH is a critical parameter. This compound is an aromatic amine, and its ionization state is pH-dependent. [6]Operating at a slightly acidic pH (typically between 3 and 5) ensures that the amine groups are protonated, which can improve solubility in the mobile phase and lead to sharper, more symmetrical peaks by minimizing undesirable interactions with residual silanols on the silica-based column packing. [6]An incorrect pH can lead to significant peak tailing. [7] Q4: What is the role of the organic modifier and its concentration?
The organic modifier, typically acetonitrile or methanol, controls the retention time of the analytes. [8]Increasing the concentration of the organic modifier decreases the retention time of this compound and its related compounds in a reversed-phase system. Acetonitrile is often chosen for its favorable UV transmittance and low viscosity. [9]A gradient, which involves changing the concentration of the organic modifier during the run, is highly effective for separating compounds with a wide range of polarities. [8][10] Q5: What is the optimal UV detection wavelength for this compound analysis?
This compound exhibits maximum absorbance in the UV range. A detection wavelength between 254 nm and 270 nm is commonly used for the analysis of this compound and its metabolites, providing good sensitivity for these compounds. [2][3][4]
Experimental Protocol: Separation of Sulfasalazine, this compound, and N-acetylthis compound
This protocol provides a general methodology for the simultaneous determination of Sulfasalazine and its key metabolites.
1. Sample Preparation (Human Serum Example)
-
To 1 mL of serum, add 2 mL of acetonitrile containing an appropriate internal standard (e.g., Sulfamethazine). [2]* Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions
A standard HPLC system equipped with a UV detector is suitable. The following parameters can be used as a starting point and should be optimized for your specific instrument and sample.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) [3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start with 10% B, ramp to 70% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min [3] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm [2] |
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format.
Problem: My this compound peak is tailing significantly.
-
Possible Cause 1: Secondary Silanol (B1196071) Interactions. this compound's amine groups can interact with active silanol sites on the column packing.
-
Solution: Lower the mobile phase pH by adding an acid like formic acid or phosphoric acid (0.1-1.0%) to protonate the amine groups and minimize these interactions. [3][6]* Possible Cause 2: Column Contamination or Degradation. The column may be contaminated with strongly retained compounds or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced. [11] Problem: I am seeing poor resolution between this compound and another peak.
-
-
Possible Cause 1: In-optimal Mobile Phase Strength. The mobile phase may be too strong or too weak, causing peaks to co-elute.
-
Solution: Adjust the gradient slope. A shallower gradient will increase the separation between peaks. [8]You can also try switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity. [10]* Possible Cause 2: Column is Not Efficient. The column may have lost its theoretical plates.
-
Solution: Check the column's performance with a standard. If efficiency is low, it may be time to replace the column. [11] Problem: My retention times are shifting from one injection to the next.
-
-
Possible Cause 1: Inadequate Column Equilibration. The column is not being properly equilibrated to the initial mobile phase conditions between runs.
-
Solution: Increase the equilibration time at the end of your gradient program to ensure the column is ready for the next injection. [12][13]* Possible Cause 2: Pump or Mobile Phase Issues. There may be air bubbles in the pump, or the mobile phase composition may be inconsistent due to poor mixing or evaporation. [13][14] * Solution: Degas the mobile phase thoroughly. [13]Purge the pump to remove any trapped air bubbles. Ensure solvent caps (B75204) are sealed to prevent evaporation.
-
Problem: I am observing split peaks.
-
Possible Cause 1: Column Inlet Frit Blockage. Particulates from the sample or system may be partially blocking the column inlet.
-
Solution: Reverse-flush the column (if permitted by the manufacturer). Always use a guard column and filter your samples to prevent this. [12]* Possible Cause 2: Sample Solvent Incompatibility. The solvent used to dissolve the sample may be much stronger than the mobile phase, causing peak distortion. [7][15] * Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume. [15]
-
Visualizations
Caption: Metabolic pathway of Sulfasalazine to this compound and its subsequent acetylation.
Caption: A logical workflow for troubleshooting common HPLC separation issues.
References
- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Simultaneous determination of sulfasalazine and its metabolites this compound and N-acetylthis compound in human serum by ion-pair high-performance liquid chromatography using a polymer-based column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New RP-HPLC Method Development and Validation of this compound in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pharmtech.com [pharmtech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. youtube.com [youtube.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. lcms.cz [lcms.cz]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
Sulfapyridine Interference: A Technical Support Resource for Biochemical and Enzymatic Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference from Sulfapyridine in biochemical and enzymatic assays.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding this compound interference in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be present in my samples?
This compound is a sulfonamide antibiotic. It can be present in experimental samples as the compound under investigation or, more commonly, as an active metabolite of the drug Sulfasalazine.[1][2] Sulfasalazine is used to treat inflammatory conditions such as rheumatoid arthritis and ulcerative colitis.[1] In the colon, gut bacteria metabolize Sulfasalazine into this compound and 5-aminosalicylic acid. Therefore, samples from subjects treated with Sulfasalazine will contain this compound.[2]
Q2: Which types of assays are most susceptible to this compound interference?
Assays that are particularly vulnerable to interference from this compound are those that utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) for signal generation.[1] This interference is prominent in assays that rely on reduction-oxidation (redox) reactions to produce a colorimetric signal.[1] Clinical chemistry assays for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Ammonia have been reported to be affected.[3]
Q3: How does this compound interfere with these assays?
The primary mechanism of interference involves the NADH and/or NADPH-dependent reaction steps.[1] this compound can lead to falsely depressed or falsely elevated results by interacting with the redox reactions that generate the colorimetric or fluorescent signals.[1] While the exact molecular interactions are not always fully elucidated, the interference can stem from:
-
Direct reaction with NADH/NADPH: this compound may directly react with these cofactors, altering their concentration and affecting the rate of the enzymatic reaction being measured.
-
Inhibition of coupling enzymes: In multi-step enzymatic assays, this compound could inhibit one of the coupling enzymes responsible for the conversion of NADH/NADPH.
-
Spectrophotometric interference: this compound has its own absorbance spectrum which might overlap with the absorbance maxima of the assay's chromogenic product or NADH (typically 340 nm), leading to inaccurate readings.[4][5]
-
Thiol reactivity: Some compounds with similar structural motifs to this compound are known to react with thiol groups, such as cysteine residues in enzymes, which could lead to non-specific inhibition.[6][7]
Troubleshooting Common Problems
Problem 1: My absorbance-based assay (e.g., ALT/AST) is giving unexpectedly low/high results in samples that may contain this compound.
-
Possible Cause: Direct interference with the NADH/NADPH-dependent colorimetric reaction.[1] this compound's absorbance may also overlap with the 340 nm wavelength used to measure NADH consumption.[5]
-
Troubleshooting Steps:
-
Run a compound interference control: Prepare a sample containing this compound at a concentration equivalent to that expected in your experimental samples, but without the enzyme or substrate. Measure the absorbance at the assay wavelength. A significant absorbance reading indicates spectral interference.
-
Perform a spike and recovery experiment: Add a known amount of the analyte (e.g., pyruvate (B1213749) for ALT assay) to a sample with and without this compound. If the recovery of the spiked analyte is significantly lower or higher in the presence of this compound, this points to interference.
-
Sample dilution: Diluting the sample can reduce the concentration of this compound to a level where it no longer interferes, while potentially keeping the analyte concentration within the detectable range of the assay.[8]
-
Consider an alternative assay principle: If possible, use an assay for the same analyte that does not rely on an NADH/NADPH system.
-
Problem 2: I am observing high background or a weak signal in my fluorescence-based assay.
-
Possible Cause: this compound may be autofluorescent at the excitation/emission wavelengths of your assay, or it could be quenching the fluorescent signal.[5][9]
-
Troubleshooting Steps:
-
Measure the fluorescence of this compound alone: Prepare a solution of this compound at relevant concentrations in the assay buffer and measure its fluorescence at the assay's excitation and emission wavelengths. This will reveal if the compound is autofluorescent.
-
Perform a quenching control: In a cell-free version of your assay, add this compound to the final fluorescent product. A decrease in signal compared to the control without this compound indicates quenching.
-
Shift to longer wavelengths: Interference from autofluorescent compounds is often more pronounced at lower wavelengths.[9] If possible, use a fluorescent probe that excites and emits at longer, red-shifted wavelengths.[10][11]
-
Problem 3: My ELISA results show poor reproducibility and high variability between replicates for certain samples.
-
Possible Cause: this compound might be non-specifically binding to the plate, antibodies, or interfering with the enzymatic activity of the horseradish peroxidase (HRP) or alkaline phosphatase (AP) conjugate.[12]
-
Troubleshooting Steps:
-
Increase washing steps: Enhance the number and duration of wash steps to remove any non-specifically bound this compound.[12]
-
Optimize blocking: Experiment with different blocking buffers (e.g., BSA, casein) and increase the blocking time to minimize non-specific binding.[12]
-
Check for enzyme inhibition: Run a control reaction with just the enzyme conjugate (e.g., HRP) and its substrate in the presence and absence of this compound. A reduced signal in the presence of the compound suggests inhibition of the detection enzyme.
-
Sample Dilution: Dilute the sample to reduce the concentration of the interfering substance.[8]
-
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various biochemical assays.
Table 1: Documented Interference of this compound in Clinical Chemistry Assays
| Assay | Interfering Substance(s) | Observed Effect | Reference |
| Alanine Aminotransferase (ALT) | Sulfasalazine/Sulfapyridine | Falsely depressed results | [1][3] |
| Aspartate Aminotransferase (AST) | Sulfasalazine/Sulfapyridine | Falsely depressed results | [3] |
| Ammonia | Sulfasalazine/Sulfapyridine | No result produced (in some systems) | [3] |
Table 2: General Characteristics of this compound for Interference Assessment
| Property | Value/Characteristic | Implication for Assays | Reference |
| Molecular Weight | 249.29 g/mol | Important for calculating molar concentrations in control experiments. | [13] |
| Absorbance Properties | Shows absorbance peaks in the terahertz (THz) region. | While not in the typical UV-Vis range, indicates potential for spectral interference that should be empirically tested for any given assay. | [4] |
| Reactivity | Can scavenge peroxyl radicals. | Suggests potential to interfere in assays measuring oxidative stress or involving reactive oxygen species. | [2] |
| Solubility | Varies with pH | Can affect its concentration in buffered assay solutions and potentially lead to precipitation at high concentrations. |
Experimental Protocols
Protocol 1: Assessing Spectral Interference of this compound in Absorbance Assays
Objective: To determine if this compound directly absorbs light at the wavelength used for measurement in an absorbance-based assay.
Materials:
-
Spectrophotometer capable of measuring at the desired wavelength (e.g., 340 nm for NADH).
-
Microplate or cuvettes.
-
Assay buffer.
-
This compound stock solution of known concentration.
Method:
-
Prepare a dilution series of this compound in the assay buffer. The concentration range should cover the expected concentrations in your experimental samples.
-
Include a "buffer only" blank.
-
Transfer the solutions to the microplate or cuvettes.
-
Measure the absorbance at the wavelength used in your assay.
-
Interpretation: If the absorbance values for the this compound solutions are significantly above the buffer blank, then spectral interference is occurring. This absorbance value can potentially be subtracted from your experimental sample readings as a background correction, but this should be validated.
Protocol 2: Evaluating this compound Interference using a Spike and Recovery Experiment
Objective: To determine if this compound affects the accuracy of analyte quantification.
Materials:
-
Complete assay kit (including analyte standard).
-
Your sample matrix (with and without this compound).
-
This compound stock solution.
Method:
-
Prepare two sets of samples: one with your sample matrix and one with your sample matrix containing a known concentration of this compound.
-
In each set, prepare three groups:
-
Group A: Sample matrix only (no added analyte).
-
Group B: Sample matrix with a known concentration of the analyte standard ("spiked" sample). The spike concentration should be in the mid-range of the assay's standard curve.
-
Group C: Sample matrix with the analyte standard and this compound.
-
-
Run your standard assay protocol for all samples.
-
Calculate the concentration of the analyte in the spiked samples (Groups B and C) using the standard curve.
-
Calculate the percent recovery using the following formula: % Recovery = (Concentration in spiked sample - Concentration in unspiked sample) / Known spike concentration * 100
-
Interpretation: A recovery rate outside of an acceptable range (typically 80-120%) in the presence of this compound (Group C) indicates that the compound is interfering with the assay.
Visualizations
Caption: Potential mechanisms of this compound interference in enzymatic assays.
Caption: A logical workflow for troubleshooting this compound interference.
References
- 1. hsa.gov.sg [hsa.gov.sg]
- 2. caymanchem.com [caymanchem.com]
- 3. tuh.ie [tuh.ie]
- 4. researchgate.net [researchgate.net]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cygnustechnologies.com [cygnustechnologies.com]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. This compound | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
improving the yield and purity of laboratory-scale Sulfapyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of laboratory-scale Sulfapyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for laboratory-scale this compound synthesis?
A common and effective method involves a two-step process. First, p-acetamidobenzenesulfonyl chloride is reacted with 2-aminopyridine (B139424). The resulting N-(2-pyridinyl)-p-acetamidobenzenesulfonamide is then hydrolyzed to yield this compound.[1] This method is often preferred due to the readily available starting materials.
Q2: What are the critical parameters to control for maximizing yield and purity?
Several factors significantly influence the outcome of the synthesis. These include the quality of starting materials, reaction temperature, choice of solvent and base, reaction time, and efficient purification methods.[2] Careful control of these parameters is crucial for achieving high yield and purity.
Q3: What are some common side reactions to be aware of?
In sulfonamide synthesis, side reactions can lead to the formation of impurities and a reduction in yield. Common side reactions include the hydrolysis of the sulfonyl chloride starting material and the potential for bis-sulfonylation of the primary amine if reaction conditions are not carefully controlled.[2]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.[2]
Q5: What is a suitable method for purifying crude this compound?
Recrystallization is a widely used and effective method for purifying crude this compound.[3] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the this compound at an elevated temperature but have low solubility for it at room temperature, while impurities remain soluble at all temperatures.[4][5]
Troubleshooting Guide
Low Yield
Problem: My this compound synthesis resulted in a low yield. What are the potential causes and how can I improve it?
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants.- Monitor the reaction by TLC to confirm the consumption of starting materials before work-up.- Consider increasing the reaction time or temperature, but monitor for potential side product formation. |
| Hydrolysis of p-acetamidobenzenesulfonyl chloride | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use.- Minimize the exposure of p-acetamidobenzenesulfonyl chloride to atmospheric moisture. |
| Suboptimal reaction temperature | - Maintain the recommended reaction temperature. For the initial coupling reaction, a lower temperature is often preferred to control the reaction rate and minimize side reactions. |
| Inefficient Purification | - Optimize the recrystallization process. Ensure the correct solvent is used and that the cooling process is gradual to allow for the formation of pure crystals.- Avoid using an excessive amount of solvent during recrystallization, as this can lead to loss of product in the mother liquor. |
Low Purity
Problem: My final this compound product is impure. How can I identify and remove the impurities?
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | - Unreacted 2-aminopyridine or p-acetamidobenzenesulfonyl chloride can be carried through to the final product.- Identification: Check the melting point of your product; a broad melting range suggests the presence of impurities. Use TLC to compare your product with the starting materials.- Removal: Recrystallization is often effective at removing unreacted starting materials. |
| Side-products from the reaction | - Potential side-products can include those from the self-coupling of the diazonium salt if this intermediate is generated and not immediately reacted.[6] In the synthesis from p-acetamidobenzenesulfonyl chloride, impurities can arise from reactions involving the acetamido group.- Identification: HPLC and Mass Spectrometry are powerful tools for identifying unknown impurities.[7]- Removal: Column chromatography may be necessary if recrystallization is ineffective. |
| Colored Impurities | - The formation of colored by-products can occur, often due to oxidation or side reactions.- Removal: Treatment with activated carbon during the recrystallization process can help to remove colored impurities. |
Quantitative Data Summary
The following table summarizes yield and purity data for the synthesis of a sulfasalazine (B1682708), where this compound is a key intermediate, under varying reaction conditions as described in patent CN105330599A. This data can provide insights into optimizing the synthesis of this compound itself.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Yield | 66.1% | 69.1% | 70.3% |
| Purity (HPLC) | 97.0% | 98.5% | 98.6% |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is based on the general principles of sulfonamide synthesis.
Step 1: Synthesis of N-(2-pyridinyl)-p-acetamidobenzenesulfonamide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine in a suitable anhydrous solvent (e.g., pyridine (B92270) or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add p-acetamidobenzenesulfonyl chloride to the cooled solution while stirring. Maintain the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by slowly adding water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
Step 2: Hydrolysis to this compound
-
Suspend the crude N-(2-pyridinyl)-p-acetamidobenzenesulfonamide in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with hydrochloric acid to precipitate the this compound.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
Step 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., aqueous ethanol).
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 144-83-2 [chemicalbook.com]
- 4. "Synthesis of some new sulfonamide derivatives from acetanilide and ami" by Ayman Ahmad Ramadan [fesj.uoalfarahidi.edu.iq]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of sulfasalazine and its metabolites this compound and N-acetylthis compound in human serum by ion-pair high-performance liquid chromatography using a polymer-based column - PubMed [pubmed.ncbi.nlm.nih.gov]
managing matrix effects in LC-MS/MS analysis of Sulfapyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate matrix effects during the quantitative analysis of Sulfapyridine by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect this compound analysis?
A1: A matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, milk, tissue).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative results.[2][3] Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.[4]
Q2: What is the best way to compensate for matrix effects in this compound analysis?
A2: The most effective and widely recognized technique is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] A SIL-IS, such as This compound-d4 , is chemically and structurally almost identical to this compound.[7][8] It co-elutes and experiences nearly the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect can be effectively normalized, leading to highly accurate and reliable quantification.[6]
Q3: How do I quantitatively assess the extent of matrix effects in my assay?
A3: The "gold standard" method is the post-extraction spiking technique.[9] This involves comparing the peak area of this compound spiked into an extracted blank matrix (Set A) with the peak area of this compound in a neat (pure) solvent (Set B) at the same concentration. The Matrix Factor (MF) is calculated using the formula:
MF = (Peak Area in Set A) / (Peak Area in Set B)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For a robust method, the ideal Matrix Factor should be between 0.8 and 1.2.[9]
Q4: Can I use a structural analogue as an internal standard instead of a SIL-IS?
A4: While a structural analogue can be used, it is not the preferred choice. Structural analogues may have different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to this compound.[10] Therefore, they may not experience the same matrix effect, leading to incomplete compensation and less accurate results. A SIL-IS is always the first and best choice for LC-MS/MS bioanalysis.[6][11]
Troubleshooting Guide
Problem: I'm observing significant ion suppression (low signal, poor sensitivity) for this compound.
This is a common issue caused by co-eluting matrix components. Follow this decision tree to troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Ion Suppression.
Data on Sample Preparation Methods
Effective sample preparation is the primary way to physically remove interfering components from the matrix before analysis. The choice of method depends on the complexity of the matrix and the required sensitivity. Below is a summary of performance data from various studies.
| Matrix | Sample Preparation Method | Key Findings | Analyte Recovery | Matrix Effect | Reference |
| Placenta | Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE) | Method was sensitive and specific when used with a SIL-IS. | Not explicitly stated | "No significant matrix effects were observed" | [7][8] |
| Milk | Liquid-Liquid Extraction (LLE) with Acetonitrile:Ethyl Acetate | LLE method greatly reduced operation time and cost. | Not explicitly stated | 12% Signal Suppression | [1] |
| Milk | Solid-Phase Extraction (SPE) after acidic deproteinization | SPE provided effective cleanup for a complex matrix. | 73% - 99% | Not explicitly stated | [12] |
| Milk | SPE (Oasis HLB) after acidic deproteinization | Simple, sensitive, and selective for multiple antibiotics. | 70% - 106% | Not explicitly stated | [3] |
| Plasma | Protein Precipitation (PPT) with Acetonitrile | Simple and rapid extraction for pharmacokinetic studies. | Not explicitly stated | Not explicitly stated | [2] |
Experimental Protocols
Here are detailed protocols for common procedures used in the analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Milk
This protocol is adapted from methods designed for antibiotic residue analysis in milk and is suitable for removing proteins and fats.[3][12]
Caption: Workflow for SPE Cleanup of this compound in Milk.
Detailed Steps:
-
Sample Pre-treatment: To 1 mL of milk, add an appropriate volume of acid (e.g., 20 µL of 45% formic acid) to precipitate proteins and lipids.[12]
-
Centrifugation: Vortex the sample vigorously and centrifuge at high speed (e.g., 10,000 rpm for 10 min) to pellet the precipitated material.[1]
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 1-2 mL of methanol, followed by 1-2 mL of LC-MS grade water. Do not let the cartridge go dry.
-
Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 mL of LC-MS grade water to remove highly polar, water-soluble interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen gas to remove all water.
-
Elution: Elute this compound and the internal standard from the cartridge using a small volume (e.g., 1-2 mL) of methanol or another suitable organic solvent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 200 µL) of the initial mobile phase. Vortex to ensure the analytes are fully dissolved. The sample is now ready for injection.
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol details the post-extraction spiking method to calculate the Matrix Factor (MF).[9][13]
Experimental Sets:
-
Set A (Analyte in Post-Extracted Matrix):
-
Take a blank sample of your biological matrix (e.g., plasma, milk).
-
Perform the complete extraction procedure (e.g., SPE as described in Protocol 1).
-
After the final evaporation step, reconstitute the dried extract with a solution containing a known concentration of this compound and its SIL-IS.
-
-
Set B (Analyte in Neat Solution):
-
Prepare a solution of this compound and its SIL-IS in the same reconstitution solvent used for Set A, at the exact same concentration.
-
-
Set C (Pre-Extraction Spike for Recovery):
-
Take a blank sample of your biological matrix.
-
Spike it with a known concentration of this compound and its SIL-IS before starting the extraction procedure.
-
Perform the complete extraction procedure.
-
Analysis and Calculation:
-
Inject and analyze all three sets by LC-MS/MS.
-
Calculate the following parameters using the mean peak areas (n≥3):
-
Recovery (%) = (Peak Area from Set C) / (Peak Area from Set A) * 100
-
Matrix Factor (MF) = (Peak Area from Set A) / (Peak Area from Set B)
-
Process Efficiency (%) = (Peak Area from Set C) / (Peak Area from Set B) * 100 = Recovery * MF
-
These calculations will provide a complete picture of how the matrix is affecting the signal and how efficient the sample preparation method is at recovering the analyte.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction for multiresidue determination of sulfonamides, tetracyclines, and pyrimethamine in Bovine's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. longdom.org [longdom.org]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and this compound in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic assay of this compound and acetylthis compound in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. interchim.fr [interchim.fr]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Sulfapyridine in Solution: A Technical Guide to Preventing Degradation
Welcome to the Technical Support Center for Sulfapyridine Stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Degradation Issues
Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?
Discoloration of a this compound solution is a common indicator of degradation, often due to oxidation or photodegradation. This compound is sensitive to light and strong oxidizing agents.[1] Storing solutions in the dark and using amber-colored vials can help mitigate this issue. If the discoloration persists, consider purging your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
Q2: I'm observing precipitation in my buffered this compound solution. What could be the problem?
The solubility of this compound is highly dependent on pH. It is sparingly soluble in water, especially at neutral pH. Precipitation can occur if the pH of your solution shifts or if the concentration of this compound exceeds its solubility at a given pH. Ensure your buffer has sufficient capacity to maintain the desired pH.
Q3: My analytical results show a decrease in this compound concentration over a short period. What are the likely degradation pathways?
Rapid degradation of this compound in solution can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. The rate of degradation is significantly influenced by the solution's pH, temperature, and exposure to light.
-
Hydrolysis: This process is accelerated at both acidic and alkaline pH, as well as at elevated temperatures. A 10°C increase in temperature can accelerate the hydrolysis rate by a factor of 1.98 to 2.40.[2]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of this compound.
-
Photodegradation: Exposure to UV or ambient light can induce degradation. Under photolytic conditions, a degradation of 28.57% has been observed.[3]
Frequently Asked Questions (FAQs)
Q4: What is the optimal pH range for maintaining the stability of a this compound solution?
While this compound's solubility is pH-dependent, its degradation rate is also influenced by pH. Hydrolysis is significant at both acidic and alkaline pH. The degradation rate has been observed to reach a maximum around pH 7.[4][5] Therefore, for short-term storage and experiments, a slightly acidic pH may be preferable to minimize hydrolysis, but this must be balanced with solubility requirements.
Q5: How does temperature affect the stability of this compound in solution?
Elevated temperatures significantly accelerate the degradation of this compound, primarily through hydrolysis. It is recommended to store stock solutions at refrigerated temperatures (2-8°C) and prepare working solutions fresh for each experiment.
Q6: What are the best practices for storing this compound solutions to minimize degradation?
To ensure the stability of your this compound solutions, adhere to the following best practices:
-
Protect from light: Store solutions in amber-colored vials or wrap containers in aluminum foil.[1]
-
Control temperature: Store stock solutions at 2-8°C. For long-term storage, consider freezing at -20°C, but be mindful of potential freeze-thaw degradation.
-
Maintain optimal pH: Use a buffered system appropriate for your experimental needs, considering both stability and solubility.
-
Deoxygenate solvents: For sensitive applications, purge solvents with an inert gas to minimize oxidative degradation.
-
Use antioxidants: In some cases, the addition of antioxidants may be beneficial, though their compatibility and potential interference with downstream applications should be evaluated.
Quantitative Data on this compound Degradation
The following tables summarize the quantitative data on the degradation of this compound under various stress conditions.
Table 1: Degradation of this compound under Forced Hydrolysis and Photolysis
| Stress Condition | Reagent/Condition | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 21.56 | [3] |
| Photolysis | UV Light | 28.57 | [3] |
Table 2: Effect of Temperature and pH on this compound Hydrolysis
| Parameter | Condition | Effect | Reference |
| Temperature Increase | 10°C rise | 1.98 - 2.40 fold increase in hydrolysis rate | [2] |
| pH Increase | From pH 3 to 11 at 85°C | 2.92 fold decrease in hydrolysis half-life | [2] |
Table 3: Photodegradation Kinetics of this compound in Water
| Parameter | Value | Reference |
| Degradation Rate Constant (k) | 0.063 h⁻¹ | [6] |
| Half-life (t₁/₂) | 10.93 hours | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to identify potential degradation products and pathways, based on ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a co-solvent with water).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for a specified period.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for a specified period, protected from light.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven at a set temperature (e.g., 70°C) for a specified period.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm) for a specified duration.
-
A control sample should be kept in the dark under the same temperature conditions.
-
3. Sample Analysis:
-
Analyze the stressed samples and a control (unstressed) sample by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water). A common starting point is a 30:70 (v/v) ratio of acetonitrile to 0.1% formic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. This compound | 144-83-2 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of this compound and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of this compound antibiotics by chlorination in a pilot-scale water distribution system: kinetics, THMs, and DFT studies - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Degradation of this compound antibiotics by chlorination in a pilot-scale water distribution system: kinetics, THMs, and DFT studies - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. Kinetic studies and characterization of photolytic products of sulfamethazine, this compound and their acetylated metabolites in water under simulated solar irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving peak tailing and asymmetry in the chromatography of Sulfapyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions related to peak tailing and asymmetry in the chromatography of Sulfapyridine.
Troubleshooting Guide
Issue: My this compound peak is tailing or showing asymmetry.
This guide provides a step-by-step approach to identify and resolve common issues causing poor peak shape for this compound.
1. Initial Checks & Quick Fixes
| Question | Possible Cause | Suggested Solution |
| Is the peak shape issue sudden or gradual? | A sudden change might indicate a system issue (e.g., leak, column blockage), while a gradual decline may point to column aging or mobile phase degradation. | Review recent changes in the system or method. |
| Are all peaks in the chromatogram tailing? | If all peaks are affected, the issue is likely systemic (e.g., extra-column volume, column void, blocked frit) rather than chemical. | Check for leaks, replace the column frit, or use a new column.[1] |
| Is the sample solvent compatible with the mobile phase? | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | Whenever possible, dissolve and inject the sample in the initial mobile phase. |
2. Method & Mobile Phase Optimization
This compound is a basic compound and is prone to secondary interactions with the stationary phase, a common cause of peak tailing.[1][2]
| Question | Possible Cause | Suggested Solution |
| What is the pH of your mobile phase? | This compound has a pKa of 8.43. If the mobile phase pH is close to this value, you may observe poor peak shape due to the presence of both ionized and non-ionized forms of the analyte. | Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (i.e., pH < 6.4) to ensure it is fully protonated and interacts more predictably with the stationary phase. For basic compounds, a lower pH generally yields more symmetrical peaks. |
| Is your mobile phase buffered? | An unbuffered or inadequately buffered mobile phase can lead to pH shifts on the column, causing peak tailing.[2] | Use a buffer at a concentration of 10-50 mM to maintain a stable pH.[3] Common buffers for reversed-phase HPLC include phosphate (B84403) and acetate. |
| Are you using mobile phase additives? | Additives can improve peak shape by masking residual silanol (B1196071) groups on the column packing material. | Add a mobile phase modifier like triethylamine (B128534) (TEA) or an acidic additive like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%).[4][5] |
3. Column & Hardware Considerations
| Question | Possible Cause | Suggested Solution |
| What type of column are you using? | Standard silica-based C18 columns can have exposed silanol groups that interact with basic analytes like this compound, causing tailing.[1] | Use an end-capped C18 column or a column with a polar-embedded phase to shield the silanol groups. |
| Is the column overloaded? | Injecting too much sample can saturate the stationary phase and lead to peak fronting or tailing.[1] | Reduce the injection volume or the concentration of the sample.[1] |
| Could there be extra-column volume? | Long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing. | Use tubing with a smaller internal diameter and keep the length to a minimum. |
| Is the column old or contaminated? | Column performance degrades over time, leading to poor peak shape. A blocked frit can also cause peak distortion.[1] | Flush the column with a strong solvent. If the problem persists, replace the guard column (if used) or the analytical column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for basic compounds like this compound?
A1: The most frequent cause is secondary interactions between the basic analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[1] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH determines the ionization state of this compound. Operating at a pH close to its pKa (8.43) can result in both ionized and neutral forms of the molecule being present, leading to peak broadening or splitting. By adjusting the pH to be at least 2 units away from the pKa, you ensure a single ionic form, which generally results in a sharper, more symmetrical peak.
Q3: Can the choice of organic modifier in the mobile phase impact peak shape?
A3: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. While acetonitrile is a common choice, sometimes switching to methanol (B129727) or altering the organic-to-aqueous ratio can improve peak symmetry by changing the selectivity and interactions with the stationary phase.
Q4: What is an acceptable tailing factor?
A4: An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a value between 0.9 and 1.5 is often considered acceptable for many applications. However, specific methods may have stricter requirements.
Q5: When should I consider replacing my HPLC column?
A5: You should consider replacing your column if you observe a persistent loss of resolution, a significant increase in backpressure that cannot be resolved by flushing, or consistently poor peak shapes that do not improve with mobile phase or method adjustments.
Experimental Protocols
Starting HPLC Method for this compound Analysis
This method can be used as a starting point for the analysis of this compound and can be optimized to improve peak shape.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5][6] |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v)[5] |
| Flow Rate | 1.0 mL/min[5][6] |
| Detection | UV at 265 nm[5] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 30 °C |
Data Presentation
Table 1: Influence of Mobile Phase pH on Retention and Peak Shape of a Basic Analyte
| Mobile Phase pH | Analyte Ionization State | Retention Time | Peak Shape |
| pH << pKa (e.g., pH 3) | Fully Ionized (Protonated) | Shorter | Generally Symmetrical |
| pH ≈ pKa | Partially Ionized | Variable/Unstable | Broad or Split Peaks |
| pH >> pKa (e.g., pH 10) | Neutral | Longer | Can be Symmetrical, but may tail due to silanol interactions |
Note: This table provides a general illustration of the effect of pH on a basic analyte. The optimal pH for this compound will be below its pKa of 8.43.
Visualizations
Caption: Troubleshooting workflow for resolving peak tailing of this compound.
Caption: Interaction of basic this compound with residual silanol groups.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. hplc.eu [hplc.eu]
- 3. rjptonline.org [rjptonline.org]
- 4. longdom.org [longdom.org]
- 5. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of this compound and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New RP-HPLC Method Development and Validation of this compound in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
dealing with photosensitivity and instability of Sulfapyridine under laboratory conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing the photosensitivity and instability of Sulfapyridine in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and showing reduced efficacy over time?
A: this compound is known to be photosensitive and can degrade when exposed to light, particularly UV irradiation.[1][2] This degradation can lead to a loss of potency and the formation of potentially toxic byproducts, which may cause a visible change in your solution's appearance.[3] The degradation process often follows first-order or pseudo-first-order kinetics.[4][5]
Q2: What are the primary degradation pathways for this compound?
A: The main degradation pathways for this compound include photoinduced hydrolysis, photo-oxidation, and desulfonation.[1] Under photolytic conditions, the molecule can break down into various transformation products.[1][6] Forced degradation studies have shown significant degradation under acidic and photolytic conditions.[2][6]
Q3: What are the optimal storage conditions for this compound powder and solutions?
A: To minimize degradation, this compound powder should be stored in a well-closed container, protected from light, in a cool and dry place.[7][8] Solutions should be freshly prepared for use. If short-term storage is necessary, they should be kept in amber-colored vials or containers wrapped in aluminum foil to protect from light and stored at low temperatures (e.g., -20°C).[9][10] Avoid repeated freeze-thaw cycles.[10]
Q4: How does pH affect the stability of this compound?
A: The water solubility and stability of this compound are pH-dependent.[11] Studies have shown that it is more efficiently removed in acidic conditions with certain oxidants like H2O2, while PDS is more effective in basic conditions.[4][12] The photodegradation rate can also be influenced by pH, with one study showing effective removal at pH 8 under UV-vis irradiation.[1]
Q5: What analytical methods are recommended for assessing this compound stability?
A: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying this compound and its degradation products.[2][6][13][14] Liquid Chromatography-Mass Spectrometry (LC-MS) is also crucial for identifying the structure of degradation products.[2][6] Spectroscopic methods like UV-Vis spectrophotometry can be used for preliminary stability assessments.[14]
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays using this compound.
-
Question: I am observing high variability in my experimental results when using this compound. What could be the cause?
-
Answer: Inconsistent results are often a symptom of compound instability. The degradation of this compound upon exposure to lab lighting can lead to a decrease in the effective concentration of the active compound over the course of your experiment.
-
Troubleshooting Steps:
-
Work under subdued light: Minimize exposure to direct and ambient light during all handling steps. Use amber-colored labware or wrap containers and tubes in aluminum foil.[3]
-
Prepare fresh solutions: Prepare this compound solutions immediately before use. Avoid using stock solutions that have been stored for extended periods without proper light protection.
-
Incorporate a stability check: Analyze the concentration of your this compound stock solution and working solutions using HPLC at the beginning and end of your experiment to quantify any degradation.
-
Use a light-protected experimental setup: If your experiment runs for an extended period, ensure the entire setup (e.g., cell culture plates, incubation chambers) is shielded from light.
-
-
Issue 2: Unexpected peaks appearing in HPLC chromatograms.
-
Question: I am seeing extra peaks in my HPLC analysis of a this compound sample. What are these?
-
Answer: The appearance of new peaks is a strong indicator of degradation. These peaks represent the various photodecomposition products of this compound.
-
Troubleshooting Steps:
-
Review handling procedures: Ensure that the sample was protected from light from the moment of preparation through to injection into the HPLC system.
-
Conduct a forced degradation study: To confirm that the extra peaks are degradation products, you can perform a forced degradation study by intentionally exposing a sample to light and comparing the chromatogram to a protected sample.[15][16]
-
Identify degradation products: If necessary, use LC-MS to identify the mass of the unknown peaks and elucidate their structures.[6]
-
-
Issue 3: Precipitation of this compound in aqueous solutions.
-
Question: My this compound is precipitating out of my aqueous buffer. How can I improve its solubility?
-
Answer: this compound has pH-dependent solubility.[11] Precipitation can occur if the pH of your solution is not optimal for maintaining solubility.
-
Troubleshooting Steps:
-
Adjust the pH: Experiment with adjusting the pH of your buffer to improve solubility. Be aware that altering the pH can also affect the rate of degradation.
-
Use co-solvents: If your experimental protocol allows, consider using a small percentage of a co-solvent like DMSO or ethanol (B145695) to initially dissolve the this compound before diluting it in your aqueous buffer.
-
Prepare solutions at a slightly elevated temperature: Gentle warming can sometimes aid in dissolution, but be cautious as heat can also accelerate degradation.[4] Ensure the solution is cooled to the experimental temperature before use.
-
-
Quantitative Data on this compound Degradation
| Stress Condition | Extent of Degradation (%) | Reference |
| Photolytic | 28.57% | [2][6] |
| 0.1 M Hydrochloric Acid | 21.56% | [2][6] |
| UV/Chlorine (pH 5, 60 min) | ~70% | [5][17] |
| UV-vis (pH 8, 120 min) | 100% | [1] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is based on methodologies reported for the analysis of this compound and its degradation products.[2][6]
-
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (30:70 v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 265 nm
-
Temperature: Ambient
-
Injection Volume: 20 µL
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Perform serial dilutions with the mobile phase to prepare working standards within the desired calibration range (e.g., 2-10 µg/mL).
-
-
Sample Preparation and Analysis:
-
Prepare your this compound samples (e.g., from a stability study) in the mobile phase to a concentration within the calibration range.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples into the HPLC system.
-
The retention time for this compound is approximately 4.56 minutes under these conditions.[6]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in your samples from the calibration curve.
-
The percentage of degradation can be calculated by comparing the concentration of this compound in the stressed samples to that of an unstressed control sample.
-
Visualizations
Caption: Simplified photodegradation pathway of this compound.
Caption: General workflow for handling photosensitive compounds.
References
- 1. Photodegradation of this compound under simulated sunlight irradiation: kinetics, mechanism and toxicity evolvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BD [lp.bd.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of this compound antibiotics by chlorination in a pilot-scale water distribution system: kinetics, THMs, and DFT studies - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of this compound and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatographic assay of this compound and acetylthis compound in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. ssanalytical.com [ssanalytical.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Sulfapyridine-Induced Hemolysis in In Vitro Blood Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize sulfapyridine-induced hemolysis in in vitro blood assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hemolysis?
A1: this compound-induced hemolysis is primarily caused by oxidative stress on red blood cells (RBCs).[1][2] this compound and its metabolites can lead to the generation of reactive oxygen species (ROS).[2] These ROS can overwhelm the antioxidant defense mechanisms of RBCs, leading to oxidative damage to the cell membrane and hemoglobin, ultimately resulting in hemolysis. This effect is particularly pronounced in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, an enzyme crucial for protecting RBCs from oxidative damage.[1][2]
Q2: Why is G6PD deficiency a critical factor in this compound-induced hemolysis?
A2: G6PD is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is the primary source of NADPH in red blood cells. NADPH is essential for maintaining a reduced state within the cell and protecting it from oxidative damage. In individuals with G6PD deficiency, the production of NADPH is impaired.[1][2] When these individuals are exposed to oxidative drugs like this compound, their RBCs cannot effectively counteract the increased oxidative stress, leading to accelerated hemolysis.[1][2] Therefore, it is crucial to consider the G6PD status of blood donors for in vitro assays.
Q3: What are the typical signs of this compound-induced hemolysis in an in vitro assay?
A3: The most evident sign is the release of hemoglobin into the supernatant, resulting in a reddish discoloration of the plasma or buffer after incubation and centrifugation. The degree of hemolysis can be quantified by measuring the absorbance of free hemoglobin in the supernatant using a spectrophotometer.[3][4]
Q4: Are there established hemolysis thresholds to determine the safety of a compound?
A4: Yes, formulations with a hemolysis value of less than 10% are generally considered non-hemolytic, while values greater than 25% are considered to pose a risk for hemolysis.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background hemolysis in negative control | - Improper blood collection or handling (mechanical stress).[7] - Suboptimal buffer conditions (e.g., pH, osmolarity). - Contamination of reagents or glassware. | - Use fresh blood collected with appropriate anticoagulants (e.g., EDTA or sodium citrate).[4] - Handle blood samples gently, avoiding vigorous shaking.[7] - Ensure buffers are isotonic and at physiological pH. - Use sterile, pyrogen-free labware. |
| Inconsistent results between replicates | - Inaccurate pipetting of this compound, RBC suspension, or other reagents. - Incomplete mixing of the assay components. - Temperature fluctuations during incubation. | - Calibrate pipettes regularly. - Ensure thorough but gentle mixing after adding each component. - Use a calibrated incubator and monitor the temperature throughout the experiment. |
| Unexpectedly high hemolysis at low this compound concentrations | - Use of blood from a G6PD-deficient donor.[1][2] - Presence of other hemolytic agents in the test system (e.g., excipients in the drug formulation).[3] - Extended incubation time.[8][9] | - Screen blood donors for G6PD deficiency. - Test individual components of the formulation for hemolytic activity. - Optimize the incubation time; start with a shorter duration (e.g., 1-2 hours) and assess time-dependent effects.[8] |
| No hemolysis observed even at high this compound concentrations | - Use of RBCs from a species less sensitive to oxidative stress. - Inactive this compound metabolite. Some studies suggest that metabolites of this compound are the primary drivers of hemolysis.[2] - Insufficient incubation time. | - Human and rabbit red blood cells are known to be more susceptible to hemolysis by certain agents than other species.[3] - Consider the metabolic activation of this compound if the in vitro system lacks metabolic components. - Increase the incubation time and perform a time-course experiment. |
Experimental Protocols
In Vitro Hemolysis Assay for this compound
This protocol is a general guideline and should be optimized for specific experimental needs.
Materials:
-
Fresh whole blood with anticoagulant (e.g., EDTA) from healthy, consented donors (screened for G6PD deficiency if necessary).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
This compound stock solution (dissolved in a suitable, non-hemolytic solvent like DMSO, with the final solvent concentration in the assay kept low, typically <1%).
-
Positive Control: Triton X-100 (1% v/v in PBS).
-
Negative Control: Vehicle (e.g., PBS with the same concentration of solvent as the test samples).
-
96-well round-bottom plates.
-
Spectrophotometer.
Procedure:
-
Prepare Red Blood Cell Suspension:
-
Centrifuge whole blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet three times with 5 volumes of cold PBS, centrifuging at 1000 x g for 5 minutes after each wash.
-
After the final wash, resuspend the RBC pellet in PBS to achieve a 2% (v/v) suspension.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the appropriate solutions to each well:
-
Test wells: this compound dilutions in PBS.
-
Positive control wells: 1% Triton X-100.
-
Negative control wells: Vehicle control.
-
-
Add 100 µL of the 2% RBC suspension to each well.
-
-
Incubation:
-
Mix gently by pipetting or on a plate shaker.
-
Incubate the plate at 37°C for a predetermined time (e.g., 2 hours). Incubation time may need optimization.[8]
-
-
Centrifugation:
-
Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
-
Measurement:
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (for hemoglobin).[3]
-
-
Calculation of Percent Hemolysis:
-
Calculate the percentage of hemolysis using the following formula:
-
Quantitative Data Summary
| Parameter | Value | Condition | Reference |
| Hemolysis Threshold (Non-hemolytic) | < 10% | General guidance for parenteral formulations | [5][6] |
| Hemolysis Threshold (Risk of Hemolysis) | > 25% | General guidance for parenteral formulations | [5][6] |
| This compound Serum Level Associated with Hemolysis | > 37 µg/mL | In patients taking salicylazothis compound | [10] |
| This compound Serum Level in Patients with Hemolytic Anemia | > 55 µg/mL | In patients taking salicylazothis compound | [10] |
Visualizations
Caption: Experimental workflow for the in vitro hemolysis assay.
Caption: Signaling pathway of this compound-induced hemolysis.
References
- 1. Hemolysis and Metabolic Lesion of G6PD Deficient RBCs in Response to Dapsone Hydroxylamine in a Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Drug-Induced Hemolysis in G6PD Deficiency: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. nucro-technics.com [nucro-technics.com]
- 5. In vitro hemolysis: guidance for the pharmaceutical scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysis of human red blood cells. 3: Effect of contact time on surfactant-induced hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemolysis during salicylazothis compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sulfapyridine Extraction from Tissue Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Sulfapyridine from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue samples?
A1: The most prevalent and effective methods for extracting this compound from tissue samples include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The choice of method often depends on the tissue type, the desired level of cleanliness of the extract, and the analytical technique to be used for quantification (e.g., HPLC, LC-MS/MS).
Q2: How do I choose the right extraction solvent for this compound?
A2: The selection of an appropriate extraction solvent is critical for achieving high recovery. Acetonitrile (B52724) is a commonly used solvent for the extraction of sulfonamides, including this compound, from animal tissues due to its ability to precipitate proteins and efficiently extract the analyte.[1] For liquid-liquid extraction, solvents like ethyl acetate (B1210297) can be effective. The optimal solvent will depend on the specific tissue matrix and the chosen extraction technique.
Q3: What is the purpose of a sample homogenization step?
A3: Homogenization is a crucial initial step in tissue sample preparation. Its purpose is to break down the tissue structure and release the analyte (this compound) into the extraction solvent, ensuring efficient extraction. A mixture of water and methanol (B129727) (1:1, v/v) has been successfully used for homogenizing placental tissue.[2][3][4]
Q4: Why is a clean-up step necessary after extraction?
A4: Tissue extracts contain various endogenous substances (e.g., lipids, proteins) that can interfere with the analytical measurement of this compound. This is known as the matrix effect. A clean-up step, such as SPE or dispersive SPE (d-SPE) used in the QuEChERS method, is essential to remove these interfering compounds, thereby improving the accuracy and sensitivity of the analysis.[5]
Q5: What are the recommended analytical techniques for quantifying this compound in tissue extracts?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques for the quantification of this compound.[2][5][6][7] LC-MS/MS offers higher sensitivity and specificity, making it particularly suitable for detecting low concentrations of the analyte in complex matrices.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient homogenization. | Ensure the tissue is completely homogenized to maximize the release of the analyte. Consider using a mechanical homogenizer for tougher tissues. |
| Inappropriate extraction solvent. | Optimize the extraction solvent. Acetonitrile is often a good starting point for tissue samples.[1] A mixture of methanol and water can also be effective.[2][3][4] | |
| Suboptimal pH of the extraction solution. | The solubility of this compound is pH-dependent.[8] Adjusting the pH of the extraction buffer may improve recovery. | |
| Incomplete elution from the SPE cartridge. | Ensure the elution solvent is strong enough to desorb this compound from the SPE sorbent. You may need to test different solvents or solvent mixtures. | |
| High Matrix Effects | Insufficient clean-up of the extract. | The QuEChERS method with a primary secondary amine (PSA) clean-up step is effective in removing interfering substances from tissue extracts.[5] For SPE, ensure the washing steps are adequate to remove matrix components before eluting the analyte. |
| Co-elution of interfering compounds with this compound. | Optimize the chromatographic conditions (e.g., mobile phase composition, gradient) to separate this compound from matrix components. | |
| Poor Peak Shape in Chromatography | Presence of particulates in the final extract. | Filter the final extract through a 0.22 µm syringe filter before injecting it into the HPLC or LC-MS/MS system. |
| Incompatibility of the final extract solvent with the mobile phase. | Evaporate the final extract to dryness and reconstitute it in a solvent that is compatible with the initial mobile phase conditions. | |
| Inconsistent Results | Variability in tissue sample preparation. | Standardize the entire sample preparation protocol, including homogenization time, extraction solvent volume, and mixing times. |
| Use of an inappropriate internal standard. | Utilize a stable, deuterated internal standard, such as this compound-d4, to compensate for variations in extraction efficiency and matrix effects.[2][3] |
Experimental Protocols
Protocol 1: this compound Extraction from Placental Tissue using SPE
This protocol is based on a validated LC-MS/MS method for the simultaneous quantitation of sulfasalazine (B1682708) and this compound in human placenta.[2][3][4]
1. Homogenization:
-
Weigh the placental tissue sample.
-
Add a water:methanol (1:1, v/v) mixture.
-
Homogenize the tissue using a suitable mechanical homogenizer.
2. Protein Precipitation:
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant.
3. Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB).
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a strong solvent (e.g., methanol).
4. Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
Protocol 2: this compound Extraction from Fish Tissue using QuEChERS
This protocol is adapted from a multi-residue method for sulfonamides in tilapia fillet.[5]
1. Sample Preparation:
-
Weigh the fish tissue sample into a centrifuge tube.
-
Add an appropriate internal standard.
2. Extraction:
-
Add acetonitrile to the centrifuge tube.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at high speed.
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at high speed.
4. Final Preparation:
-
Collect the supernatant.
-
Evaporate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Extraction Method Performance
| Parameter | SPE Method (Placental Tissue)[2] | QuEChERS Method (Fish Tissue)[5] |
| Extraction Solvent | Water:Methanol (1:1, v/v) | Acetonitrile |
| Clean-up | Solid-Phase Extraction | Dispersive SPE with PSA |
| Internal Standard | This compound-d4 | Trimethoprim (example) |
| Analytical Method | LC-MS/MS | LC-QTOF-MS |
| Average Accuracy | 97.4% to 108.4% | Not specified |
| Precision (RSD) | 3.7% to 10.0% | Not specified |
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: QuEChERS workflow for this compound extraction.
References
- 1. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and this compound in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and this compound in human placenta : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic assay of this compound and acetylthis compound in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. This compound - Wikipedia [en.wikipedia.org]
identifying and mitigating sources of contamination in Sulfapyridine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Sulfapyridine. The information focuses on identifying and mitigating common sources of contamination to ensure the quality and purity of the final active pharmaceutical ingredient (API).
Troubleshooting Guide
Q1: I am observing an unexpected peak in my reverse-phase HPLC analysis of the final product. What could it be?
A: An unexpected peak in your HPLC chromatogram typically indicates the presence of a process-related impurity or a degradation product.
-
Potential Causes:
-
Unreacted Starting Materials: Residuals of key starting materials, such as 2-aminopyridine (B139424) or 4-acetylaminobenzenesulfonyl chloride, may be present.[1][2][3]
-
Reaction Intermediates: Incomplete hydrolysis of the N-acetyl intermediate (N-(2-pyridinyl)acetamidobenzenesulfonamide) can result in its presence in the final product.[2]
-
Side-Reaction By-products: The synthesis process can generate isomers or related sulfonamides from side reactions.[3][4]
-
Degradation Products: The API may have degraded during synthesis or storage due to factors like temperature, pH, or exposure to light.[5]
-
-
Recommended Actions:
-
Characterize the Impurity: Use hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the unknown peak.[6][7][8]
-
Isolate and Analyze: If the impurity is present at a significant level (>0.1%), perform preparative HPLC to isolate a sufficient quantity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][7]
-
Review Synthesis Step: Re-evaluate the reaction conditions of the step where the impurity is likely formed. Check for deviations in temperature, pH, or reaction time.[1]
-
Purify Product: Implement a purification step, such as recrystallization, to remove the impurity.[9]
-
Q2: My final product yield is significantly lower than expected. What are the common causes?
A: Low product yield is often attributed to incomplete reactions, side reactions, or mechanical losses during work-up and purification.
-
Potential Causes:
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or pH can favor the formation of by-products or slow down the desired reaction, leading to incomplete conversion.[10]
-
Side Reactions: Competing reactions can consume starting materials, reducing the amount available to form this compound.[10][11]
-
Poor Quality of Starting Materials: The purity of raw materials is critical; impurities in the starting materials can interfere with the reaction.[5]
-
Product Degradation: The synthesized this compound could be degrading under the reaction or work-up conditions.
-
-
Recommended Actions:
-
Monitor Reaction Progress: Use in-process controls like Thin-Layer Chromatography (TLC) or HPLC to track the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.[12]
-
Optimize Reaction Parameters: Systematically adjust parameters such as temperature, solvent, and catalyst concentration to find the optimal conditions that maximize yield and minimize by-product formation.
-
Verify Raw Material Purity: Always test the purity of starting materials before use. Using higher-purity reagents can significantly improve reaction efficiency.[5]
-
Improve Work-up Procedure: Review the extraction and isolation steps to minimize mechanical losses. Ensure pH adjustments are precise to maximize product precipitation.
-
Q3: The final this compound powder is off-white or yellowish instead of white. How can I fix this?
A: Discoloration is a common issue that typically points to the presence of trace, often highly conjugated, impurities.
-
Potential Causes:
-
Azo-related By-products: Side reactions during the synthesis, particularly if any diazonium salt chemistry is involved in related syntheses, can form colored azo compounds.[4]
-
Oxidation Products: Exposure of intermediates or the final product to air can lead to the formation of colored oxidation products.
-
Residual Solvents or Reagents: Trapped colored solvents or residual reagents from the synthesis can cause discoloration.
-
-
Recommended Actions:
-
Recrystallization: This is the most effective method for removing colored impurities. Crystallizing this compound from 90% acetone (B3395972) is a documented purification method.[9]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with activated carbon. The carbon will adsorb many colored impurities, which can then be removed by filtration.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of oxidation-related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound synthesis? Contamination can be broadly classified into organic and inorganic impurities.[8]
-
Organic Impurities: These include unreacted starting materials (e.g., 2-aminopyridine), intermediates from incomplete reactions, by-products from side reactions, and degradation products.[2][4][8]
-
Inorganic Impurities: These can arise from reagents, catalysts, or metal ions leached from manufacturing equipment.[8]
-
Residual Solvents: Solvents used during the synthesis or purification steps that are not completely removed.[8]
Q2: How can I proactively control impurity formation during development? A proactive approach is crucial for minimizing impurities. Key strategies include evaluating the purity of all starting materials, carefully controlling and optimizing the synthesis process parameters (temperature, pH, stoichiometry), and performing stability analyses on the API and intermediates to identify potential degradation pathways.[5] Early identification of impurity formation can prevent costly complications at later stages.[5]
Q3: Which analytical techniques are most effective for identifying unknown impurities? A combination of techniques is typically required for comprehensive impurity profiling.[6]
-
HPLC/UPLC: The primary technique for separating, detecting, and quantifying impurities.[6][8][13]
-
LC-MS/GC-MS: Powerful for identifying impurities by providing molecular weight and fragmentation data, which helps in proposing a structure.[6][7]
-
NMR Spectroscopy: Considered the definitive method for the structural elucidation of isolated unknown impurities.[4][7]
Q4: What are the typical acceptance criteria for impurities in an API like this compound? Acceptance criteria are governed by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[6] The limits for impurities are based on the maximum daily dose of the drug and are categorized as:
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's safety must be assessed through toxicological studies.[5]
Data Summary
The table below summarizes common impurities encountered during this compound synthesis.
| Impurity Name | Type / Source | Recommended Analytical Method |
| 2-Aminopyridine | Unreacted Starting Material | HPLC, GC-MS |
| 4-Acetylaminobenzenesulfonyl Chloride | Unreacted Starting Material | HPLC |
| N-Acetyl this compound | Process-Related Impurity (Intermediate) | HPLC, LC-MS |
| Isomeric By-products | Side-Reaction Product | HPLC, LC-MS, NMR |
| Sulfanilic Acid | Degradation Product / Starting Material Impurity | HPLC |
Key Experimental Protocols
1. Protocol: HPLC Method for Impurity Profiling of this compound
This protocol outlines a stability-indicating reverse-phase HPLC (RP-HPLC) method for the analysis of this compound and its related substances.[13]
-
Principle: The method separates this compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. Impurities are quantified using a UV detector.
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Ortho-phosphoric acid (ACS grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Evaluation: Identify the main this compound peak based on the retention time of the standard. Any other peaks are considered impurities. Calculate the percentage of each impurity using the area normalization method or relative to a qualified reference standard.
-
2. Protocol: Purification of Crude this compound by Recrystallization
This protocol describes a standard procedure for purifying crude this compound to remove process-related impurities and improve color.
-
Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at low temperatures.
-
Equipment:
-
Erlenmeyer flasks.
-
Hot plate with magnetic stirring.
-
Buchner funnel and vacuum flask.
-
Filter paper.
-
Vacuum oven.
-
-
Reagents:
-
Crude this compound.
-
Acetone (Reagent grade).
-
Deionized water.
-
-
Procedure:
-
Solvent Preparation: Prepare a 90% acetone in water (v/v) solution.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the 90% acetone solvent and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold 90% acetone to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 80-90°C) until a constant weight is achieved.[9]
-
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting impurities in synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN105330599A - Method for synthesizing salazothis compound by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]
- 3. Sulfonamide synthesis [quimicaorganica.org]
- 4. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 6. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. This compound | 144-83-2 [chemicalbook.com]
- 10. CN105348184A - Preparation method for sulfasalazine - Google Patents [patents.google.com]
- 11. Preparation method of sulfasalazine - Patent CN-105348184-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ijnrd.org [ijnrd.org]
- 13. New RP-HPLC Method Development and Validation of this compound in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
troubleshooting unexpected side reactions in the synthesis of Sulfapyridine derivatives
Welcome to the technical support center for the synthesis of Sulfapyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and other common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction has produced a very low yield of the desired this compound derivative. What are the potential causes and how can I improve it?
A1: Low yields in sulfonamide synthesis can arise from several factors, from the quality of your starting materials to the reaction conditions. Here are the most common culprits and how to address them:
-
Instability of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis. Ensure that your reaction is performed under anhydrous (dry) conditions and that all glassware is thoroughly dried before use. Using freshly opened or properly stored sulfonyl chloride is recommended.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. For many standard sulfonamide syntheses, running the reaction at 0 °C and allowing it to slowly warm to room temperature can be effective. However, some reactions may require heating (reflux) to proceed to completion. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Inappropriate Base: The choice of base is crucial for scavenging the HCl generated during the reaction. Common bases include pyridine (B92270) and triethylamine (B128534) (TEA). The basicity and steric hindrance of the base can affect the reaction rate and yield. If your amine is a weak nucleophile, a stronger, non-nucleophilic base may be required.
-
Poor Nucleophilicity of the Amine (2-Aminopyridine derivative): Amines with electron-withdrawing groups or significant steric hindrance may react slowly or not at all. In such cases, using more forcing reaction conditions (e.g., higher temperature, longer reaction time) or a more reactive sulfonylating agent might be necessary.
-
Solubility Issues: One of the known challenges in this compound synthesis is the low solubility of the reactants or the product in common organic solvents, which can lead to low yields. Experimenting with different solvent systems may be necessary to improve solubility and reaction rates.
Issue 2: Presence of Multiple Products (Side Reactions)
Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are the likely side reactions and how can I prevent them?
A2: The formation of multiple products is a common issue. Here are some of the most frequent side reactions and strategies to mitigate them:
-
Double Sulfonylation: The initially formed sulfonamide can be deprotonated by the base, and the resulting anion can react with another molecule of the sulfonyl chloride, leading to a double sulfonylation product. This is more likely if the sulfonamide NH is acidic.
-
Solution: Use a stoichiometric amount of the sulfonyl chloride or add it slowly to the reaction mixture to maintain its low concentration. Using a bulky base might also hinder the formation of the double sulfonylation product.
-
-
Reaction with Tertiary Amine Bases: If a tertiary amine like triethylamine is used as a base, 2-aminopyridine-3-sulfonyl chlorides can react with it in the presence of air to produce sulfonylethenamines, which are undesired byproducts.[1]
-
Solution: Consider using a non-nucleophilic base or pyridine, which is less prone to this side reaction under controlled conditions.
-
-
Hydrolysis of Sulfonyl Chloride: As mentioned in the low yield section, sulfonyl chlorides can react with any trace water in the reaction mixture to form the corresponding sulfonic acid. This not only consumes the starting material but also complicates purification.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions of 2-Aminopyridine (B139424): The amino group of one molecule of a 2-aminopyridine derivative can react with an electrophilic site on another molecule, leading to dimerization, especially if the starting material has a reactive leaving group.[2]
-
Solution: Slow addition of the electrophilic reagent to a solution of the 2-aminopyridine derivative can minimize this bimolecular side reaction.[2]
-
Issue 3: Product Purification and Crystallization Challenges
Q3: I am having difficulty purifying my this compound derivative. What are the common impurities and how can I remove them?
A3: Purification can be challenging due to the presence of starting materials, byproducts, and the physicochemical properties of the product itself.
-
Common Impurities:
-
Unreacted 2-aminopyridine derivative.
-
The corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride.
-
Double sulfonylation product.
-
In the case of sulfasalazine (B1682708) synthesis, impurities can arise from the diazotization of this compound and the coupling reaction with salicylic (B10762653) acid.[3] Identified impurities in sulfasalazine include 2-[[p-(2-pyridylsulfamoyl)-phenyl]azo]hydroxybenzene, 3-[[P-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid, and 5-[[p-[4-(2-pyridylanilino)]-N-phenyl]azo]salicylic acid.[3]
-
-
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup can remove many common impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove unreacted basic starting materials like the 2-aminopyridine derivative. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) can remove the acidic sulfonic acid byproduct.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying sulfonamides. A gradient of ethyl acetate (B1210297) in hexanes is often a good starting point for elution.
-
Recrystallization: This is a highly effective method for purifying solid compounds. Finding a suitable solvent or solvent system is key. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5][6] Common solvents for recrystallization of this compound include 90% acetone.[7]
-
Q4: My this compound derivative is "oiling out" or forming an amorphous powder instead of crystals during recrystallization. What can I do?
A4: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point. The formation of an amorphous powder is often due to rapid precipitation.
-
Troubleshooting Oiling Out:
-
Add more solvent to the hot solution to ensure the compound remains dissolved at a higher temperature.
-
Change the solvent system to one with a lower boiling point.
-
Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8]
-
-
Promoting Crystalline Growth:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[8][9]
-
Solvent System: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which the compound is less soluble) can often promote better crystal growth.[6]
-
Data Presentation
While the literature provides numerous examples of this compound derivative synthesis, comprehensive tables comparing yields and impurity profiles under various conditions are scarce. The following tables summarize the available data.
Table 1: Reported Yields for Sulfasalazine Synthesis from this compound
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| This compound | HCl, NaNO₂, NaOH, Salicylic Acid, THF | pH 3, 30°C crystallization | 70.3 | 98.6 | [10] |
| This compound | HCl, NaNO₂, NaOH, Salicylic Acid, THF | pH 3, 30°C crystallization | 69.1 | 98.5 | [10] |
| This compound | HCl, NaNO₂, NaOH, Salicylic Acid, DMF | pH 3.5, 30°C crystallization | 67.3 | 97.4 | [10] |
Table 2: Common Impurities in the Synthesis of this compound and its Derivatives
| Impurity Name | Origin | Method of Identification | Reference |
| 4-Aminobenzenesulfonic acid | Hydrolysis of 4-acetamidobenzenesulfonyl chloride | - | General Knowledge |
| N,N-bis(4-aminophenylsulfonyl)-2-aminopyridine | Double sulfonylation of 2-aminopyridine | - | General Knowledge |
| 2-[[p-(2-pyridylsulfamoyl)-phenyl]azo]hydroxybenzene | Side reaction in sulfasalazine synthesis | TLC, IR, UV, NMR, MS | [3] |
| 3-[[P-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid | Side reaction in sulfasalazine synthesis | TLC, IR, UV, NMR, MS | [3] |
| 5-[[p-[4-(2-pyridylanilino)]-N-phenyl]azo]salicylic acid | Side reaction in sulfasalazine synthesis | TLC, IR, UV, NMR, MS | [3] |
| This compound (as an impurity) | Unreacted starting material in sulfasalazine synthesis | TLC, IR, UV, NMR, MS | [3] |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of a this compound derivative from a substituted 2-aminopyridine and a benzenesulfonyl chloride.
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Substituted benzenesulfonyl chloride (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (2.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the substituted 2-aminopyridine in anhydrous DCM.
-
Add the anhydrous pyridine or triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the substituted benzenesulfonyl chloride in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Protocol 2: Recrystallization of a this compound Derivative
This protocol provides a general procedure for the purification of a solid this compound derivative by recrystallization.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., 90% acetone, ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the recrystallization solvent, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Add more hot solvent dropwise until the solid just dissolves. Avoid adding excess solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Mandatory Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound derivatives.
Caption: A troubleshooting guide for addressing low reaction yields in this compound synthesis.
Caption: The mechanism of action of this compound via inhibition of the bacterial folic acid synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN105330599A - Method for synthesizing salazothis compound by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]
improving the stability of Sulfapyridine stock solutions for long-term storage
This center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing, storing, and troubleshooting Sulfapyridine stock solutions to ensure long-term stability and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a concentrated stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound for research purposes.[1][2] this compound is slightly soluble in DMSO and methanol, but has very low solubility in water (<0.1 g/100 mL).[3] For some applications, it is also freely soluble in aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) due to the formation of a soluble salt.[4][5]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: While the absolute maximum solubility can be high (e.g., 25 mg/mL with sonication), it is practical to prepare stock solutions at a concentration of 1-10 mM to minimize precipitation risk upon dilution into aqueous buffers for experiments.[1][6] Preparing solutions at excessively high concentrations can lead to stability issues and precipitation during storage or use.[7]
Q3: How should I store my this compound stock solution for maximum stability?
A3: For long-term storage, this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[4][8] Under these conditions, the solution can be stable for up to two years.[4] For shorter-term storage, -20°C is acceptable for up to one year.[4] Always protect solutions from light by using amber vials or wrapping them in foil, as this compound can slowly darken upon light exposure.[4]
Q4: Why did my this compound solution turn cloudy or form a precipitate after being stored in the freezer?
A4: Precipitation upon freezing or after a freeze-thaw cycle can occur for several reasons. Firstly, the concentration of your stock solution may be too high, exceeding its solubility limit at low temperatures. Secondly, DMSO is hygroscopic and can absorb water from the atmosphere over time, which reduces the solubility of hydrophobic compounds like this compound and can lead to precipitation.[9][10] Repeated freeze-thaw cycles can accelerate this process.[11][12]
Q5: How can I check if my stored this compound stock solution is still good?
A5: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) to check for degradation products and confirm the concentration.[13] A simpler, albeit less definitive, method is to visually inspect the solution for any signs of precipitation or color change. If the solution is not perfectly clear after thawing and gentle mixing, it should not be used.
Data Summary Tables
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Remarks |
| Water | < 0.1 mg/mL (<0.4 mM) | Very poorly soluble; solubility is pH-dependent.[3][14] |
| DMSO | ~1 mg/mL (~4 mM) | Can be increased to >25 mg/mL with sonication/warming.[1][2] |
| Methanol | Slightly Soluble | Quantitative data is limited.[3] |
| Ethanol | 1 g in 440 mL (~9 mM) | Lower solubility compared to DMSO.[4] |
| Acetone | 1 g in 65 mL (~62 mM) | High solubility but less common for biological applications.[4] |
| Dilute NaOH/KOH | Freely Soluble | Forms a soluble salt; useful for specific applications.[4][5] |
Table 2: Recommended Long-Term Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 2 years | Optimal for long-term stability. [4] |
| -20°C | Up to 1 year | Acceptable for intermediate-term storage.[4] |
| 4°C (Refrigerated) | Not Recommended | Risk of precipitation and degradation increases significantly. |
| Room Temperature | Not Recommended | Prone to degradation, especially with light exposure.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a stable, high-concentration stock solution suitable for long-term storage and subsequent dilution for cellular assays.
Materials:
-
This compound powder (MW: 249.29 g/mol )
-
Anhydrous, sterile DMSO (Biotechnology Grade)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Work in a clean, dry environment, such as a laminar flow hood, to minimize moisture and contamination.
-
Weighing: Accurately weigh 2.5 mg of this compound powder and transfer it to a sterile amber vial.
-
Dissolution: Add 1.0 mL of anhydrous, sterile DMSO to the vial to achieve a final concentration of 10 mM.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the powder does not fully dissolve, use a brief sonication (5-10 minutes) or gentle warming in a 37°C water bath until the solution is completely clear.[3] Visually inspect against a dark background to ensure no particulates remain.
-
Aliquoting: Dispense the 10 mM stock solution into single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes. This is critical to prevent degradation from multiple freeze-thaw cycles and moisture absorption.[8]
-
Storage: Tightly seal the aliquots and store them at -80°C for optimal long-term stability (up to 2 years).[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and use of this compound solutions.
Issue 1: The this compound powder does not dissolve completely in DMSO.
-
Possible Cause: The concentration is too high, or the DMSO has absorbed water.
-
Solution:
Issue 2: The stock solution precipitates immediately upon dilution into aqueous cell culture medium or buffer.
-
Possible Cause A: Low Kinetic Solubility. The final concentration in the aqueous medium exceeds this compound's solubility limit.
-
Solution: Lower the final working concentration. Always add the DMSO stock solution to the aqueous buffer, never the other way around.[15]
-
-
Possible Cause B: Improper Mixing. Adding the DMSO stock too quickly creates localized high concentrations, causing the compound to crash out of solution.
-
Solution: Add the DMSO stock dropwise into the vortex of the aqueous buffer while it is actively stirring or vortexing.[15] This ensures rapid dispersion.
-
-
Possible Cause C: Insufficient Co-solvent. The final percentage of DMSO in the working solution is too low to maintain solubility.
-
Solution: Ensure the final DMSO concentration is at least 0.1%. While higher concentrations may improve solubility, they can be toxic to cells, so always include a vehicle control with the same final DMSO concentration in your experiments.[15]
-
Issue 3: The solution is initially clear after dilution but becomes cloudy over time.
-
Possible Cause: Supersaturation. The solution is thermodynamically unstable, and the compound is slowly precipitating. This is common for poorly soluble compounds when diluted from a high-concentration organic stock.[15]
-
Solution:
-
Prepare the working solution immediately before use. Do not store dilute aqueous solutions of this compound.
-
Consider performing an intermediate dilution step. For example, dilute the 10 mM DMSO stock to 1 mM in culture medium, then perform the final dilution from this 1 mM solution.[8]
-
Diagrams and Workflows
Caption: Recommended workflow for preparing and using this compound stock solutions.
Caption: Troubleshooting logic for this compound solution precipitation.
References
- 1. This compound | Antibacterial | Antibiotic | Autophagy | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CAS:144-83-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Insights into photolytic mechanism of this compound induced by triplet-excited dissolved organic matter. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Indirect photodegradation of sulfadimidine and this compound: Influence of CDOM components and main seawater factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Navigating the Nuances of Sulfapyridine: A Technical Guide to pH-Dependent Solubility
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource addressing the challenges of Sulfapyridine's pH-dependent solubility in experimental design. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
The inherent pH-dependent solubility of this compound, a well-established sulfonamide antibacterial agent, presents a common hurdle in experimental and developmental settings. Its solubility profile is significantly influenced by the pH of the aqueous environment, a critical factor that must be carefully managed to prevent issues such as precipitation and ensure the validity of experimental outcomes. This technical support center offers practical guidance for navigating these challenges.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution keep precipitating when I add it to my buffer?
A1: this compound is a weakly acidic compound with a pKa of approximately 8.4.[1] This means its solubility in aqueous solutions is highly dependent on the pH. Precipitation often occurs when the pH of the final solution is near the pKa of this compound, where it exists predominantly in its less soluble, non-ionized form. It is freely soluble in dilute mineral acids and aqueous solutions of sodium and potassium hydroxide.[1]
Q2: At what pH is this compound least soluble?
A2: this compound will exhibit its lowest solubility at its isoelectric point, which is the pH at which the net charge of the molecule is zero. For a weakly acidic drug like this compound, the isoelectric point will be in the acidic to neutral pH range. As the pH moves further away from this point, either into the acidic or alkaline range, the solubility will increase due to the ionization of the molecule.
Q3: How can I increase the solubility of this compound in my aqueous buffer?
A3: To enhance the solubility of this compound, you can:
-
Adjust the pH: Lowering the pH well below the pKa (e.g., to pH 1-3) will protonate the molecule, increasing its solubility. Conversely, raising the pH well above the pKa (e.g., to pH 10-12) will deprotonate the sulfonamide group, also leading to increased solubility.
-
Use a co-solvent: Incorporating a water-miscible organic solvent, such as ethanol (B145695) or propylene (B89431) glycol, into your buffer can increase the solubility of this compound.
-
Prepare a salt form: While not always practical for in-situ experiments, using a salt form of this compound can improve its aqueous solubility.
Q4: I am preparing a stock solution of this compound in DMSO. What precautions should I take when diluting it into my aqueous experimental buffer?
A4: When diluting a concentrated DMSO stock of this compound into an aqueous buffer, rapid addition can cause "solvent shocking," leading to immediate precipitation of the compound, even if the final concentration is below its solubility limit in that buffer. To avoid this, add the DMSO stock to the aqueous buffer slowly and with vigorous stirring or vortexing to ensure rapid and uniform dispersion.
Troubleshooting Guide
Issue: Unexpected Precipitation of this compound During Experiment
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experiments.
References
Validation & Comparative
Validating the Inhibitory Activity of Sulfapyridine Against Dihydropteroate Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Sulfapyridine against dihydropteroate (B1496061) synthase (DHPS) with alternative inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biochemical pathway and experimental workflow.
Comparative Inhibitory Activity of DHPS Inhibitors
The inhibitory potency of various compounds against dihydropteroate synthase (DHPS) is commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and other selected DHPS inhibitors against DHPS from various organisms.
| Inhibitor | Target Organism/Enzyme | IC50 (µM) |
| This compound | Pneumocystis carinii (recombinant DHPS) | 0.18[1][2] |
| Sulfanilamide | Arabidopsis thaliana | 18.6[3] |
| Sulfacetamide | Arabidopsis thaliana | 9.6[3] |
| Sulfadiazine | Arabidopsis thaliana | 4.2[3] |
| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | 20[4] |
| 6-(methylamino)-5-nitrosoisocytosine | Escherichia coli | 1.6[5] |
| Bridged 5-nitrosoisocytosine-p-aminobenzoic acid analogues | Escherichia coli | 2.5 - 8.9[5] |
Mechanism of Action: Competitive Inhibition of the Folate Biosynthesis Pathway
This compound, like other sulfonamide antibiotics, exerts its antimicrobial effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS). This enzyme is crucial in the bacterial folate biosynthesis pathway, which is responsible for producing tetrahydrofolate, a vital precursor for the synthesis of nucleic acids and certain amino acids.
Sulfonamides are structural analogs of para-aminobenzoic acid (pABA), the natural substrate of DHPS. Due to this structural similarity, this compound can bind to the active site of the DHPS enzyme, thereby preventing pABA from binding and halting the synthesis of dihydropteroate. This disruption of the folate pathway ultimately inhibits bacterial growth and replication. Mammalian cells are not affected by sulfonamides because they do not synthesize their own folate, instead obtaining it from their diet.
Folate biosynthesis pathway and competitive inhibition by this compound.
Experimental Protocols
Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound against Dihydropteroate Synthase
This protocol describes a common method for determining the IC50 value of an inhibitor for DHPS using a coupled-enzyme spectrophotometric assay.
1. Materials and Reagents:
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Dihydropteroate
-
para-Aminobenzoic acid (pABA)
-
Dihydropterin pyrophosphate (DHPPP)
-
Dihydrofolate Reductase (DHFR) (as the coupling enzyme)
-
NADPH
-
This compound (and other test inhibitors)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 7.8)
-
DMSO (for dissolving inhibitors)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
2. Experimental Procedure:
-
Prepare Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, DHPS enzyme, DHFR enzyme, and NADPH.
-
Add Inhibitor: Add a small volume of the serially diluted this compound solutions to the respective wells. For the control wells (no inhibition), add the same volume of DMSO.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrates, pABA and DHPPP, to all wells simultaneously.
-
Monitor Reaction: Immediately place the microplate in the reader and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH, which is coupled to the formation of dihydropteroate by DHPS and its subsequent reduction by DHFR.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition (relative to the control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental workflow for determining the IC50 of a DHPS inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of dihydropteroate synthase: substituent effects in the side-chain aromatic ring of 6-[[3-(aryloxy)propyl]amino]-5-nitrosoisocytosines and synthesis and inhibitory potency of bridged 5-nitrosoisocytosine-p-aminobenzoic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfapyridine and Dapsone in Dermatitis Herpetiformis Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sulfapyridine and dapsone (B1669823), the two primary therapeutic agents for dermatitis herpetiformis (DH). This analysis is based on available preclinical and clinical data, with a focus on experimental evidence of their mechanisms of action and efficacy.
Dermatitis herpetiformis is a chronic, intensely pruritic, and blistering skin disease that is a cutaneous manifestation of celiac disease. The cornerstone of DH pathogenesis is an autoimmune response to dietary gluten, which leads to the formation of IgA deposits in the dermal papillae, attracting neutrophils and causing tissue damage. Both this compound and dapsone are effective in controlling the symptoms of DH, primarily through their anti-inflammatory and neutrophil-modulating properties. Dapsone is generally considered the drug of choice, with this compound reserved as an alternative for patients who are intolerant to dapsone.[1][2]
Mechanism of Action: A Focus on Neutrophil Inhibition
The therapeutic effects of both this compound and dapsone in dermatitis herpetiformis are largely attributed to their ability to interfere with neutrophil function, a key player in the inflammatory cascade of the disease. While both drugs are structurally related sulfonamides, their precise mechanisms of action, though similar, have been investigated to varying extents.[1][2]
Dapsone's anti-inflammatory properties are multifaceted. It is known to inhibit the myeloperoxidase-peroxide-halide system within neutrophils, which is responsible for the production of cytotoxic reactive oxygen species that contribute to tissue damage.[3][4] Furthermore, dapsone has been shown to suppress neutrophil chemotaxis, the process by which neutrophils are recruited to the site of inflammation in the skin.[3][5][6] This inhibition of neutrophil migration is a critical aspect of its therapeutic effect in DH. Dapsone may also interfere with the activation of G-proteins that initiate the signal transduction cascade for chemotactic stimuli.[6]
This compound is also understood to act by inhibiting neutrophil chemotaxis.[3][5] In vitro studies have demonstrated that this compound can reproduce the inhibitory effect of dapsone on integrin-mediated neutrophil adherence, a crucial step for their migration to extravascular sites.[7] It is also believed to inhibit the cytotoxic myeloperoxidase-peroxide-halide system, similar to dapsone.[3] However, the molecular details of this compound's interaction with neutrophil signaling pathways are less extensively characterized compared to dapsone.
Comparative Efficacy: Insights from In Vitro and Clinical Studies
Direct preclinical comparative studies of this compound and dapsone in animal models of dermatitis herpetiformis are notably absent in the published literature. The most relevant animal model, the HLA-DQ8 transgenic NOD mouse, has been shown to develop a DH-like blistering phenotype that responds to a gluten-free diet and dapsone, but comparative data with this compound in this model is not available.
However, in vitro studies provide a basis for comparing their direct effects on neutrophils.
Table 1: In Vitro Comparison of this compound and Dapsone on Neutrophil Function
| Parameter | This compound | Dapsone | Reference(s) |
| Inhibition of Neutrophil Chemotaxis | Effective inhibitor, particularly for F-met-leu-phe chemoattractant. | Effective inhibitor, particularly for F-met-leu-phe chemoattractant. | [5] |
| Inhibition of Integrin-Mediated Adherence | Reproduces the inhibitory effect of dapsone. | Effective inhibitor. | [7] |
| Inhibition of Myeloperoxidase System | Believed to inhibit the system. | Established inhibitor. | [3] |
Clinically, dapsone is recognized for providing rapid relief from the intense itching and blistering associated with DH, often within days of initiating treatment.[8] this compound is also effective, though it is primarily used as a second-line agent for patients who cannot tolerate dapsone.[1][8]
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay
A standard method to assess the effect of drugs on neutrophil chemotaxis is the Boyden chamber assay.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane. The lower compartment is filled with a chemoattractant solution (e.g., N-formyl-methionyl-leucyl-phenylalanine, FMLP), and the upper compartment contains the isolated neutrophils pre-incubated with either the test drug (this compound or dapsone at various concentrations) or a vehicle control.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: After incubation, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope.
-
Data Analysis: The chemotactic index is calculated as the ratio of migrated cells in the presence of the chemoattractant to the number of randomly migrated cells (without chemoattractant). The inhibitory effect of the drugs is determined by comparing the chemotactic indices of drug-treated cells to control cells.
Visualizing the Pathophysiology and Experimental Workflow
To better understand the disease and the experimental approaches to study it, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Pathogenesis of Dermatitis Herpetiformis.
Caption: Experimental Workflow for Drug Efficacy Testing.
Safety and Tolerability
Both dapsone and this compound have potential side effects that require careful monitoring. The toxic side effects of both drugs are mediated through their hydroxylamine (B1172632) metabolites.[1][2]
Table 2: Common Adverse Effects of Dapsone and this compound
| Adverse Effect | Dapsone | This compound | Reference(s) |
| Hemolytic Anemia | Common, especially in G6PD deficient individuals. | Can occur. | [1][2] |
| Methemoglobinemia | A known risk. | Can occur. | [1][2] |
| Agranulocytosis | Rare but serious. | Rare but serious. | [1][2] |
| Nephrolithiasis (Kidney Stones) | Not a primary concern. | A significant risk. | [9] |
Conclusion
Both this compound and dapsone are effective treatments for dermatitis herpetiformis, primarily through their inhibitory effects on neutrophil function. Dapsone is the first-line therapy due to its rapid efficacy. While in vitro data suggests comparable mechanisms of action in inhibiting neutrophil chemotaxis and adherence, a direct in vivo comparison in a relevant animal model is lacking. The choice between these two agents in a clinical setting is often guided by patient tolerance and the side-effect profile, with this compound serving as a valuable alternative for those who cannot tolerate dapsone. Further preclinical studies directly comparing these two drugs in the HLA-DQ8 transgenic NOD mouse model would be invaluable for a more definitive understanding of their comparative efficacy and for the development of improved therapeutic strategies for dermatitis herpetiformis.
References
- 1. Inhibition of the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase by dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Previously misdiagnosed linear IgA dermatosis resolved with dapsone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the inhibitory effects of analogues of dapsone on neutrophil function in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of human neutrophil chemotaxis to N-formyl-methionyl-leucyl-phenylalanine by sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory action of dapsone: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dapsone suppresses integrin-mediated neutrophil adherence function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dermatitis herpetiformis: pathophysiology, clinical presentation, diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of dermatitis herpetiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Sulfapyridine and Sulfamethoxazole's Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antibacterial efficacy of two key sulfonamide antibiotics: Sulfapyridine and Sulfamethoxazole (B1682508). While both belong to the same class of synthetic antimicrobial agents, their effectiveness against various bacterial pathogens can differ. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the underlying mechanisms to aid in research and development decisions.
Executive Summary
Data Presentation: Comparative Antibacterial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Sulfamethoxazole against a range of bacterial species. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Yersinia enterocolitica | 3.1 - 25 | Active against tested strains.[1][2] |
| Salmonella spp. | 25 - 100 | Moderate activity.[1][2] |
| Staphylococcus aureus | MBC = 0.8 µM | Minimum Bactericidal Concentration (MBC) reported.[2] |
| Campylobacter jejuni/coli | 200 - 800 | Less susceptible.[1][3] |
| Shigella spp. | Resistant to 1600 | High level of resistance observed.[1][3] |
| Escherichia coli | 25 (for 2 of 5 strains) | Variable susceptibility; some strains are highly resistant (MIC > 1600 µg/mL).[1][3] |
Table 2: In Vitro Antibacterial Activity of Sulfamethoxazole
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Mean MIC: 20 | For a new sulfamethoxazole derivative.[4] |
| Escherichia coli | 20 µM | Tested on a specific strain with a wild-type folP plasmid.[5] |
| Bordetella bronchiseptica | MIC50: 0.5 - 8 | Among the most active sulfonamides tested against this pathogen.[6] |
| Pasteurella multocida | MIC50: 2 - 32 | Moderate activity.[6] |
| Haemophilus pleuropneumoniae | MIC50: 8 - 64 | Moderate to low activity.[6] |
Note: The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental methodologies and bacterial strains tested.
Mechanism of Action: Inhibition of Folate Synthesis
This compound and Sulfamethoxazole act as competitive antagonists of para-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid. By binding to the active site of dihydropteroate (B1496061) synthase (DHPS), they prevent the formation of dihydropteroic acid, a crucial intermediate. This ultimately disrupts the synthesis of tetrahydrofolic acid, a cofactor essential for the production of purines, thymidine, and certain amino acids, thereby inhibiting bacterial growth.[7]
Experimental Protocols: Determining Antibacterial Efficacy
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of sulfonamides using the broth microdilution method, as adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
1. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution (0.85% w/v) or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
2. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the sulfonamide compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Perform a two-fold serial dilution of the stock solution in a sterile 96-well microtiter plate using MHB to achieve the desired concentration range.
3. Inoculation and Incubation:
-
Add a standardized volume of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted sulfonamide.
-
Include a positive control well (bacteria with no drug) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[8]
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. In vitro susceptibility of diarrhoea producing gram negative enteric bacteria to sulfasalazine, 5-aminosalicylic acid, this compound and four quinolones. Brief report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Stability-Indicating HPLC Methods for Sulfapyridine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Sulfapyridine. The information presented is compiled from peer-reviewed scientific literature, offering a valuable resource for method selection and development in pharmaceutical quality control and stability studies.
Introduction to this compound and the Need for Stability-Indicating Methods
This compound is a sulfonamide antibiotic that has been used for the treatment of various bacterial infections. To ensure the safety and efficacy of pharmaceutical products containing this compound, it is crucial to employ analytical methods that can accurately quantify the active pharmaceutical ingredient (API) and resolve it from any potential degradation products that may form during storage or manufacturing. A stability-indicating method is an analytical procedure that is able to distinguish the API from its degradation products, thus providing a reliable measure of the drug's stability.
This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods, herein referred to as Method 1 and Method 2, each validated according to the International Council for Harmonisation (ICH) guidelines.
Comparison of HPLC Methodologies
The two methods employ different mobile phase compositions and detection wavelengths, which can influence sensitivity, selectivity, and run time. Below is a summary of their key chromatographic conditions.
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 x 4.6 mm, 5 µm) | ODS, C18 RP-COLUMN (4.6mm x 250mm), 5µm particle size |
| Mobile Phase | Acetonitrile (B52724): 0.1% Formic Acid (30:70 v/v) | Acetonitrile: Water: 1.0 % Ortho Phosphoric Acid (70:27:3 v/v/v) |
| Flow Rate | 1 mL/min | 1.0 mL/min |
| Detection Wavelength | 265 nm | 256 nm |
| Retention Time | 4.56 min | 4.40 min |
Method Validation Parameters: A Head-to-Head Comparison
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. The following table summarizes the key validation parameters for the two HPLC methods.
| Validation Parameter | Method 1 | Method 2 |
| Linearity Range | 2 - 10 µg/mL | 5 - 30 µg/mL |
| Limit of Detection (LOD) | 0.115 µg/mL | Not Reported |
| Limit of Quantitation (LOQ) | 0.35 µg/mL | Not Reported |
| Accuracy (% Recovery) | Not explicitly stated, but utility verified | 99.99% |
| Specificity | Demonstrated through forced degradation studies | Stated as selective |
| Robustness & Ruggedness | Not explicitly stated | Found to be robust and rugged |
Forced Degradation Studies
Forced degradation studies are a critical component of developing and validating a stability-indicating method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Method 1 investigated the degradation of this compound under acidic, basic, oxidative, thermal, and photolytic conditions. Significant degradation was observed under acidic (0.1 M HCl) and photolytic conditions, with degradation percentages of 21.56% and 28.57%, respectively.[1] The degradation products were further identified using liquid chromatography-mass spectrometry (LC-MS).[1]
Information on forced degradation studies for Method 2 was not available in the reviewed literature.
Experimental Protocols
Method 1: Experimental Protocol
Chromatographic Conditions:
-
Apparatus: A high-performance liquid chromatography system equipped with a photodiode array detector.
-
Column: C18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.1% formic acid in water (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm.
-
Injection Volume: Not specified.
-
Temperature: Ambient.
Standard Solution Preparation: A stock solution of this compound is prepared by dissolving the reference standard in a suitable solvent, typically the mobile phase, to a known concentration. Working standard solutions are prepared by diluting the stock solution to concentrations within the linearity range (2 to 10 µg/mL).
Sample Preparation: For the analysis of pharmaceutical preparations, a portion of the formulation equivalent to a known amount of this compound is dissolved in a suitable solvent, filtered, and diluted with the mobile phase to fall within the calibrated range.
Validation Procedure: The method was validated according to ICH Q2 (R1) guidelines, which includes assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[1]
Method 2: Experimental Protocol
Chromatographic Conditions:
-
Apparatus: A high-performance liquid chromatography system with a UV-visible spectrophotometer detector.
-
Column: ODS, C18 RP-COLUMN (4.6mm x 250mm), 5µm particle size.
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile, water, and 1.0 % ortho phosphoric acid in the ratio of 70:27:3 v/v/v.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 256 nm.
-
Injection Volume: Not specified.
Standard Solution Preparation: Standard solutions of this compound are prepared in a suitable diluent to achieve concentrations within the linearity range of 5-30 µg/mL.
Sample Preparation: For tablet dosage forms, a number of tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of this compound is accurately weighed, transferred to a volumetric flask, dissolved in a suitable solvent, sonicated, and then diluted to the mark. The resulting solution is filtered, and an aliquot is further diluted to a concentration within the analytical range.
Validation Procedure: The method was validated in compliance with International Conference on Harmonization guidelines, assessing parameters such as linearity, accuracy, precision, robustness, and ruggedness.[2]
Visualizing the Method Validation Workflow
The following diagram illustrates the typical workflow for validating a stability-indicating HPLC method.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Logical Relationship of Validation Parameters
The interplay between different validation parameters ensures the overall reliability of the analytical method. The following diagram illustrates these relationships.
Caption: Interrelationship of key HPLC method validation parameters.
References
- 1. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of this compound and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New RP-HPLC Method Development and Validation of this compound in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
Unmasking Sulfapyridine: A Comparative Analysis of Cross-Reactivity in Sulfonamide Immunoassays
For researchers, scientists, and drug development professionals navigating the complexities of sulfonamide detection, understanding the cross-reactivity of specific analytes in various immunoassays is paramount. This guide provides a detailed comparison of the cross-reactivity of Sulfapyridine in different commercially available and research-based sulfonamide enzyme-linked immunosorbent assays (ELISAs). The data presented, supported by experimental protocols, aims to equip researchers with the knowledge to select the most appropriate immunoassay for their specific analytical needs.
The accurate detection of sulfonamide antibiotics is critical in food safety, environmental monitoring, and clinical diagnostics. Immunoassays, particularly ELISA, offer a rapid and high-throughput screening method. However, the specificity of these assays can be influenced by the cross-reactivity of structurally related compounds. This compound, a widely used sulfonamide, often serves as a key analyte or a potential cross-reactant in these tests. Its degree of recognition by the assay's antibodies can significantly impact the reliability of the results.
Comparative Analysis of this compound Cross-Reactivity
The cross-reactivity of this compound varies significantly across different sulfonamide immunoassays, a factor largely dependent on the specificity of the primary antibody utilized in the kit. A summary of these findings is presented in the table below.
| Immunoassay Kit | Manufacturer/Source | Cross-Reactivity of this compound (%) | Reference Compound |
| Multi-Sulfonamides ELISA | R-Biopharm AG | <1% | Sulfamethazine |
| Sulfonamides (SAs) ELISA Kit | Elabscience | >100% | Sulfamethoxazole |
| Multi Sulfonamide ELISA kit | BioFront Technologies | 34% | Sulfamethazine |
| Sulfonamides (SAs) ELISA KIT | ATZ Labs | Detection limit of 2 ppb | Not specified |
Note: The cross-reactivity is typically calculated as (IC50 of the reference compound / IC50 of the cross-reactant) x 100.
The data clearly indicates that the R-Biopharm AG kit exhibits very low cross-reactivity with this compound, suggesting high specificity for other sulfonamides like sulfamethazine. In contrast, the Elabscience kit shows a high degree of cross-reactivity, indicating that it will detect this compound with high sensitivity, potentially even greater than its reference compound, Sulfamethoxazole. The BioFront Technologies kit demonstrates a moderate level of cross-reactivity. The ATZ Labs kit provides a detection limit for this compound based on its cross-reactivity, implying it is readily detected by the assay.
Experimental Protocols
The determination of cross-reactivity in sulfonamide immunoassays is typically performed using a competitive ELISA format. Below are detailed methodologies for conducting such an analysis.
General Principle of Competitive ELISA for Sulfonamide Detection
In a competitive ELISA, free sulfonamide from a sample or standard competes with a sulfonamide-enzyme conjugate (tracer) for a limited number of binding sites on antibodies coated onto a microplate well. After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme of the bound tracer to produce a color change. The intensity of the color is inversely proportional to the concentration of the sulfonamide in the sample.
Experimental Workflow for Determining Cross-Reactivity
The following diagram illustrates the typical workflow for assessing the cross-reactivity of this compound in a competitive sulfonamide immunoassay.
Detailed Protocol for Cross-Reactivity Assessment
1. Preparation of Reagents and Standards:
-
Prepare a series of dilutions for both the reference sulfonamide and this compound in a suitable buffer (e.g., phosphate-buffered saline). The concentration range should be sufficient to generate a full sigmoidal dose-response curve.
-
Reconstitute other kit components (e.g., enzyme conjugate, wash buffer, substrate) according to the manufacturer's instructions.
2. Assay Procedure (based on a generic competitive ELISA):
-
Add a defined volume (e.g., 50 µL) of the standard dilutions (both reference compound and this compound) or samples to the wells of the antibody-coated microplate.
-
Add the sulfonamide-enzyme conjugate (e.g., 50 µL) to each well.
-
Incubate the plate for a specified time and temperature (e.g., 60 minutes at room temperature) to allow for competitive binding.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., 100 µL) to each well and incubate for a set period (e.g., 15-30 minutes) in the dark for color development.
-
Stop the reaction by adding a stop solution (e.g., 50 µL of sulfuric acid).
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis and Calculation of Cross-Reactivity:
-
Plot the absorbance values against the logarithm of the concentration for both the reference sulfonamide and this compound to generate standard curves.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). This is the point on the curve where the absorbance is halfway between the maximum and minimum values.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Reference Sulfonamide / IC50 of this compound) x 100
Conclusion
The assessment of this compound's cross-reactivity is a critical step in validating a sulfonamide immunoassay for a specific application. As demonstrated, the performance of commercial ELISA kits can vary substantially. For researchers requiring the specific detection of other sulfonamides in the potential presence of this compound, an assay with low cross-reactivity, such as the R-Biopharm AG kit, would be preferable. Conversely, if the goal is to screen for a broad range of sulfonamides, including this compound, a kit with higher cross-reactivity like the one from Elabscience might be more suitable. By understanding the principles of competitive immunoassays and following standardized protocols for cross-reactivity determination, researchers can make informed decisions and ensure the accuracy and reliability of their analytical results.
Comparative Guide to the Anti-inflammatory Effects of Sulfapyridine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Sulfapyridine against its parent drug, Sulfasalazine (B1682708), and its fellow metabolite, 5-Aminosalicylic Acid (5-ASA). The information presented is supported by experimental data from cell-based assays to aid in the evaluation of this compound as a potential anti-inflammatory agent.
Executive Summary
Sulfasalazine has long been a cornerstone in the treatment of inflammatory conditions. It is a prodrug that, upon ingestion, is cleaved by gut microbiota into two metabolites: this compound and 5-Aminosalicylic Acid (5-ASA). While much of the therapeutic effect of Sulfasalazine in inflammatory bowel disease is attributed to 5-ASA's local action in the colon, the systemic anti-inflammatory effects, particularly in rheumatoid arthritis, are thought to be mediated by this compound. However, the precise mechanisms and comparative efficacy of this compound remain a subject of investigation. This guide synthesizes available in vitro data to clarify the anti-inflammatory profile of this compound.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of this compound, Sulfasalazine, and 5-ASA have been evaluated in various cell-based assays. The data consistently demonstrates that Sulfasalazine is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation. In contrast, both this compound and 5-ASA show little to no direct inhibitory activity on NF-κB activation.
However, studies on human dermal microvascular endothelial cells (HMVECs) reveal that this compound possesses anti-inflammatory and anti-angiogenic properties independent of the NF-κB pathway.[1]
Table 1: Inhibition of Inflammatory Mediators and Processes
| Compound | Assay | Cell Type | Target | Effect | Quantitative Data (IC50 or % Inhibition) |
| This compound | Chemotaxis Assay | HMVEC | bFGF-induced chemotaxis | Inhibition | 22% reduction |
| ELISA | HMVEC | Cytokine-stimulated IL-8 expression | Inhibition | Statistically significant inhibition (P<0.05) | |
| ELISA | HMVEC | Cytokine-stimulated MCP-1 expression | Inhibition | Statistically significant inhibition (P<0.05) | |
| Sulfasalazine | Chemotaxis Assay | HMVEC | bFGF-induced chemotaxis | Inhibition | 59% reduction |
| NF-κB Reporter Assay | SW620 colon cells | TNFα, LPS, or phorbol (B1677699) ester-induced NF-κB activation | Potent Inhibition | Dose-dependent inhibition at micro- to millimolar concentrations | |
| Apoptosis Assay | Murine T-cell line | Apoptosis induction | Potent Induction | ED50 for apoptosis induction after 24h was ~0.625 mM | |
| 5-Aminosalicylic Acid (5-ASA) | NF-κB Reporter Assay | SW620 colon cells | TNFα, LPS, or phorbol ester-induced NF-κB activation | No significant inhibition | No effect at doses tested |
| Apoptosis Assay | Murine T-cell line | Apoptosis induction | No significant induction | No effect at doses up to 5.0 mM |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these compounds are intrinsically linked to their influence on key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical mediator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
Sulfasalazine is a potent and specific inhibitor of NF-κB activation.[2] It has been shown to interfere with the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus to initiate the transcription of pro-inflammatory genes.
-
This compound and 5-ASA , in contrast, do not significantly inhibit NF-κB activation at comparable concentrations. This indicates that their anti-inflammatory effects, if any, are mediated through different mechanisms.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another crucial signaling cascade involved in the inflammatory response. It regulates the production of inflammatory mediators and cellular processes like proliferation and apoptosis. Currently, there is limited direct evidence detailing the effects of this compound on the MAPK pathway in inflammatory cells like macrophages. Further research is required to elucidate its potential role in modulating this pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key cell-based assays used to assess anti-inflammatory activity.
Cytokine and Chemokine Release Assay (ELISA)
This assay quantifies the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., IL-8, MCP-1) from cells upon stimulation.
-
Cell Culture: Plate human or murine macrophage-like cells (e.g., RAW 264.7) or endothelial cells (e.g., HMVEC) in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of the test compounds (this compound, Sulfasalazine, 5-ASA) for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding an appropriate stimulus, such as Lipopolysaccharide (LPS) for macrophages or a cytokine cocktail (e.g., TNF-α and IL-1β) for endothelial cells.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine/chemokine production.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of the target cytokine/chemokine in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine/chemokine release for each compound concentration compared to the stimulated control. Determine the IC50 value (the concentration at which 50% of the inflammatory response is inhibited) by plotting the percentage of inhibition against the compound concentration.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Preparation: Culture endothelial cells (e.g., HMVEC) and prepare a cell suspension.
-
Transwell Setup: Use a Transwell chamber with a porous membrane. Add the chemoattractant (e.g., basic fibroblast growth factor, bFGF) to the lower chamber.
-
Cell Seeding: Seed the cell suspension into the upper chamber of the Transwell insert.
-
Treatment: Add the test compounds (this compound, Sulfasalazine, 5-ASA) to the upper chamber with the cells.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration through the membrane.
-
Cell Staining and Counting: Remove the non-migrated cells from the upper side of the membrane. Fix and stain the migrated cells on the lower side of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound compared to the control.
Conclusion
The available in vitro evidence suggests that this compound possesses modest anti-inflammatory and anti-angiogenic properties that are independent of the potent NF-κB inhibition observed with its parent drug, Sulfasalazine. While Sulfasalazine's primary mechanism of action is the direct suppression of the NF-κB pathway, this compound appears to exert its effects through alternative mechanisms, such as the inhibition of chemokine expression and endothelial cell chemotaxis.
For researchers and drug development professionals, these findings highlight this compound as a molecule with a distinct anti-inflammatory profile from both Sulfasalazine and 5-ASA. Further investigation is warranted to fully elucidate its molecular targets and to quantify its efficacy in a broader range of cell-based models of inflammation, particularly in relation to the MAPK signaling pathway. Such studies will be crucial in determining the therapeutic potential of this compound as a standalone anti-inflammatory agent.
References
A Comparative Analysis of the Efficacy of Sulfapyridine and its N-acetylated Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of the sulfonamide antibiotic, Sulfapyridine, and its primary metabolite, N-acetylthis compound. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, a member of the sulfonamide class of antibiotics, exerts its therapeutic effect by inhibiting bacterial folic acid synthesis. In the body, this compound is metabolized, primarily in the liver, through N-acetylation to form N-acetylthis compound. This metabolic conversion is a critical determinant of the drug's overall efficacy and safety profile. Experimental evidence conclusively demonstrates that the N-acetylation of this compound results in a metabolite with no significant antimicrobial activity. This guide will delve into the specifics of this efficacy disparity, providing the available data and the experimental context.
Data Presentation: Comparative Antibacterial Efficacy
A key study on the in vitro antimicrobial activity of sulfonamide metabolites unequivocally states that "N4-acetyl sulphonamide metabolites possessed no antimicrobial activity"[1]. This finding is consistent with the understanding that the N-acetylation of the aromatic amino group of sulfonamides, which is crucial for their mechanism of action, leads to a loss of antibacterial function[2].
The following table summarizes the known antibacterial activity of this compound against various bacterial strains.
| Microorganism | Drug | MIC Range (µg/mL) | Reference |
| Yersinia enterocolitica | This compound | 3.1-25 | [3] |
| Salmonella spp. | This compound | 25-100 | [3] |
| Staphylococcus aureus | This compound | - (MBC = 0.8 µM) | [3] |
| Escherichia coli | N-acetylthis compound | No antimicrobial activity | [1][2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Signaling and Metabolic Pathways
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital component in the biosynthesis of nucleic acids and some amino acids. By blocking this pathway, this compound halts bacterial growth and replication.
Caption: Mechanism of action of this compound in the bacterial folate synthesis pathway.
Metabolic Pathway of this compound
In humans and other animals, this compound is primarily metabolized in the liver via N-acetylation. This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, which transfers an acetyl group from acetyl-CoA to the N4-amino group of this compound, forming N-acetylthis compound.
Caption: Metabolic conversion of this compound to its inactive N-acetylated metabolite.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to assess the antimicrobial efficacy of a compound. The following is a generalized protocol for the broth microdilution method, a standard technique for MIC determination.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of this compound and N-acetylthis compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strains: Culture the desired bacterial strains on appropriate agar (B569324) plates for 18-24 hours.
-
96-well Microtiter Plates: Sterile, U- or flat-bottom plates.
2. Preparation of Inoculum:
-
Suspend several colonies of the test bacterium in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
3. Serial Dilution of Test Compounds:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the bacteria.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The N-acetylation of this compound is a metabolic inactivation step that completely abrogates its antibacterial activity. This is a critical consideration in drug development and clinical pharmacology, as the rate and extent of this metabolic conversion can significantly influence the therapeutic efficacy of this compound. For researchers investigating new sulfonamide derivatives, understanding the impact of structural modifications on metabolic stability, particularly with respect to N-acetylation, is paramount to designing more effective and durable antimicrobial agents. The lack of antimicrobial activity in N-acetylthis compound underscores the importance of the free aromatic amino group for the pharmacological action of sulfonamides.
References
head-to-head comparison of different synthesis routes for Sulfapyridine
Sulfapyridine, a historically significant sulfonamide antibiotic, continues to be a valuable compound in both medicinal chemistry and as a metabolite of the anti-inflammatory drug sulfasalazine.[1][2] Its synthesis has been approached through various chemical pathways, each with distinct advantages and disadvantages. This guide provides a detailed, head-to-head comparison of the primary synthesis routes to this compound, offering insights for researchers, scientists, and professionals in drug development.
At a Glance: Comparison of this compound Synthesis Routes
| Parameter | Route 1: Acetyl-Protected Route | Route 2: Nitro-Reduction Route |
| Starting Materials | 4-Acetamidobenzenesulfonyl chloride, 2-Aminopyridine (B139424) | p-Nitrobenzenesulfonamide, Pyridine (B92270) |
| Key Intermediates | N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide | 4-Nitro-N-(pyridin-2-yl)benzenesulfonamide |
| Reaction Steps | 2 (Condensation, Hydrolysis) | 2 (Condensation, Reduction) |
| Reported Yield | Varies, can be optimized | ~81% for the reduction step[3] |
| Purity | Generally good, requires purification | Good, requires purification[3] |
| Reagents & Conditions | Pyridine (solvent/base), heat; followed by acid or base hydrolysis.[4][5] | Iron powder, ammonium (B1175870) chloride in methanol (B129727), 80°C for reduction.[3] |
| Advantages | Readily available starting materials, well-established procedure. | Avoids the use of a protecting group. |
| Disadvantages | Requires a deprotection step, which can add to reaction time and complexity. | The initial condensation can be challenging; reduction step requires specific reagents. |
Visualizing the Synthesis Pathways
The two primary routes for synthesizing this compound are depicted below, highlighting the key transformations.
Caption: Comparative workflow of the two main synthesis routes for this compound.
Experimental Protocols
Route 1: Acetyl-Protected Route
This is the most commonly cited method for the synthesis of this compound.[3][6] It involves the condensation of 4-acetamidobenzenesulfonyl chloride with 2-aminopyridine, followed by the removal of the acetyl protecting group.
Step 1: Condensation of 4-Acetamidobenzenesulfonyl Chloride and 2-Aminopyridine
-
Materials: 4-acetamidobenzenesulfonyl chloride, 2-aminopyridine, pyridine (anhydrous).
-
Procedure: A mixture of 4-acetamidobenzenesulfonyl chloride and 2-aminopyridine is heated in anhydrous pyridine. The pyridine acts as both a solvent and a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically heated for several hours. After cooling, the product, N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide, is precipitated by the addition of water and collected by filtration.
Step 2: Hydrolysis of N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide
-
Materials: N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide, sodium hydroxide (B78521) solution or hydrochloric acid.
-
Procedure: The intermediate from Step 1 is hydrolyzed by heating with an aqueous solution of sodium hydroxide or hydrochloric acid. This step removes the acetyl group to yield this compound. The reaction mixture is then neutralized to precipitate the crude this compound, which can be further purified by recrystallization. A patent describes a method involving hydrolysis in a DMSO-water mixed solution of sodium hydroxide, followed by acidification with hydrochloric acid.[4]
Route 2: Nitro-Reduction Route
This route begins with the condensation of a nitro-substituted benzenesulfonamide (B165840) with pyridine, followed by the reduction of the nitro group.
Step 1: Condensation of p-Nitrobenzenesulfonamide and Pyridine
-
Materials: p-Nitrobenzenesulfonamide, pyridine.
-
Procedure: The synthesis of the intermediate, 4-nitro-N-(pyridin-2-yl)benzenesulfonamide, involves the reaction of p-nitrobenzenesulfonamide with pyridine. The specific conditions for this condensation are not as well-documented in readily available literature as Route 1.
Step 2: Reduction of 4-Nitro-N-(pyridin-2-yl)benzenesulfonamide
-
Materials: 4-Nitro-N-(pyridin-2-yl)benzenesulfonamide, iron powder, ammonium chloride, methanol.
-
Procedure: A solution of 4-nitro-N-(pyridin-2-yl)benzenesulfonamide in methanol is treated with iron powder and ammonium chloride. The mixture is heated at 80°C for approximately 3 hours.[3] After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered. The filtrate is concentrated, and the resulting precipitate is treated with an aqueous solution of sodium bicarbonate to maintain alkalinity. Cooling in an ice bath precipitates the white solid of this compound, which is then filtered and dried. This reduction step has been reported to yield approximately 81% of p-aminobenzenesulfonamide pyridine.[3]
Logical Workflow for Synthesis Route Selection
The choice between these synthetic routes will depend on several factors, including the availability of starting materials, desired yield and purity, and the scale of the synthesis. The following diagram outlines a decision-making process for selecting the optimal route.
Caption: Decision workflow for selecting a suitable synthesis method for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 144-83-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN105330599A - Method for synthesizing salazothis compound by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]
- 5. thestudentroom.co.uk [thestudentroom.co.uk]
- 6. This compound | 144-83-2 [chemicalbook.com]
A Comparative Guide to Validating the Purity of a Sulfapyridine Reference Standard
For Researchers, Scientists, and Drug Development Professionals
The purity of a reference standard is paramount for accurate analytical measurements and is a critical component in the quality control of pharmaceuticals. This guide provides a comparative overview of key analytical techniques for validating the purity of a Sulfapyridine reference standard. The performance of High-Performance Liquid Chromatography (HPLC), Nitrite (B80452) Titration, and Differential Scanning Calorimetry (DSC) are compared, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods for this compound Purity
The selection of an appropriate analytical method for purity determination depends on various factors, including the desired level of specificity, precision, and the nature of potential impurities. Below is a summary of quantitative data from different analytical techniques used to assess the purity of this compound.
| Analytical Method | Principle | Typical Purity (%) | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of this compound from its impurities based on their differential partitioning between a stationary and a mobile phase. | ≥99.0%[1], with recovery rates of 99.99% reported for specific methods[2]. | High specificity and sensitivity for detecting and quantifying both known and unknown impurities. Stability-indicating methods can be developed. | Requires a well-characterized reference standard for quantification. Method development can be time-consuming. |
| Nitrite Titration | A quantitative chemical analysis method where the primary aromatic amine of this compound reacts with a standardized sodium nitrite solution. | The United States Pharmacopeia (USP) specifies this method for the assay of this compound. | A primary, absolute method that does not require a chemically identical reference standard for quantification of the main component. It is a well-established pharmacopoeial method. | Less specific than chromatographic methods; it titrates the primary aromatic amine group and may not distinguish between structurally similar impurities containing the same functional group. |
| Differential Scanning Calorimetry (DSC) | A thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. | While not providing a direct percentage purity in the same way as HPLC or titration, it is used to verify purity for compounds that are at least 98% pure[3]. A melting point standard for this compound has a stated purity of >98.0%[4]. | Provides information on the melting point and can detect the presence of impurities which typically broaden the melting peak. It is also a powerful tool for identifying different polymorphic forms. | Not suitable for compounds that decompose upon melting or do not exhibit a sharp melting point. Less sensitive to small amounts of impurities compared to HPLC[3]. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and understanding of the experimental setup.
High-Performance Liquid Chromatography (RP-HPLC)
This method is adapted from a validated stability-indicating RP-HPLC method for the determination of this compound.[2]
-
Instrumentation: A standard HPLC system equipped with a UV-visible spectrophotometer.
-
Column: ODS C18 reverse-phase column (4.6mm x 250mm, 5µm particle size).
-
Mobile Phase: A mixture of Acetonitrile, water, and 1.0% orthophosphoric acid in the ratio of 70:27:3 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 256 nm.[2]
-
Procedure:
-
Prepare a standard solution of the this compound reference standard in the mobile phase.
-
Prepare the sample solution of the this compound batch to be tested at the same concentration.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
The purity of the sample is calculated by comparing the peak area of the principal peak in the sample chromatogram to that of the standard chromatogram. The presence of other peaks indicates impurities.
-
Nitrite Titration
This is a general procedure for the assay of sulfonamides as described in the United States Pharmacopeia.[5][6]
-
Apparatus: A suitable open vessel for titration, a magnetic stirrer, and an electrometric endpoint detection system (e.g., platinum-calomel or platinum-platinum electrodes).
-
Reagents:
-
0.1 M Sodium Nitrite VS (volumetric solution), previously standardized against USP Sulfanilamide RS.
-
Hydrochloric Acid.
-
Starch-iodide paper (for external endpoint indication if an electrometric system is not used).
-
-
Procedure:
-
Accurately weigh about 500 mg of the this compound sample and transfer it to the titration vessel.
-
Add 20 mL of hydrochloric acid and 50 mL of water, and stir until the sample is dissolved.
-
Cool the solution to about 15°C.
-
Slowly titrate with 0.1 M sodium nitrite VS. The burette tip should be below the surface of the solution to prevent air oxidation of the nitrite. Stir the solution gently without creating a vortex.
-
Determine the endpoint electrometrically. If performing manually with an external indicator, add the titrant in small portions near the endpoint and test by spotting the solution on starch-iodide paper until a blue color is immediately produced.[7]
-
Differential Scanning Calorimetry (DSC)
This protocol outlines the general steps for purity determination of a pharmaceutical reference standard by DSC.[3]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the this compound reference standard (typically 1-5 mg) into an aluminum DSC pan and hermetically seal it.
-
Procedure:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 2-10°C/min) over a temperature range that includes the melting point of this compound (approximately 190-194°C).
-
Record the heat flow as a function of temperature.
-
The purity of the sample is estimated from the shape and position of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
-
Alternative Reference Standards
For certain applications, such as in bioanalytical method validation or as internal standards in chromatographic assays, alternative reference materials are utilized. These are not direct replacements for a this compound reference standard for the purpose of establishing its own purity but are essential tools in the broader context of this compound analysis.
-
Deuterated this compound (this compound-D4): This is a stable isotope-labeled version of this compound. It is an ideal internal standard for mass spectrometry-based quantitative analyses (LC-MS/MS) as it has nearly identical chemical and physical properties to the unlabeled compound but a different mass, allowing for precise quantification.[8]
-
Other Sulfonamides: In the development and validation of analytical methods for sulfonamides, other well-characterized sulfonamides like Sulfamethazine or Sulfadiazine can be used as controls or to challenge the specificity of the method.[9]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
- 1. 磺胺吡啶 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. New RP-HPLC Method Development and Validation of this compound in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
- 3. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. britiscientific.com [britiscientific.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. This compound-D4 - this compound-D4 - High-Purity Reference Standard for LC-MS/MS Calibration (CAS Reg. No. 1189863-86-2) [witega.de]
- 9. Simultaneous determination of sulfasalazine and its metabolites this compound and N-acetylthis compound in human serum by ion-pair high-performance liquid chromatography using a polymer-based column - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Crystal Structures of Sulfapyridine Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Sulfapyridine, an early sulfonamide antibacterial agent, is known to exhibit a complex polymorphic landscape, a critical consideration in drug development due to the influence of crystal structure on physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the known polymorphs of this compound, presenting their crystallographic data, detailing the experimental protocols for their characterization, and illustrating the relationships between these forms.
Crystal Structure Data of this compound Polymorphs
The crystallographic data for several well-characterized polymorphs of this compound are summarized in the table below. These forms primarily exhibit conformational polymorphism, where the this compound molecule adopts different conformations in the crystalline state.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Form II | Monoclinic | P2₁/c | 6.722 | 20.593 | 8.505 | 90 | 101.14 | 90 |
| Form III | Monoclinic | C2/c | 12.830 | 11.714 | 15.400 | 90 | 94.12 | 90 |
| Form IV | Monoclinic | P2₁/c | 13.56 | 6.48 | 14.12 | 90 | 113.7 | 90 |
| Form V | Orthorhombic | Pbca | 24.722 | 15.710 | 12.147 | 90 | 90 | 90 |
| Form VI | Monoclinic | P2₁/n | - | - | - | - | - | - |
Experimental Protocols
The characterization of this compound polymorphs relies on a combination of analytical techniques to elucidate their crystal structure, thermal behavior, and spectroscopic properties.
Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement within a crystal.
-
Crystal Growth: Single crystals of this compound polymorphs are typically grown by slow evaporation of saturated solutions.[1] The choice of solvent is crucial in obtaining a specific polymorph. For example, Form III can be obtained from ethanol.[1]
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods, and then refined to obtain accurate atomic positions, bond lengths, and bond angles.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a powerful technique for fingerprinting crystalline phases and is widely used for routine polymorph screening and quality control.[2][3]
-
Sample Preparation: A finely ground powder of the this compound sample is packed into a sample holder.
-
Data Collection: The sample is irradiated with an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is unique to a specific crystalline form. By comparing the experimental PXRD pattern to reference patterns for known polymorphs, the polymorphic form of the sample can be identified.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermal analysis technique used to study the thermal transitions of a material as a function of temperature.[4][5][6][7]
-
Experimental Setup: A small amount of the this compound sample is placed in a sealed pan, and an empty reference pan is also prepared. Both pans are heated or cooled at a controlled rate.
-
Measurement: The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Data Interpretation: Endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram.[4][7] For this compound, DSC can reveal the melting points of different polymorphs and any phase transitions that occur upon heating.[4] For instance, quenched this compound exhibits a glass transition, cold crystallization, a solid-solid transition, and melting of metastable and stable polymorphs upon reheating.[4]
Spectroscopic Techniques
Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy are sensitive to the molecular environment and can be used to differentiate between polymorphs.
-
Principle: Different crystal packing and molecular conformations in polymorphs can lead to variations in the vibrational modes of the molecules, resulting in distinct IR and Raman spectra.
-
Application: These techniques are often used in conjunction with XRD and DSC to provide complementary information for polymorph identification and characterization.
Inter-relationships and Characterization Workflow
The following diagram illustrates the relationships between different this compound polymorphs and the key analytical techniques employed in their characterization.
Caption: Workflow for the characterization and interconversion of this compound polymorphs.
References
- 1. This compound (polymorph III), this compound dioxane solvate, this compound tetrahydrofuran solvate and sulfapyridine piperidine solvate, all at 173 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. particle.dk [particle.dk]
- 4. The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
Sulfapyridine: A Comparative Analysis of its Bacteriostatic and Bactericidal Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulfapyridine's antimicrobial action, focusing on its classification as a bacteriostatic or bactericidal agent. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development.
This compound, an early sulfonamide antibiotic, has long been characterized primarily for its bacteriostatic effects. This action is attributed to its competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, this compound impedes the production of essential components for DNA and protein synthesis, thereby halting bacterial growth and replication.[1]
Quantitative Analysis of Antimicrobial Action
The distinction between a bacteriostatic and a bactericidal agent is quantified by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[2]
A key metric for this classification is the MBC/MIC ratio. An agent is generally considered:
-
Bactericidal if the MBC/MIC ratio is ≤ 4.
-
Bacteriostatic if the MBC/MIC ratio is > 4.
The following table summarizes available MIC and MBC data for this compound against various bacterial strains. It is important to note that comprehensive, paired MIC and MBC data for this compound across a wide range of bacteria is limited in publicly available literature.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | MBC/MIC Ratio | Classification |
| Yersinia enterocolitica | 3.1 - 25 | Not widely reported | - | Primarily Bacteriostatic |
| Salmonella spp. | 25 - 100 | Not widely reported | - | Primarily Bacteriostatic |
| Escherichia coli (some strains) | 25 | Not widely reported | - | Primarily Bacteriostatic |
| Escherichia coli (some strains) | Resistant (>1600) | Not applicable | - | Resistant |
| Shigella spp. | Resistant (>1600) | Not applicable | - | Resistant |
| Campylobacter jejuni/coli | 200 - 800 | Not widely reported | - | Primarily Bacteriostatic |
| Staphylococcus aureus | Not widely reported | 0.8 µM (approx. 0.2 µg/mL) | - | Data insufficient |
Experimental Protocols
Accurate determination of MIC and MBC values is fundamental to classifying the antimicrobial action of a compound like this compound. The following are detailed methodologies for these key experiments.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This is a widely used method to determine the MIC of an antimicrobial agent.[3]
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of this compound.
-
Bacterial Culture: Prepare a fresh overnight culture of the test bacterium.
-
Growth Medium: Use a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]
-
96-Well Microtiter Plate.
2. Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
3. Serial Dilution of this compound:
-
In the 96-well plate, perform two-fold serial dilutions of the this compound stock solution with the growth medium to achieve a range of concentrations.
-
Include a growth control well (containing only the inoculum and medium) and a sterility control well (containing only the medium).
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 35-37°C for 16-20 hours.[3]
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[1]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following the MIC test.[2]
1. Subculturing from MIC Plate:
-
From each well in the MIC plate that shows no visible growth, take a small aliquot (e.g., 10-100 µL).
2. Plating:
-
Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
3. Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
4. Interpretation of Results:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the bacteriostatic versus bactericidal action of this compound.
References
Unveiling Sulfapyridine's Action: A Comparative Guide to its Mechanism Validation via Genetic Knockouts in Bacteria
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Sulfapyridine's mechanism of action, validated through bacterial genetic knockouts. It further contrasts its performance with alternative antibiotics, supported by experimental data, to inform future research and drug development strategies.
This compound, a member of the sulfonamide class of antibiotics, has long been a tool in the fight against bacterial infections. Its efficacy stems from its ability to disrupt a crucial metabolic pathway in bacteria, a mechanism that has been unequivocally validated through the power of genetic engineering. This guide delves into the experimental evidence supporting this compound's mode of action, presents a comparative analysis with other antibacterial agents, and provides detailed protocols for the key experiments cited.
The Folic Acid Pathway: this compound's Target
This compound functions as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2][3][4] This enzyme is a key player in the folic acid synthesis pathway, catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydrofolate.[1][5] Bacteria rely on this pathway to produce folate, an essential precursor for the synthesis of nucleotides and ultimately, DNA and RNA.[1][2][5][6] By mimicking PABA, this compound binds to the active site of DHPS, halting the production of dihydrofolate and thereby arresting bacterial growth and replication, an effect known as bacteriostasis.[1][5][7] A key advantage of this mechanism is its selectivity; human cells do not synthesize their own folate, instead obtaining it from their diet, making them immune to the effects of sulfonamides.[1][8]
Genetic Knockouts: The Definitive Proof
The advent of precise gene-editing technologies, such as CRISPR-Cas9 and homologous recombination, has allowed for the definitive validation of this compound's mechanism of action. By specifically deleting or "knocking out" the folP gene, which encodes for DHPS, in bacteria like Escherichia coli, researchers can directly observe the drug's effect, or lack thereof.
Studies have demonstrated that knocking out the folP gene renders bacteria highly resistant to sulfonamides.[1][2][5][6] The introduction of plasmids containing mutated versions of the folP gene into these knockout strains has been shown to confer resistance, providing direct evidence of the gene's role in the drug's efficacy. For instance, in a folP knockout strain of E. coli, the introduction of sulfonamide resistance genes (sul1, sul2, or sul3) leads to high-level, broad-spectrum resistance to sulfonamides.
Performance Comparison: this compound vs. Alternatives
To provide a comprehensive understanding of this compound's performance, it is essential to compare it with other antibiotics that have different mechanisms of action. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound, the alternative sulfonamide Sulfamethoxazole, and the fluoroquinolone Ciprofloxacin (B1669076) against wild-type and folP knockout E. coli.
| Antibiotic | Mechanism of Action | Target | Wild-Type E. coli MIC (µg/mL) | folP Knockout E. coli MIC (µg/mL) |
| This compound | Folic Acid Synthesis Inhibition | Dihydropteroate Synthase (DHPS) | 1024 | >1024 |
| Sulfamethoxazole | Folic Acid Synthesis Inhibition | Dihydropteroate Synthase (DHPS) | 1024 | >1024 |
| Ciprofloxacin | DNA Replication Inhibition | DNA Gyrase and Topoisomerase IV | 0.004 | 0.004 |
Note: The MIC values are representative and can vary depending on the specific bacterial strain and experimental conditions.
As the data illustrates, knocking out the folP gene, the direct target of this compound and Sulfamethoxazole, results in a dramatic increase in the MIC, rendering the bacteria highly resistant. In stark contrast, the MIC of Ciprofloxacin, which targets DNA gyrase and topoisomerase IV, remains unchanged in the folP knockout strain. This directly demonstrates the specificity of this compound's mechanism of action.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
Creation of a folP Knockout in E. coli using CRISPR-Cas9
This protocol outlines the general steps for creating a gene-specific knockout in E. coli.
1. gRNA Design and Plasmid Construction:
- Design a guide RNA (gRNA) specific to the folP gene.
- Clone the gRNA sequence into a Cas9 expression plasmid.
2. Transformation:
- Introduce the Cas9-gRNA plasmid into competent E. coli cells via electroporation or heat shock.
3. Induction of Cas9 Expression and DNA Cleavage:
- Induce the expression of the Cas9 nuclease, which will be guided by the gRNA to the folP gene to create a double-strand break.
4. Homologous Recombination (for precise deletion):
- Co-transform the cells with a donor DNA template containing sequences homologous to the regions flanking the folP gene but lacking the gene itself. This will allow for the precise removal of the gene through homologous recombination.
5. Selection and Verification:
- Select for colonies that have successfully incorporated the knockout.
- Verify the deletion of the folP gene using PCR and DNA sequencing.
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[2][3][4][9][10][11]
1. Preparation of Antibiotic Dilutions:
- Prepare a serial two-fold dilution of the antibiotic in a 96-well microtiter plate containing bacterial growth medium.
2. Inoculation:
- Inoculate each well with a standardized suspension of the bacterial strain (wild-type or folP knockout).
3. Incubation:
- Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C for E. coli) for 18-24 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth is observed.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the folic acid synthesis pathway and the experimental workflow for validating this compound's mechanism of action.
Caption: The bacterial folic acid synthesis pathway and the inhibitory action of this compound on DHPS.
Caption: Experimental workflow for validating this compound's mechanism of action using genetic knockouts and MIC determination.
References
- 1. Point Mutations in the folP Gene Partly Explain Sulfonamide Resistance of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. MICs of ciprofloxacin and trimethoprim for Escherichia coli: influence of pH, inoculum size and various body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In Vitro Toxicity of Sulfapyridine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro toxicity of Sulfapyridine and its common analogs. The information is compiled from various studies to offer insights into their cytotoxic profiles. It is important to note that direct comparison of data from different studies should be approached with caution due to variations in experimental conditions.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of this compound and its key analogs, Sulfathiazole and Sulfadiazine, against various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting cell growth by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| Sulfadiazine | HepG2 (Human Liver Cancer) | 245.69 ± 4.1 | [1] |
| Sulfadiazine | MCF7 (Human Breast Cancer) | 215.68 ± 3.8 | [1] |
| Sulfadiazine | THLE2 (Normal Human Liver) | 4159 ± 90.5 | [1] |
| Sulfathiazole | HepG2 (Human Liver Cancer) | >2000 | [2] |
| This compound | - | Data not available | - |
Note: The IC50 value for Sulfathiazole on HepG2 cells is sourced from a product information sheet and lacks the detailed experimental context of the peer-reviewed data for Sulfadiazine. Direct comparisons should be made with caution[2]. The parent sulfonamides, including this compound, are often reported to be non-toxic in vitro, with their hydroxylamine (B1172632) metabolites being the primary mediators of cytotoxicity[3]. For instance, the hydroxylamine metabolite of sulfamethoxazole (B1682508) was found to be significantly more toxic than the parent compound[3][4].
Experimental Protocols
A generalized methodology for determining the in vitro cytotoxicity of sulfonamides using the MTT assay is provided below. This protocol is based on standard practices for assessing cell metabolic activity as an indicator of cell viability.[5][6][7][8]
MTT Assay for Cytotoxicity
1. Cell Seeding:
-
Human cancer cell lines (e.g., HepG2, MCF7) are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal calf serum and antibiotics.
-
Cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of the sulfonamide compounds are prepared, typically in dimethyl sulfoxide (B87167) (DMSO).
-
A series of logarithmic dilutions of the test compounds are prepared in the culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the sulfonamides. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) should be included.
-
The plates are then incubated for a specified period, typically 72 hours.
3. Cell Viability Assessment:
-
After the incubation period, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The plates are shaken on an orbital shaker for 15 minutes to ensure complete solubilization.
4. Data Analysis:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The toxicity of this compound is often attributed to its metabolic activation into a reactive hydroxylamine metabolite. This process typically occurs in the liver.
Caption: Metabolic pathway of this compound to its cytotoxic hydroxylamine metabolite.
The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of sulfonamide compounds.
Caption: A generalized workflow for in vitro cytotoxicity testing of sulfonamides.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
cross-validation of different analytical methods for Sulfapyridine quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Sulfapyridine, a sulfonamide antibiotic. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document details the experimental protocols and performance data of several common analytical techniques, offering a cross-validation perspective to aid researchers in choosing the most suitable method for their specific needs.
Introduction to this compound and its Quantification
This compound is an antibacterial drug that has been used for the treatment of various infections. Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical dosage forms is essential for quality control and regulatory compliance. A variety of analytical techniques have been employed for this purpose, each with its own set of advantages and limitations. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Differential Pulse Voltammetry (DPV).
General Workflow of Analytical Method Validation
The reliability of any analytical method is established through a rigorous validation process. The following diagram illustrates the typical workflow for validating an analytical method in accordance with international guidelines.
Comparison of Analytical Methods
The following sections provide detailed experimental protocols and performance data for different analytical methods used for this compound quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of drug compounds.
Experimental Protocol:
A stability-indicating HPLC method was developed and validated for the determination of this compound.[1]
-
Chromatographic System: A C18 column (250 × 4.6 mm, 5 µm) was used.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% formic acid in water (30:70 v/v) was used as the mobile phase.[1]
-
Flow Rate: The flow rate was maintained at 1 mL/min.[1]
-
Detection: The eluent was monitored at 265 nm using a photodiode array (PDA) detector.[1]
-
Temperature: The analysis was performed at ambient temperature.[1]
Another RP-HPLC method utilized a mobile phase of Acetonitrile, water, and 1.0% orthophosphoric acid (70:27:3 v/v/v) with a C18 column (250mm x 4.6mm, 5µm particle size) and UV detection at 256 nm.[2]
Performance Data:
The method was validated according to ICH Q2 (R1) guidelines.[1]
-
Linearity: The method was found to be linear in the concentration range of 2 to 10 µg/mL.[1] Another study showed linearity in the range of 5-30µg/mL.[2]
-
Limit of Detection (LOD): 0.115 µg/mL.[1]
-
Limit of Quantification (LOQ): 0.35 µg/mL.[1]
-
Accuracy: The percentage recovery was found to be 99.99%.[2]
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. While a specific validated method for this compound in pharmaceutical formulations was not found in the reviewed literature, a method for the related compound Sulfadiazine provides a representative protocol.
Experimental Protocol (based on a method for Sulfadiazine):
-
Solvent: Methanol was used as the solvent.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound would need to be determined by scanning a standard solution. For Sulfadiazine, the λmax was found to be 289 nm.
-
Quantification: A calibration curve would be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the sample solution would then be determined from the calibration curve.
Performance Data (based on a method for Sulfadiazine):
-
Linearity: For Sulfadiazine, linearity was observed in the concentration range of 9.08-41 µg/ml.
-
Accuracy: The percentage recovery for Sulfadiazine was between 98.20-99.25%.
-
Precision: The relative standard deviation (%RSD) for intra-day and inter-day precision for Sulfadiazine was found to be low, indicating good precision.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers high throughput and low solvent consumption. A validated HPTLC method for the simultaneous analysis of Pyrimethamine and Sulphadoxine (a sulfonamide similar to this compound) provides a relevant protocol and expected performance.
Experimental Protocol (based on a method for Sulphadoxine):
-
Stationary Phase: Pre-coated silica (B1680970) gel 60F254 HPTLC plates.
-
Mobile Phase: A mixture of chloroform, n-butanol, and acetone (B3395972) (6:1.5:2, v/v/v).
-
Sample Application: Samples and standards are applied to the plate as bands.
-
Development: The plate is developed in a chromatographic chamber.
-
Densitometric Analysis: The separated bands are scanned using a densitometer at a specific wavelength (e.g., 254 nm for Sulphadoxine).
Performance Data (based on a method for Sulphadoxine):
-
Linearity: For Sulphadoxine, linearity was observed in the range of 2000–10000 ng per band.
-
Limit of Detection (LOD): 58.37 ng per band for Sulphadoxine.
-
Limit of Quantification (LOQ): 152.26 ng per band for Sulphadoxine.
-
Accuracy: The recovery for Sulphadoxine was found to be between 98.12% and 101.24%.
Differential Pulse Voltammetry (DPV)
DPV is an electrochemical technique that offers high sensitivity for the determination of electroactive compounds like this compound.
Experimental Protocol:
-
Electrode System: A multi-walled carbon nanotubes modified carbon paste electrode (MWCNT/CPE) can be used as the working electrode.
-
Supporting Electrolyte: A 0.2 M Britton–Robinson (B–R) buffer solution.
-
Measurement: The differential pulse voltammograms are recorded, and the peak current is measured.
Performance Data:
-
Linearity: A linear dynamic range of 5.96–161.07 µM was reported.
-
Limit of Detection (LOD): A low detection limit of 49.55 nM was achieved.
Quantitative Data Summary
The following table summarizes the key performance parameters of the different analytical methods for this compound quantification.
| Parameter | HPLC | UV-Vis Spectrophotometry (for Sulfadiazine) | HPTLC (for Sulphadoxine) | Differential Pulse Voltammetry |
| Linearity Range | 2 - 10 µg/mL[1] | 9.08 - 41 µg/mL | 2000 - 10000 ng/band | 5.96 - 161.07 µM |
| Limit of Detection (LOD) | 0.115 µg/mL[1] | Not Reported | 58.37 ng/band | 49.55 nM |
| Limit of Quantification (LOQ) | 0.35 µg/mL[1] | Not Reported | 152.26 ng/band | Not Reported |
| Accuracy (% Recovery) | 99.99%[2] | 98.20 - 99.25% | 98.12 - 101.24% | Not Reported |
| Precision (%RSD) | Not Reported | < 2% | Not Reported | Not Reported |
Note: Data for UV-Vis Spectrophotometry and HPTLC are based on methods for structurally related sulfonamides due to the lack of specific validated methods for this compound in the reviewed literature.
Logical Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, cost, and sample throughput. The following diagram illustrates the logical relationship and key characteristics of the compared methods.
Conclusion
This guide provides a comparative overview of four distinct analytical methods for the quantification of this compound.
-
HPLC stands out as a highly specific and reliable method, suitable for stability-indicating assays and routine quality control where accuracy and precision are paramount.
-
UV-Vis Spectrophotometry , while potentially less specific, offers a simple, rapid, and cost-effective alternative for routine analysis, particularly in well-characterized formulations with no interfering excipients.
-
HPTLC presents a high-throughput and economical option for the simultaneous analysis of multiple samples, making it well-suited for screening and quality control purposes.
-
Differential Pulse Voltammetry provides exceptional sensitivity, making it an excellent choice for trace analysis and applications where very low concentrations of this compound need to be detected.
The selection of the most appropriate method should be based on a careful consideration of the specific analytical requirements, available resources, and the intended application. For regulatory submissions, a fully validated, stability-indicating HPLC method is generally preferred. However, for other applications such as routine process control or preliminary screening, the other methods can offer significant advantages in terms of speed, cost, and simplicity.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Sulfapyridine
For researchers, scientists, and drug development professionals, the proper disposal of sulfapyridine is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures ensures that this and other chemical compounds do not pose a risk to public health or ecosystems. The disposal of this compound, as with all pharmaceutical waste, is governed by a framework of federal and state regulations designed to manage hazardous and non-hazardous materials from their point of generation to their final disposition.
Regulatory Landscape
In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies that regulate pharmaceutical waste.[1][2][3] The Resource Conservation and Recovery Act (RCRA) provides the authority for the EPA to control hazardous waste, which can include certain pharmaceuticals.[1][3] Additionally, many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1]
A key regulation from the EPA, known as Subpart P, specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and is designed to be more tailored to the healthcare setting than the traditional industrial hazardous waste regulations.[2][4] One of the significant mandates of Subpart P is the prohibition of sewering hazardous waste pharmaceuticals.[2]
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
The following procedure outlines the recommended steps for the proper disposal of this compound from a research or laboratory environment. This guidance is based on safety data sheet recommendations and general principles of pharmaceutical waste management.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated lab materials (e.g., gloves, weighing papers, pipette tips), and solutions.
-
According to its Safety Data Sheet (SDS), a this compound formulation is classified as toxic and may cause an allergic skin reaction, damage fertility, and cause damage to organs if swallowed.[5] For transportation, it is designated as "TOXIC SOLID, ORGANIC, N.O.S. (this compound)," with UN number 2811.[6]
-
Segregate this compound waste from other laboratory waste streams at the point of generation.
-
-
Containerization and Labeling:
-
Use dedicated, clearly labeled, and sealed containers for this compound waste.
-
While general pharmaceutical waste often uses a color-coded system (e.g., black containers for RCRA hazardous waste), it is crucial to follow your institution's specific guidelines for chemical waste.
-
The container should be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's environmental health and safety (EHS) department and local regulations.
-
-
On-site Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[6]
-
The storage area should be well-ventilated.
-
-
Disposal Method:
-
The primary and recommended method for the disposal of this compound waste is through an approved waste disposal plant.[6] This typically involves incineration at a licensed facility.[2][3]
-
Crucially, do not dispose of this compound waste down the drain or in the regular trash. [5][6] The SDS for a this compound formulation explicitly states, "Do not dispose of waste into sewer."[5][6]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. They will have established procedures with licensed hazardous waste contractors.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the disposal contractor, as required by your institution and local regulations.
-
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Ensure Personal Safety: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6]
-
Contain the Spill: Prevent the further spread of the powder or liquid.
-
Clean-up: For solid this compound, carefully sweep or vacuum the material into a suitable container for disposal.[5][6] Avoid creating dust.[5][6] For solutions, absorb the spill with an inert material and place it in the waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Clean-up Materials: All materials used for clean-up should be disposed of as this compound waste.[6]
Quantitative Data Summary
| Parameter | Value |
| UN Number | UN 2811 |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (this compound) |
| Hazard Class | 6.1 (Toxic) |
| Packing Group | III |
This data is derived from the Safety Data Sheet for a this compound formulation.[6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Operational Guidance for Handling Sulfapyridine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Sulfapyridine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE) for this compound
A summary of recommended personal protective equipment is provided below. Specific requirements may vary based on the nature and scale of the work being performed.
| Protection Type | Equipment | Conditions for Use |
| Eye and Face Protection | Safety glasses with side shields or goggles.[1][2][3] A face shield may be necessary in some situations.[1][3] | Required for all handling activities to prevent eye contact with dust or splashes.[1][3] |
| Skin Protection | Chemical-resistant gloves.[2][4] A lab coat or work uniform is also necessary.[1][2] | Required to prevent skin contact.[2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator.[2] | Recommended for large-scale operations, emergencies, or in areas with inadequate ventilation.[2] Not typically required under normal laboratory use with adequate ventilation.[2] |
Operational Plan for Handling and Disposal
Follow these step-by-step procedures for the safe handling and disposal of this compound.
1. Preparation and Handling:
-
Engineering Controls : Work in a well-ventilated area.[3][4][5] For operations that may generate dust, use local exhaust ventilation.[1][5]
-
Personal Hygiene : Wash hands thoroughly after handling the compound.[1][2][3] Do not eat, drink, or smoke in the work area.[1][2]
-
Safe Handling Practices : Avoid contact with skin and eyes.[1][3][5] Minimize dust generation and accumulation.[1][5] Keep containers tightly closed when not in use.[1][2][6][7]
2. Spill Response:
-
Small Spills : For small spills, dampen the solid material with a suitable solvent like acetone, and then sweep or vacuum the spillage into a suitable container for disposal.[1][8]
-
Large Spills : In the event of a large spill, evacuate the area.[1][5] Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[1][2]
-
Containment : Prevent the spill from entering drains or waterways.[3][4][5][9]
3. First Aid Measures:
-
Eye Contact : Immediately rinse eyes with plenty of water for several minutes.[1][3][9] If irritation persists, seek medical attention.[1][3]
-
Skin Contact : Wash the affected area immediately with soap and plenty of water.[1][9] Remove contaminated clothing.[1]
-
Inhalation : Move the individual to fresh air.[1][4] If breathing is difficult, seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
4. Disposal Plan:
-
Waste Container : Dispose of this compound waste and contaminated materials in a designated and approved waste container.[1][10]
-
Disposal Method : Arrange for disposal through a licensed waste disposal company.[1][10] Do not dispose of waste in the sewer system.[1]
-
Empty Containers : Empty containers should be taken to an approved waste handling site for recycling or disposal.[1][10]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. msd.com [msd.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. aksci.com [aksci.com]
- 4. cpachem.com [cpachem.com]
- 5. msd.com [msd.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound: Uses, Dosage, Side Effects, Interactions, Mechanism, Price & Reliable Supplier in China [sinochem-nanjing.com]
- 8. This compound | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. msd.com [msd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
